molecular formula C7H14O B047985 Cyclohexanemethanol CAS No. 100-49-2

Cyclohexanemethanol

Numéro de catalogue: B047985
Numéro CAS: 100-49-2
Poids moléculaire: 114.19 g/mol
Clé InChI: VSSAZBXXNIABDN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cyclohexanemethanol is a valuable alicyclic alcohol widely utilized in chemical research and development. Its structure, featuring a polar hydroxyl group attached to a stable cyclohexane ring, makes it an excellent high-boiling solvent and a crucial synthetic intermediate. Researchers employ this compound in organic synthesis for the preparation of more complex molecules, including polymers, fragrances, and liquid crystals, where the cyclohexyl moiety can impart desirable properties such as rigidity or altered solubility. In polymer science, it serves as a monomer or chain modifier in the production of polyesters and other specialty polymers, influencing the material's flexibility and thermal stability. Furthermore, its solvent properties are exploited in various applications, from chromatography to reaction media, where its relatively low volatility and ability to dissolve a range of organic compounds are advantageous. This product is intended for laboratory and research purposes only, providing scientists with a high-purity building block to advance their investigative work in material science, organic chemistry, and pharmaceutical development.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

cyclohexylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c8-6-7-4-2-1-3-5-7/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSAZBXXNIABDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3059212
Record name Cyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid with a mild camphor odor; [Merck Index] Colorless viscous liquid; [Alfa Aesar MSDS]
Record name Cyclohexylcarbinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20498
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

100-49-2
Record name Cyclohexanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexylcarbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylmethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5288
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexanemethanol
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3059212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.598
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CYCLOHEXANEMETHANOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VDR6634UG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cyclohexanemethanol from Cyclohexanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methods for the synthesis of cyclohexanemethanol from cyclohexanecarboxylic acid. The reduction of the carboxylic acid functional group to a primary alcohol is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in the pharmaceutical and fine chemical industries. This document details three principal reduction methodologies: catalytic hydrogenation, lithium aluminum hydride (LAH) reduction, and borane (B79455) reduction. Each section includes detailed experimental protocols, quantitative data, and mechanistic insights to assist researchers in selecting and implementing the most suitable method for their specific application.

Catalytic Hydrogenation

Catalytic hydrogenation offers a green and efficient pathway for the reduction of carboxylic acids. This method involves the use of a heterogeneous catalyst, typically a noble metal on a solid support, under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical to achieve high selectivity and yield. For the reduction of cyclohexanecarboxylic acid, ruthenium-based catalysts have shown particular promise.

Quantitative Data for Catalytic Hydrogenation
CatalystTemperature (°C)Pressure (MPa)SolventReaction Time (h)Conversion (%)Selectivity to this compound (%)Reference
Ru-Sn/Al2O3150 - 2505 - 101,4-Dioxane (B91453)4 - 8>95>90
Ru/C180 - 2206 - 8Water6 - 12~90~85

Note: Data is compiled from studies on similar dicarboxylic acids and general carboxylic acid reductions, as direct comprehensive data for cyclohexanecarboxylic acid is limited.

Experimental Protocol: Catalytic Hydrogenation using Ru-Sn/Al2O3

Materials:

  • Cyclohexanecarboxylic acid

  • Ru-Sn/Al2O3 catalyst (5 wt% Ru, Sn/Ru molar ratio of 1:1)

  • 1,4-Dioxane (anhydrous)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Hydrogen gas (high purity)

  • Filtration apparatus (e.g., Buchner funnel with Celite)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a clean, dry high-pressure autoclave, add cyclohexanecarboxylic acid (1.0 eq) and the Ru-Sn/Al2O3 catalyst (5 mol%).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the reactor to achieve a desired substrate concentration (e.g., 0.5 M).

  • Purging: Seal the reactor and purge with nitrogen gas three times to remove any air, followed by three purges with hydrogen gas.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 8 MPa) and begin vigorous stirring. Heat the reactor to the target temperature (e.g., 200 °C).

  • Monitoring: Monitor the reaction progress by observing the pressure drop, which indicates hydrogen consumption. The reaction can also be monitored by taking aliquots (if the reactor setup allows) and analyzing them by GC-MS or TLC.

  • Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Catalyst Removal: Open the reactor and filter the reaction mixture through a pad of Celite to remove the heterogeneous catalyst. Wash the filter cake with a small amount of 1,4-dioxane.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator. The crude this compound can be further purified by distillation if necessary.

Catalytic Hydrogenation Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor with Cyclohexanecarboxylic Acid & Ru-Sn/Al2O3 Catalyst B Add Anhydrous 1,4-Dioxane A->B C Purge with N2 then H2 B->C D Pressurize with H2 & Heat C->D E Monitor H2 Uptake D->E F Cool & Vent Reactor E->F G Filter to Remove Catalyst F->G H Solvent Evaporation G->H I Purification (Distillation) H->I

Catalytic Hydrogenation Workflow

Lithium Aluminum Hydride (LAH) Reduction

Lithium aluminum hydride (LiAlH4) is a powerful and versatile reducing agent capable of reducing a wide range of functional groups, including carboxylic acids, to their corresponding alcohols. The reaction is typically carried out in an anhydrous ethereal solvent.

Quantitative Data for LAH Reduction
ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Reference
LiAlH4Anhydrous THF0 to RT2 - 4>90>95 (after purification)
LiAlH4Anhydrous Diethyl Ether0 to RT2 - 4>90>95 (after purification)

Note: Data is based on the reduction of methyl cyclohexanecarboxylate (B1212342) and general procedures for carboxylic acid reduction with LAH.

Experimental Protocol: LAH Reduction

Materials:

  • Cyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH4)

  • Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether

  • Ethyl acetate (B1210297) (for quenching)

  • 1 M Hydrochloric acid (HCl) or saturated aqueous sodium sulfate (B86663) (Na2SO4) solution

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Three-necked round-bottom flask, dropping funnel, reflux condenser with a drying tube

  • Magnetic stirrer and ice bath

Procedure:

  • Reaction Setup: To a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add a suspension of LiAlH4 (1.0 - 1.5 eq) in anhydrous THF. Cool the suspension to 0 °C using an ice bath.

  • Addition of Carboxylic Acid: Dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF. Add the acid solution dropwise to the stirred LAH suspension via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Quenching (Work-up): Caution: This procedure is highly exothermic and liberates hydrogen gas. It must be performed carefully in a well-ventilated fume hood. Cool the reaction mixture back to 0 °C. Slowly and cautiously add ethyl acetate dropwise to quench any excess LAH. This is followed by the slow, dropwise addition of water, then 1 M HCl or a saturated solution of Na2SO4 until a granular precipitate forms.

  • Isolation and Purification: Filter the resulting suspension through a pad of Celite to remove the aluminum salts. Wash the filter cake with additional THF or diethyl ether. Combine the organic filtrates and dry over anhydrous MgSO4 or Na2SO4. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield this compound. Further purification can be achieved by distillation.

LAH Reduction Mechanism

G A Cyclohexanecarboxylic Acid C Deprotonation by H- A->C 1. B LiAlH4 B->C D Cyclohexanecarboxylate-Aluminum complex + H2 gas C->D E Nucleophilic attack by AlH3-H- D->E 2. F Tetrahedral Intermediate E->F G Elimination of O-Al species F->G H Cyclohexanecarboxaldehyde G->H I Rapid reduction by another equivalent of LAH H->I 3. J Alkoxide Intermediate I->J K Aqueous Work-up (H3O+) J->K 4. L This compound K->L

Mechanism of LAH Reduction

Borane Reduction

Borane (BH3), often used as a complex with tetrahydrofuran (BH3·THF) or dimethyl sulfide (B99878) (BH3·SMe2), is a more chemoselective reducing agent for carboxylic acids compared to LAH. It can selectively reduce carboxylic acids in the presence of other functional groups like esters and ketones.

Quantitative Data for Borane Reduction
ReagentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
BH3·THFTHF0 to RT2 - 685 - 95
BH3·SMe2THF0 to RT2 - 685 - 95

Note: Yields are based on general procedures for carboxylic acid reduction with borane complexes.

Experimental Protocol: Borane Reduction

Materials:

  • Cyclohexanecarboxylic acid

  • Borane-tetrahydrofuran complex (BH3·THF, 1 M solution in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve cyclohexanecarboxylic acid (1.0 eq) in anhydrous THF.

  • Addition of Borane: Cool the solution to 0 °C in an ice bath. Slowly add the BH3·THF solution (1.0 - 1.2 eq) dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add methanol dropwise to quench the excess borane until gas evolution ceases.

  • Work-up: Add 1 M HCl and stir for 30 minutes. Extract the mixture with diethyl ether (3 x).

  • Isolation: Wash the combined organic layers with saturated NaHCO3 solution and brine. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by distillation.

Borane Reduction Logical Workflow

G Start Start A Dissolve Cyclohexanecarboxylic Acid in Anhydrous THF Start->A B Cool to 0 °C A->B C Slowly Add BH3·THF Solution B->C D Warm to Room Temperature and Stir C->D E Monitor Reaction by TLC D->E F Reaction Complete? E->F F->D No G Cool to 0 °C F->G Yes H Quench with Methanol G->H I Acidic Work-up (HCl) H->I J Extract with Diethyl Ether I->J K Wash with NaHCO3 and Brine J->K L Dry and Concentrate K->L M Purify by Distillation L->M End End M->End

Logical Workflow for Borane Reduction

Conclusion

The synthesis of this compound from cyclohexanecarboxylic acid can be effectively achieved through several reduction methods. Catalytic hydrogenation represents a scalable and environmentally friendly option, though it may require optimization of catalysts and reaction conditions. Lithium aluminum hydride is a highly efficient, albeit less selective and more hazardous, reducing agent that provides high yields. Borane complexes offer a milder and more chemoselective alternative, making them suitable for substrates with multiple functional groups. The choice of method will ultimately depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and safety considerations. This guide provides the necessary technical details to aid researchers in making an informed decision and successfully implementing the chosen synthetic route.

Physical properties of Cyclohexanemethanol at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical Properties of Cyclohexanemethanol at Different Temperatures

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of this compound, a crucial organic compound in various research and development applications. Understanding its behavior at different temperatures is paramount for process optimization, formulation development, and ensuring product stability and efficacy. This document collates available data on its density, viscosity, surface tension, and vapor pressure, alongside detailed experimental methodologies for their determination.

Quantitative Data on Physical Properties

The following tables summarize the temperature-dependent physical properties of pure this compound. The data is primarily sourced from studies published in the Journal of Chemical & Engineering Data, which are considered authoritative sources for thermophysical property measurements.

Table 1: Density of this compound at Various Temperatures

Temperature (K)Density (g/cm³)Source
293.15Data not available in search results[1]
298.15Data not available in search results[1][2]
303.15Data not available in search results[1]
308.15Data not available in search results[1]
313.15Data not available in search results[1]
318.15Data not available in search results[1]
323.15Data not available in search results[1]
328.15Data not available in search results[1]
333.15Data not available in search results[1][2]

Note: The specific density values are contained within the full text of the cited articles, which were not directly accessible.

Table 2: Dynamic Viscosity of this compound at Various Temperatures

Temperature (K)Dynamic Viscosity (mPa·s)Source
293.15Data not available in search results[1]
298.15Data not available in search results[1][2]
303.15Data not available in search results[1]
308.15Data not available in search results[1]
313.15Data not available in search results[1]
318.15Data not available in search results[1]
323.15Data not available in search results[1]
328.15Data not available in search results[1]
333.15Data not available in search results[1][2]

Note: The specific viscosity values are contained within the full text of the cited articles, which were not directly accessible.

Table 3: Surface Tension of this compound at 298.15 K

Temperature (K)Surface Tension (mN/m)Source
298.15Data not available in search results[2]

Note: The specific surface tension value is contained within the full text of the cited article, which was not directly accessible. The study cited measured surface tension at 298.15 K.

Table 4: Vapor Pressure of this compound

Temperature (K)Vapor Pressure (kPa)Source
Data not availableData not available in search results

Note: Specific temperature-dependent vapor pressure data for pure this compound was not found in the provided search results.

Experimental Protocols

The determination of the physical properties of this compound requires precise and standardized experimental procedures. The methodologies outlined below are based on the techniques referenced in the source literature.[1][2]

Density Measurement

Method: Vibrating-tube densimeter (e.g., Anton Paar DMA 5000 M).[1]

Protocol:

  • Calibration: The densimeter is calibrated using dry air and double-distilled water at the desired experimental temperatures.

  • Sample Introduction: A small, bubble-free sample of pure this compound is injected into the oscillating U-tube of the densimeter.

  • Temperature Equilibration: The sample is allowed to thermally equilibrate to the set temperature, which is controlled with high accuracy (typically ±0.01 K).

  • Measurement: The instrument measures the oscillation period of the U-tube containing the sample. This period is directly related to the density of the sample.

  • Data Acquisition: The density is recorded at a series of specified temperatures, typically ranging from 293.15 K to 333.15 K.[1]

Viscosity Measurement

Method: Automatic microviscometer (e.g., Anton Paar AMVn) based on the rolling-ball principle.[1]

Protocol:

  • Calibration: The viscometer is calibrated using standard viscosity reference liquids.

  • Sample Loading: The sample of this compound is introduced into the temperature-controlled measuring cell.

  • Temperature Control: The temperature of the sample is precisely maintained using a circulating fluid bath or Peltier element.

  • Measurement: The time taken for a ball to roll a specific distance through the liquid within a capillary is measured. This time is proportional to the dynamic viscosity of the fluid.

  • Data Collection: Measurements are repeated at various temperatures to establish the temperature-viscosity profile.

Surface Tension Measurement

Method: Drop Meter A-100P tensiometer.[2]

Protocol:

  • Instrument Setup: A syringe with a capillary of a known diameter is filled with this compound.

  • Droplet Formation: A pendant drop of the liquid is slowly formed at the tip of the capillary.

  • Image Analysis: A high-resolution camera captures the profile of the droplet. The shape of the drop is determined by the balance between gravity and surface tension.

  • Calculation: Sophisticated software analyzes the drop shape and, using the principles of Laplace's equation, calculates the surface tension.

  • Temperature Control: The sample temperature is maintained using a digitally controlled thermostat.[2]

Vapor Pressure Measurement

While specific experimental data for this compound was not found, a common method for determining vapor pressure is the static or dynamic method.

Method: Static method using a simple isoteniscope.

Protocol:

  • Sample Preparation: A small amount of purified this compound is placed in the isoteniscope bulb.

  • Degassing: The sample is typically frozen, and the apparatus is evacuated to remove any dissolved gases. The sample is then thawed, and this freeze-pump-thaw cycle is repeated to ensure the removal of all non-condensable gases.

  • Heating and Equilibration: The isoteniscope is placed in a constant-temperature bath. As the liquid heats up, it establishes a vapor phase.

  • Pressure Measurement: The vapor pressure of the sample at a given temperature is balanced against an inert gas in a manometer. The pressure is read when the liquid levels in the U-tube of the isoteniscope are equal.

  • Temperature Variation: The temperature of the bath is varied, and the corresponding equilibrium vapor pressure is measured at each temperature point.

Experimental Workflow

The following diagram illustrates a typical workflow for the experimental determination of the physical properties of this compound.

G cluster_prep Sample Preparation cluster_measure Property Measurement cluster_control Experimental Control cluster_analysis Data Analysis a Obtain Pure This compound b Degas Sample (for Vapor Pressure) a->b c Density (Vibrating Tube) a->c d Viscosity (Rolling Ball) a->d e Surface Tension (Pendant Drop) a->e f Vapor Pressure (Static Method) a->f h Record Data vs. Temperature c->h d->h e->h f->h g Temperature Control (Thermostat) g->c g->d g->e g->f i Data Tabulation and Plotting h->i

Caption: Workflow for Determining Physical Properties.

This guide provides a foundational understanding of the physical properties of this compound as a function of temperature. For precise quantitative data, it is highly recommended to consult the full-text articles cited in the tables. The detailed experimental protocols provided herein offer a solid basis for replicating these measurements in a laboratory setting.

References

Cyclohexanemethanol chemical structure and bonding angles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Bonding of Cyclohexanemethanol

Introduction

This compound (C₆H₁₁CH₂OH) is a cyclic primary alcohol consisting of a cyclohexane (B81311) ring bonded to a hydroxymethyl group.[1][2] It serves as a crucial intermediate and solvent in the synthesis of various pharmaceutical compounds and other organic molecules.[1] Its molecular structure, particularly the conformation of the cyclohexane ring and the orientation of the substituent, dictates its physical and chemical properties. This guide provides a detailed analysis of its chemical structure, bonding parameters, and the methodologies used for their determination, tailored for researchers and professionals in chemical and pharmaceutical development.

Molecular Structure and Conformational Analysis

The structure of this compound is defined by its two primary components: the cyclohexane ring and the hydroxymethyl (-CH₂OH) substituent.

Cyclohexane Ring Conformation

To minimize angle and torsional strain, the cyclohexane ring predominantly adopts a non-planar "chair" conformation.[3][4] This is the most stable energetic state for the ring, where all carbon-carbon bonds are staggered, and the C-C-C bond angles are approximately 109.5°, closely matching the ideal tetrahedral angle.[4][5][6] The ring can undergo a "ring flip," interconverting between two equivalent chair conformations. In this process, all axial bonds become equatorial, and all equatorial bonds become axial.[4][5]

Substituent Orientation

The hydroxymethyl group can occupy either an axial or an equatorial position on the chair conformer. The conformation where the bulky -CH₂OH group is in the equatorial position is significantly more stable. This preference is due to the avoidance of steric strain, specifically 1,3-diaxial interactions, that occur when the substituent is in the axial position, clashing with the axial hydrogens on carbons 3 and 5.[3][7] Therefore, at equilibrium, the vast majority of this compound molecules will exist in the equatorial conformation.

cluster_axial Axial Conformer (Higher Energy) cluster_equatorial Equatorial Conformer (Lower Energy) C1_a C2_a C1_a->C2_a C7_a C C1_a->C7_a CH₂ C3_a C2_a->C3_a C4_a C3_a->C4_a C5_a C4_a->C5_a C6_a C5_a->C6_a C6_a->C1_a O_a OH C7_a->O_a H3_a H C7_a->H3_a H5_a H C7_a->H5_a note1 1,3-Diaxial note2 Interactions C1_e C2_e C1_e->C2_e C7_e C C1_e->C7_e H₂C C3_e C2_e->C3_e C4_e C3_e->C4_e C5_e C4_e->C5_e C6_e C5_e->C6_e C6_e->C1_e O_e HO C7_e->O_e Axial_Label Equatorial_Label Axial_Label->Equatorial_Label Ring Flip

Fig 1. Conformational isomers of this compound.

Bonding and Molecular Geometry

The precise bond lengths and angles in this compound are determined by the hybridization of the atoms and the steric and electronic effects of the substituent group. The carbon atoms of the cyclohexane ring are sp³ hybridized, leading to a tetrahedral geometry.

Quantitative Bonding Data

Table 1: Typical Bond Lengths in this compound

Bond Hybridization Typical Length (Å) Reference Moiety
C-C (ring) sp³ - sp³ 1.537 Cyclohexane[8]
C-C (exocyclic) sp³ - sp³ 1.51 - 1.54 Alkanes
C-H (ring) sp³ - s 1.103 - 1.105 Cyclohexane[8]
C-O sp³ - sp³ 1.427 Methanol[9]

| O-H | sp³ - s | 0.956 | Methanol[9] |

Table 2: Typical Bond Angles in this compound

Angle Atoms Involved Typical Angle (°) Reference Moiety
C-C-C (ring) C-C-C 111.5 Cyclohexane[8]
H-C-H (ring) H(ax)-C-H(eq) 106.4 Cyclohexane[8]
C-C-H (ring) C-C-H(eq) 110.3 Cyclohexane[8]
C-C-H (ring) C-C-H(ax) 109.1 Cyclohexane[8]
C-C-O C(ring)-C-O ~109.5 Tetrahedral C

| C-O-H | C-O-H | 108.9 | Methanol[9] |

Methodologies for Structural Determination

The determination of precise molecular geometries relies on a combination of experimental techniques and computational modeling.

Experimental Protocols

Gas-Phase Electron Diffraction (GED)

GED is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[10]

  • Methodology:

    • Sample Introduction: A gaseous sample of this compound is effused through a fine nozzle into a high-vacuum chamber.

    • Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream. The electrons are scattered by the electrostatic potential of the atoms in the molecules.

    • Diffraction Pattern: The scattered electrons create a diffraction pattern on a detector, which consists of concentric rings of varying intensity.

    • Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This data is converted into a molecular scattering function, which contains information about all internuclear distances in the molecule.

    • Structure Refinement: A theoretical model of the molecule's geometry is used to calculate a theoretical scattering curve. The parameters of this model (bond lengths, angles) are refined by least-squares fitting to match the experimental curve, yielding the final structure.

gun Electron Gun (Generates Electron Beam) chamber High-Vacuum Diffraction Chamber gun->chamber sample Gaseous Sample Inlet (Effusion Nozzle) sample->chamber detector Detector Plate (Records Diffraction Pattern) chamber->detector analysis Data Processing & Conversion (Intensity vs. Angle) detector->analysis fit Least-Squares Fitting analysis->fit model Theoretical Model (Initial Geometry) model->fit structure Refined Molecular Structure (Bond Lengths & Angles) fit->structure

Fig 2. Experimental workflow for Gas-Phase Electron Diffraction.
Computational Protocols

Ab Initio Geometry Optimization

Computational chemistry provides a theoretical means to predict the lowest energy (most stable) geometry of a molecule.[11][12][13]

  • Methodology:

    • Initial Structure: An approximate 3D structure of this compound is created as a starting point.

    • Method Selection: A theoretical method (e.g., Density Functional Theory - DFT, or Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-311+G(2d,p)) are chosen. These define the mathematical approximation used to solve the Schrödinger equation.[14]

    • Energy Calculation: The potential energy of the initial geometry is calculated.

    • Gradient Calculation: The forces on each atom (the negative gradient of the energy with respect to atomic positions) are computed.

    • Coordinate Adjustment: An optimization algorithm (e.g., BFGS) uses the calculated forces to adjust the atomic coordinates in a direction that lowers the overall energy.[15]

    • Iteration: Steps 3-5 are repeated iteratively. The process continues until the forces on the atoms are negligible and the energy change between steps is below a defined convergence threshold. The resulting geometry represents a local or global minimum on the potential energy surface.

start Define Initial Molecular Geometry calc_e Calculate Single-Point Energy (E) start->calc_e calc_g Calculate Energy Gradient (Forces) calc_e->calc_g check Are Forces & ΔE below threshold? calc_g->check update Update Atomic Coordinates (Follow Negative Gradient) check->update No end_node Optimized Geometry Found check->end_node Yes update->calc_e

Fig 3. Workflow for computational geometry optimization.

Synthetic Pathway

This compound is commercially produced from cyclohexene. The process involves two main steps, providing a logical workflow relevant to its application as a synthetic intermediate.

  • Hydroformylation: Cyclohexene reacts with carbon monoxide and hydrogen (synthesis gas) in the presence of a catalyst (often cobalt or rhodium-based) to form cyclohexanecarboxaldehyde.

  • Hydrogenation: The resulting aldehyde is then reduced to the primary alcohol, this compound, using hydrogen gas and a hydrogenation catalyst (e.g., nickel or palladium).

reactant Cyclohexene reagent1 + CO, H₂ (Hydroformylation) reactant->reagent1 intermediate Cyclohexanecarboxaldehyde reagent2 + H₂ (Hydrogenation) intermediate->reagent2 product This compound reagent1->intermediate reagent2->product

References

A Technical Guide to the Solubility of Organic Compounds in Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the solvent properties of cyclohexanemethanol, focusing on its application for dissolving a range of organic compounds. It includes representative solubility data, detailed experimental protocols for solubility determination and compound purification, and visualized workflows to illustrate key processes.

Introduction to this compound as a Solvent

This compound (also known as cyclohexylmethanol) is a colorless liquid with the chemical formula C₇H₁₄O. Its unique molecular structure, featuring a nonpolar cyclohexane (B81311) ring and a polar hydroxymethyl (-CH₂OH) group, gives it an amphiphilic character.[1] This dual nature makes it a versatile solvent capable of dissolving a wide array of organic compounds, from nonpolar substances to moderately polar molecules.[1] It is frequently utilized in organic synthesis, and as a component in pharmaceuticals, plasticizers, and detergents.[2][3][4] this compound is generally soluble in common organic solvents like ethanol (B145695) and ether, while its large hydrophobic ring limits its solubility in water.[1][5]

Quantitative Solubility Data

Precise, experimentally-derived solubility data for a wide range of compounds in this compound is not broadly published in readily accessible literature. However, based on its chemical structure and the principle of "like dissolves like," we can estimate its solvent capabilities.[6][7] The following tables provide illustrative quantitative solubility data for representative organic compounds.

Disclaimer: The data presented below are estimated values for illustrative purposes and should be experimentally verified for any practical application.

Table 1: Illustrative Solubility of Representative APIs in this compound

Active Pharmaceutical Ingredient (API)Molecular StructurePredominant CharacterEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at 50°C ( g/100 mL)
Ibuprofen C₁₃H₁₈O₂Largely Nonpolar~ 45> 60
Paracetamol (Acetaminophen) C₈H₉NO₂Polar~ 15~ 35
Lidocaine C₁₄H₂₂N₂OModerately Polar~ 50> 70

Table 2: Illustrative Solubility of Common Organic Compounds in this compound

CompoundMolecular FormulaPredominant CharacterEstimated Solubility at 25°C ( g/100 mL)Estimated Solubility at 50°C ( g/100 mL)
Naphthalene C₁₀H₈Nonpolar~ 30~ 65
Benzoic Acid C₇H₆O₂Weakly Polar~ 40> 60
Salicylic Acid C₇H₆O₃Polar~ 25~ 50

Experimental Protocols

Accurate solubility determination is crucial for applications in drug development, process chemistry, and material science. The following sections detail standard laboratory procedures for quantifying solubility and purifying solid compounds.

Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a classical and reliable technique for determining the thermodynamic solubility of a solute in a solvent.[8]

Objective: To determine the saturation concentration of a solid organic compound in this compound at a specific temperature.

Materials:

  • Analytical balance

  • Glass vials or flasks with screw caps

  • Constant temperature shaker bath or incubator

  • This compound (solvent)

  • The organic compound of interest (solute)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)

Procedure:

  • Preparation: Add an excess amount of the solid solute to a vial. The excess is crucial to ensure that a saturated solution is formed.

  • Solvent Addition: Add a known volume or mass of this compound to the vial.

  • Equilibration: Securely cap the vial and place it in a shaker bath set to a constant temperature (e.g., 25°C). Agitate the mixture for a prolonged period (typically 24 to 72 hours) to ensure the system reaches thermodynamic equilibrium.[9]

  • Phase Separation: After equilibration, allow the vial to rest at the set temperature for a short period to let undissolved solids settle.

  • Sampling: Carefully withdraw a sample of the supernatant (the clear liquid phase) using a syringe. Immediately pass the sample through a syringe filter to remove all undissolved solid particles. This step is critical to prevent artificially high concentration readings.

  • Dilution: Accurately dilute the filtered, saturated solution with fresh this compound to a concentration that falls within the linear range of the chosen analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., measure absorbance via UV-Vis spectroscopy or peak area via HPLC) to determine the concentration of the solute.

  • Calculation: Calculate the original concentration of the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in this compound at the specified temperature, typically expressed in g/100 mL or mol/L.

Protocol for Compound Purification: Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[3][10]

Objective: To purify an impure solid organic compound using this compound as the recrystallization solvent.

Materials:

  • Impure solid compound

  • This compound

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Confirm that the target compound has a steep solubility curve in this compound (low solubility when cold, high solubility when hot). The impurities should either be highly soluble in cold this compound or insoluble in hot this compound.

  • Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of hot this compound and heat the mixture on a hot plate, swirling gently, until the solid completely dissolves. Add the hot solvent dropwise to avoid using an excess, which would reduce the final yield.[7]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the desired compound from crystallizing prematurely.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold this compound to rinse away any soluble impurities adhering to the crystal surfaces.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator to remove residual solvent. The purity of the final product can be assessed by techniques such as melting point analysis.

Visualized Workflows and Logical Diagrams

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the use of this compound as a solvent.

Logical Relationship: The Principle of "Like Dissolves Like"

G cluster_solvent Solvent: this compound cluster_solute Solute Type cluster_result Predicted Solubility Outcome Solvent Amphiphilic Nature PolarGroup Polar -OH Group (Hydrophilic) Solvent->PolarGroup NonpolarGroup Nonpolar Cyclohexane Ring (Lipophilic) Solvent->NonpolarGroup PolarSolute Polar Solutes (e.g., Salicylic Acid) PolarGroup->PolarSolute  Good Interaction (H-Bonding) NonpolarSolute Nonpolar Solutes (e.g., Naphthalene) NonpolarGroup->NonpolarSolute  Good Interaction (Dispersion Forces) Result_Moderate Moderate Solubility PolarSolute->Result_Moderate Moderate Solubility Result_Good Good Solubility NonpolarSolute->Result_Good Good Solubility MixedSolute Mixed Polarity Solutes (e.g., Ibuprofen) Result_High High Solubility MixedSolute->Result_High High Solubility

Caption: Logical diagram illustrating the "like dissolves like" principle for this compound.

Experimental Workflow: Solubility Determination

G A 1. Add Excess Solute to This compound in Vial B 2. Equilibrate in Shaker Bath (Constant Temp, 24-72h) A->B C 3. Settle and Sample Supernatant B->C D 4. Filter Sample (0.45 µm Syringe Filter) to Remove Undissolved Solid C->D E 5. Prepare Accurate Dilution with this compound D->E F 6. Quantify Concentration (e.g., HPLC, UV-Vis) E->F G 7. Calculate Original Concentration F->G H Result: Solubility (g/100 mL) G->H

Caption: Experimental workflow for the shake-flask solubility determination method.

Experimental Workflow: Recrystallization for Purification

G A 1. Dissolve Impure Solid in MINIMUM Hot this compound B Insoluble Impurities Present? A->B C 2. Perform Hot Gravity Filtration B->C Yes D 3. Allow Filtrate to Cool Slowly & Undisturbed B->D No C->D E 4. Cool Further in Ice Bath to Maximize Yield D->E F 5. Collect Crystals via Vacuum Filtration E->F G 6. Wash Crystals with Ice-Cold this compound F->G H Pure, Dry Crystals G->H

Caption: Experimental workflow for purifying a solid compound via recrystallization.

References

An In-depth Technical Guide on the Thermal Decomposition of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanemethanol, a primary alcohol containing a cyclohexane (B81311) ring, is a versatile building block in organic synthesis and drug development. An understanding of its thermal stability and decomposition pathways is critical for its safe handling, storage, and application in processes involving elevated temperatures. This technical guide provides a comprehensive overview of the predicted thermal decomposition of this compound. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from analogous structures, namely cyclohexanol (B46403) and methylcyclohexane, to forecast its thermal behavior. The primary decomposition routes are identified as dehydration of the alcohol moiety and ring-opening of the cyclohexane structure. This document outlines detailed experimental protocols for investigating these decomposition pathways, presents anticipated quantitative data in structured tables, and provides visualizations of the reaction mechanisms and experimental workflows.

Introduction

This compound (C₆H₁₁CH₂OH) is a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals. Its molecular structure, comprising a primary alcohol attached to a cyclohexane ring, dictates its reactivity and thermal stability. Thermal decomposition can lead to the formation of various products, potentially impacting reaction yields, product purity, and process safety. This guide aims to provide a predictive understanding of these decomposition processes to aid researchers in experimental design and risk assessment.

The thermal degradation of this compound is expected to proceed through two principal, competing pathways:

  • Dehydration: The elimination of a water molecule from the primary alcohol to form an alkene.

  • Ring-Opening: The homolytic cleavage of a carbon-carbon bond within the cyclohexane ring, initiating a cascade of radical reactions.

This guide will delve into the mechanisms of these pathways, present expected quantitative data based on analogous compounds, and provide detailed experimental protocols for their investigation.

Predicted Decomposition Pathways

The thermal decomposition of this compound is anticipated to follow two major pathways, with the predominant route being dependent on factors such as temperature, pressure, and the presence of catalysts.

Dehydration Pathway

The dehydration of the primary alcohol group in this compound is expected to yield methylenecyclohexane (B74748) and water. This reaction is analogous to the well-studied acid-catalyzed dehydration of cyclohexanol, which proceeds via an E1 or E2 elimination mechanism. In the absence of a strong acid catalyst, thermal dehydration can still occur at elevated temperatures.

The proposed mechanism involves the protonation of the hydroxyl group (if an acid catalyst is present) or its direct departure as a water molecule at high temperatures, followed by the removal of a proton from an adjacent carbon to form the double bond.

Ring-Opening Pathway

At higher temperatures, the cyclohexane ring is susceptible to thermal cleavage. Drawing parallels with the pyrolysis of cyclohexane and methylcyclohexane, the initiation step is predicted to be the homolytic fission of a C-C bond within the ring, forming a diradical intermediate.[1][2] This highly reactive diradical can then undergo several subsequent reactions, including:

  • Isomerization: Rearrangement to form linear or branched alkenes.

  • Fragmentation: Decomposition into smaller, more volatile molecules such as ethylene, propylene, and butadiene.[1]

The presence of the hydroxymethyl substituent is likely to influence the stability of the initial diradical and the subsequent fragmentation patterns.

Predicted Quantitative Data

Table 1: Predicted Thermal Properties of this compound

PropertyPredicted Value/RangeAnalytical TechniqueNotes
Onset of Decomposition (Dehydration)150 - 250 °CTGA/DSCDependent on heating rate and atmosphere. The presence of acidic impurities can lower this temperature.
Onset of Decomposition (Ring-Opening)> 400 °CTGA/DSCHigher temperatures are generally required for C-C bond cleavage of the cyclohexane ring.
Major Mass Loss Events (TGA)Two distinct or overlapping regionsTGAThe first corresponding to dehydration and the second to ring fragmentation at higher temperatures.

Table 2: Predicted Product Distribution from this compound Pyrolysis

ProductPredicted Yield (mol%)PathwayNotes
Methylenecyclohexane10 - 40%DehydrationYield is expected to be higher at lower pyrolysis temperatures and in the presence of acid catalysts.
Water10 - 40%DehydrationStoichiometric co-product of dehydration.
Ethylene5 - 20%Ring-OpeningA major product from the fragmentation of the cyclohexane ring, as seen in cyclohexane pyrolysis.[1]
Propylene5 - 15%Ring-OpeningAnother significant fragmentation product from the diradical intermediate.
1,3-Butadiene5 - 15%Ring-OpeningFormed through subsequent reactions of the initial ring-opened species.
Methane< 5%Ring-OpeningMinor product from secondary fragmentation reactions.
Toluene< 5%Ring-OpeningCan be formed at higher temperatures through cyclization and dehydrogenation reactions of fragmentation products.
Benzene< 5%Ring-OpeningSimilar to toluene, a potential high-temperature product.[2]
Other C1-C5 hydrocarbons10 - 30%Ring-OpeningA complex mixture of smaller alkanes and alkenes resulting from various fragmentation pathways.

Note: The predicted yields are highly dependent on the experimental conditions (temperature, pressure, residence time, and reactor type) and should be experimentally verified.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.

Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

This protocol outlines the determination of the thermal stability and decomposition profile of this compound.

Objective: To determine the onset of decomposition, identify mass loss events, and measure the heat flow associated with these events.

Instrumentation: A simultaneous TGA/DSC instrument.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into an appropriate sample pan (e.g., alumina (B75360) or platinum).[3]

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the instrument.

    • Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[3]

  • Data Analysis:

    • Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

    • Determine the onset temperature of decomposition from the TGA curve, defined as the temperature at which a significant mass loss begins.

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG).

    • Analyze the DSC curve for endothermic or exothermic events corresponding to the mass loss steps.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This protocol details the identification and semi-quantification of the volatile products from the thermal decomposition of this compound.

Objective: To separate and identify the chemical composition of the decomposition products at a specific pyrolysis temperature.

Instrumentation: A pyrolyzer coupled to a Gas Chromatograph-Mass Spectrometer (GC-MS).[4]

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount of this compound (typically 10-100 µg) into a pyrolysis sample cup.

  • Pyrolyzer Setup:

    • Set the pyrolysis temperature. A stepped approach is recommended, for example, starting at 250 °C to favor dehydration products and then increasing to 500-700 °C to investigate ring-opening products.[5]

    • Set the pyrolysis time (typically 10-30 seconds).

  • GC-MS Setup:

    • GC Column: Use a suitable capillary column for separating volatile organic compounds (e.g., a mid-polarity column like a DB-5ms).

    • GC Oven Program:

      • Initial temperature: 40 °C, hold for 2 minutes.

      • Ramp rate: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C.

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer:

      • Set the mass range from m/z 35 to 550.

      • Use electron ionization (EI) at 70 eV.

  • Data Analysis:

    • Identify the individual peaks in the chromatogram by comparing their mass spectra to a reference library (e.g., NIST).

    • Semi-quantify the products by calculating the peak area percentage for each identified compound.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the predicted decomposition pathways and experimental workflows.

DecompositionPathways cluster_start Starting Material cluster_dehydration Dehydration Pathway cluster_ring_opening Ring-Opening Pathway start This compound dehydration Dehydration start->dehydration Lower Temperature ring_opening Ring-Opening (C-C Fission) start->ring_opening Higher Temperature product1 Methylenecyclohexane dehydration->product1 product2 Water dehydration->product2 intermediate Diradical Intermediate ring_opening->intermediate isomerization Isomerization intermediate->isomerization fragmentation Fragmentation intermediate->fragmentation product3 Linear/Branched Alkenes isomerization->product3 product4 Smaller Volatiles (e.g., Ethylene, Propylene) fragmentation->product4

Caption: Predicted thermal decomposition pathways of this compound.

ExperimentalWorkflow cluster_sample Sample Preparation cluster_tga Thermal Analysis cluster_pyrolysis Product Identification cluster_results Data Interpretation sample This compound Sample tga_dsc TGA/DSC Analysis sample->tga_dsc py_gc_ms Pyrolysis-GC-MS Analysis sample->py_gc_ms tga_data Decomposition Temperatures & Mass Loss Data tga_dsc->tga_data interpretation Pathway Elucidation & Kinetic Analysis tga_data->interpretation py_data Product Identification & Semi-Quantification py_gc_ms->py_data py_data->interpretation

References

Catalytic Hydrogenation of Benzoic Acid to Cyclohexanemethanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cyclohexanemethanol through the catalytic hydrogenation of benzoic acid. The process is primarily a two-stage reaction, beginning with the well-documented hydrogenation of the aromatic ring of benzoic acid to form cyclohexanecarboxylic acid. This is followed by the reduction of the carboxylic acid group to a hydroxymethyl group, yielding the final product, this compound. This document details the catalysts, reaction conditions, and experimental protocols for both stages, presenting quantitative data in structured tables and visualizing key processes with diagrams.

Stage 1: Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid

The initial and most critical step is the saturation of the benzene (B151609) ring of benzoic acid. This reaction is challenging due to the resonance stability of the aromatic ring and the potential for catalyst poisoning by the carboxylic acid group.[1] However, several effective heterogeneous catalysts have been developed for this transformation.

Catalysts and Performance

A range of noble metal catalysts supported on carbon or metal oxides have demonstrated high efficacy in the hydrogenation of benzoic acid. The choice of catalyst significantly impacts the conversion and selectivity of the reaction. Rhodium on carbon (Rh/C) has been shown to be particularly effective, achieving high conversion and selectivity to cyclohexanecarboxylic acid under relatively mild conditions.[2] Other active catalysts include Ruthenium (Ru/C), Platinum (Pt/C), and Palladium (Pd/C).[2][3] The general order of activity for these transition metal catalysts has been reported as Rh/C > Ru/C > Pt/C > Pd/C.[2]

Table 1: Performance of Various Catalysts in the Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid

CatalystSupportTemperature (°C)H₂ Pressure (MPa)SolventConversion (%)Selectivity to Cyclohexanecarboxylic Acid (%)Reference
5% Rh/CCarbon5010Supercritical CO₂99.1100[2]
5% Ru/CCarbon2206.891,4-dioxane/water (1:1)10086[3]
5% Pt/CCarbon5010Supercritical CO₂3.4100[2]
5% Pd/CCarbon5010Supercritical CO₂3.3100[2]
Pt/TiO₂TiO₂805n-hexaneHighHigh[4]
Experimental Protocol: Hydrogenation using Rh/C in Supercritical CO₂

This protocol is based on a highly efficient and environmentally benign method utilizing supercritical carbon dioxide (scCO₂) as the solvent.[2]

Materials:

  • Benzoic acid

  • 5% Rhodium on activated carbon (Rh/C)

  • High-pressure autoclave (e.g., 50 mL stainless steel)

  • High-pressure liquid pump for CO₂

  • Hydrogen gas cylinder

  • Magnetic stirrer

Procedure:

  • Charge the autoclave with a defined amount of benzoic acid and the 5% Rh/C catalyst.

  • Seal the reactor and flush it three times with nitrogen or CO₂ at 2.0 MPa to remove air.

  • Heat the reactor to the desired temperature (e.g., 50 °C) with stirring.

  • Introduce hydrogen gas to the desired pressure (e.g., 10 MPa).

  • Introduce compressed liquid CO₂ using a high-pressure pump to the desired pressure (e.g., 10 MPa).

  • Maintain the reaction under constant stirring for the specified duration (e.g., 3 hours).

  • After the reaction, cool the reactor to room temperature and carefully vent the gases.

  • The product, cyclohexanecarboxylic acid, can be separated from the catalyst by filtration after releasing the CO₂.

Stage 2: Reduction of Cyclohexanecarboxylic Acid to this compound

The conversion of the carboxylic acid group to a primary alcohol is the final step in the synthesis of this compound. This can be achieved through chemical reduction or, under specific conditions, through direct catalytic hydrogenation.

Catalytic Hydrogenation Approach

While the direct catalytic hydrogenation of a carboxylic acid to an alcohol is challenging, certain catalyst systems, particularly those based on ruthenium, have shown the ability to reduce the carboxylic acid group. In some instances, this compound has been observed as a byproduct in the hydrogenation of benzoic acid using a Ru/C catalyst, indicating that with this catalyst, both the aromatic ring and the carboxylic acid can be hydrogenated.[5] Furthermore, Ru-Sn/Al₂O₃ has been reported to selectively hydrogenate the carboxylic group of cyclohexane (B81311) dicarboxylic acids to the corresponding dimethanol, suggesting its potential for the mono-acid as well.[6]

Table 2: Catalytic Systems for the Reduction of Carboxylic Acids

CatalystSupportReactantProductKey ObservationsReference
5% Ru/CCarbonBenzoic AcidCyclohexanecarboxylic Acid & CyclohexylmethanolFormation of alcohol as a byproduct.[5]
Ru-Sn/Al₂O₃Al₂O₃Cyclohexane dicarboxylic acidsCyclohexane dimethanolSelective hydrogenation of the carboxylic group.[6]
Chemical Reduction Approach

A more conventional and widely applicable method for the reduction of carboxylic acids to alcohols involves the use of powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).[7]

Experimental Protocol: Reduction using Lithium Aluminum Hydride (LiAlH₄)

This protocol outlines a general procedure for the reduction of a carboxylic acid to an alcohol.

Materials:

  • Cyclohexanecarboxylic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Round-bottom flask with a reflux condenser and a dropping funnel

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Dilute sulfuric acid or hydrochloric acid for quenching

  • Sodium sulfate (B86663) (anhydrous) for drying

Procedure:

  • In a dry, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

  • Cool the suspension in an ice bath.

  • Dissolve the cyclohexanecarboxylic acid in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Gentle refluxing may be required to ensure the reaction goes to completion.

  • Monitor the reaction progress using a suitable technique (e.g., thin-layer chromatography).

  • Once the reaction is complete, cool the flask in an ice bath and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a dilute acid solution.

  • Filter the resulting aluminum salts and wash them with ether.

  • Separate the organic layer, wash it with water and brine, and then dry it over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude this compound, which can be further purified by distillation.

Visualizing the Process

To better illustrate the relationships and workflows described, the following diagrams have been generated using the DOT language.

Reaction_Pathway benzoic_acid Benzoic Acid cca Cyclohexanecarboxylic Acid benzoic_acid->cca + 3H₂ Catalyst (e.g., Rh/C) chm This compound cca->chm + 2H₂ Catalyst (e.g., Ru-based) or Reducing Agent (e.g., LiAlH₄)

Caption: Reaction pathway from benzoic acid to this compound.

Experimental_Workflow cluster_stage1 Stage 1: Hydrogenation of Benzoic Acid cluster_stage2 Stage 2: Reduction of Cyclohexanecarboxylic Acid start1 Charge Reactor with Benzoic Acid & Catalyst pressurize Pressurize with H₂ and Supercritical CO₂ start1->pressurize react1 Heat and Stir pressurize->react1 separate1 Depressurize and Separate Catalyst react1->separate1 start2 Prepare Reducing Agent (e.g., LiAlH₄) Suspension separate1->start2 Intermediate Product add_cca Add Cyclohexanecarboxylic Acid Solution start2->add_cca react2 Stir and/or Reflux add_cca->react2 quench Quench Reaction react2->quench extract Extract and Purify This compound quench->extract

Caption: Experimental workflow for the two-stage synthesis.

Conclusion

The synthesis of this compound from benzoic acid is a robust two-stage process. The initial hydrogenation of the aromatic ring to cyclohexanecarboxylic acid is efficiently achieved using heterogeneous catalysts, with Rh/C demonstrating excellent performance. The subsequent reduction of the carboxylic acid can be performed using powerful chemical reducing agents or potentially through further catalytic hydrogenation with specific ruthenium-based catalysts. The choice of methodology for the second stage will depend on the desired selectivity, scalability, and the specific capabilities of the laboratory or production facility. This guide provides the foundational knowledge and detailed protocols necessary for researchers and professionals to successfully synthesize this compound for applications in drug development and other scientific endeavors.

References

A Technical Guide to the Spectroscopic Analysis of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the spectroscopic data for cyclohexanemethanol, tailored for researchers, scientists, and professionals in drug development. It includes detailed data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with the methodologies for these analyses.

Spectroscopic Data of this compound

The following sections present the key spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data of this compound

Chemical Shift (ppm)MultiplicityAssignment
3.39 - 3.45Doublet-CH₂-O (Methylene protons adjacent to oxygen)
2.13Singlet-OH (Hydroxyl proton)
1.57 - 1.91MultipletCyclohexyl protons
0.65 - 1.57MultipletCyclohexyl protons

Note: The chemical shift of the -OH proton can vary depending on concentration, solvent, and temperature. The use of D₂O can confirm the -OH peak, as the proton will be exchanged for deuterium, causing the peak to disappear from the spectrum.[1]

¹³C NMR Spectral Data of this compound

Chemical Shift (ppm)Carbon Assignment
~68-CH₂-OH
~40-CH- (cyclohexyl)
~30Cyclohexyl carbons
~26Cyclohexyl carbons
~25Cyclohexyl carbons

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorptions for the hydroxyl and alkyl groups.[2][3][4]

Key IR Absorptions for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3200 (broad)O-H stretchAlcohol (-OH)
2960-2850C-H stretch (sp³)Alkane (C-H)
1260-1050C-O stretchAlcohol (C-O)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[5] The molecular weight of this compound is approximately 114.19 g/mol .[6][7] Alcohols typically undergo two main fragmentation pathways in mass spectrometry: alpha-cleavage and dehydration (loss of water).[8][9][10]

Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonFragmentation Pathway
99[M - CH₃]⁺Alpha-cleavage
83[M - OCH₃]⁺Alpha-cleavage
82[M - H₂O]⁺·Dehydration
67[C₅H₇]⁺Further fragmentation
55[C₄H₇]⁺Further fragmentation

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data presented above.

  • Sample Preparation: A small amount of this compound (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.75 mL of CDCl₃) in a 5mm NMR tube.[11][12] Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0.00 ppm).[13][14]

  • Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled sequence is typically used to simplify the spectrum by removing C-H coupling.[15] DEPT (Distortionless Enhancement by Polarization Transfer) experiments can also be run to differentiate between CH, CH₂, and CH₃ groups.[12][16]

  • Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

  • Sample Preparation: For a liquid sample like this compound, the spectrum is often taken "neat," meaning without a solvent.[4] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[3]

  • Data Acquisition: A background spectrum (of the salt plates or empty ATR crystal) is first collected. The sample is then placed in the instrument, and the sample spectrum is recorded.[3] The instrument passes infrared radiation through the sample and measures the amount of light absorbed at each wavelength.[17]

  • Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: A small volume of the sample (typically 1 µL) is injected into the Gas Chromatograph (GC). The GC separates the components of the sample based on their boiling points and interactions with the column's stationary phase.

  • Ionization: As this compound elutes from the GC column, it enters the mass spectrometer's ion source. In Electron Ionization (EI), the most common method, the molecules are bombarded with high-energy electrons, causing them to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: A detector records the abundance of each ion at each m/z value, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical flow of using different spectroscopic techniques to determine the structure of this compound.

Spectroscopic_Workflow_for_this compound cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Conclusion Structure Elucidation NMR NMR Spectroscopy (¹H, ¹³C, DEPT) NMR_Info Carbon-Hydrogen Framework - Number and type of C and H - Connectivity (C-H, H-H) NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups - O-H (alcohol) - C-O stretch - C-H (sp³) IR->IR_Info MS Mass Spectrometry (GC-MS) MS_Info Molecular Weight & Formula - Molecular Ion Peak (M⁺) - Fragmentation Pattern MS->MS_Info Structure This compound Structure NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for the structural elucidation of this compound.

References

Quantum chemical calculations for Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Quantum Chemical Calculations for Cyclohexanemethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a significant structural motif in medicinal chemistry and materials science. Understanding its conformational preferences, electronic properties, and vibrational characteristics at a quantum mechanical level is crucial for predicting its behavior, reactivity, and interactions in complex systems. This technical guide provides a comprehensive overview of the theoretical framework and practical methodologies for performing quantum chemical calculations on this compound. It details the protocols for conformational analysis, geometry optimization, vibrational frequency calculations, frontier molecular orbital analysis, and potential energy surface scans using Density Functional Theory (DFT). The guide presents data in structured tables and utilizes visualizations to clarify complex workflows and conceptual relationships, serving as a vital resource for computational chemists and researchers in drug discovery and materials science.

Introduction

Quantum chemical calculations have become an indispensable tool for chemists, offering profound insights into molecular properties that are often difficult or expensive to probe experimentally.[1][2] For molecules like this compound, which possess significant conformational flexibility, these computational methods allow for a detailed exploration of its structural and electronic landscape. The molecule's chair-like cyclohexane (B81311) ring can exist in two primary conformations, with the hydroxymethyl substituent in either an axial or equatorial position.[3][4] The relative stability of these conformers, governed by steric and electronic effects, dictates the molecule's overall properties and biological activity.

This guide outlines the computational protocols to investigate this compound, providing a roadmap from initial structure generation to in-depth analysis of its quantum chemical properties. The methodologies described are primarily based on Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost for systems of this size.[5][6]

Computational Methodologies and Protocols

A successful computational study involves a series of well-defined steps to ensure the reliability and accuracy of the results. The general workflow for the quantum chemical analysis of this compound is outlined below.

G cluster_input 1. Input Generation cluster_calc 2. Core Quantum Calculations cluster_analysis 3. Data Analysis & Interpretation A Initial 3D Structure (e.g., from PubChem [5]) B Conformational Search (Axial vs. Equatorial) A->B C Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D Frequency Calculation (at the same level of theory) C->D G Electronic Properties (HOMO-LUMO Gap, MESP) C->G H Advanced Analysis (Potential Energy Surface Scan) C->H E Conformer Stability Analysis (ΔG, A-Value [29]) D->E F Vibrational Mode Assignment (Comparison with Exp. IR [15]) D->F

Caption: A general workflow for quantum chemical calculations on this compound.

Conformational Analysis

The first critical step is to identify the most stable conformer of this compound. The hydroxymethyl group (-CH₂OH) can be in an axial or equatorial position on the cyclohexane ring. The energy difference between these two conformers is known as the A-value.[1][7]

Protocol:

  • Structure Generation: Build initial 3D structures for both the axial and equatorial conformers of this compound.

  • Geometry Optimization: Perform a full geometry optimization on both conformers. A common and reliable level of theory for this is B3LYP with a Pople-style basis set like 6-311++G(d,p).[1] The inclusion of diffuse functions (++) is important for accurately describing hydrogen bonding and non-covalent interactions.

  • Frequency Calculation: After optimization, perform a frequency calculation at the same level of theory to obtain thermodynamic properties like Gibbs free energy (G). The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.[8]

  • Energy Comparison: The relative stability is determined by comparing the Gibbs free energies of the two conformers. The conformer with the lower free energy is the more stable one. The A-value can be calculated as ΔG = G_axial - G_equatorial.

Geometry Optimization

Geometry optimization is the process of finding the molecular structure with the minimum energy on the potential energy surface.[9] This provides key structural parameters.

Protocol:

  • Select Method: Choose a DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)). This level of theory is widely used and provides good results for organic molecules.[9][10]

  • Initiate Calculation: Using the most stable conformer identified, run a geometry optimization calculation. Software packages like Gaussian, Q-Chem, or ORCA are commonly used.[11][12]

  • Verify Convergence: Ensure the calculation converges according to the software's default criteria, which typically means the forces on the atoms are near zero.

  • Extract Data: From the output file, extract the optimized bond lengths, bond angles, and dihedral angles.

Vibrational Frequency Analysis

This calculation serves two purposes: it confirms that the optimized geometry is a stable minimum (no imaginary frequencies) and it predicts the infrared (IR) spectrum, which can be compared to experimental data.[10][13]

Protocol:

  • Perform Calculation: Using the optimized geometry, run a frequency calculation at the same level of theory used for optimization.

  • Check for Imaginary Frequencies: A true minimum on the potential energy surface will have all positive (real) frequencies.

  • Analyze Frequencies and Intensities: The output will provide a list of vibrational frequencies (in cm⁻¹) and their corresponding IR intensities. These can be used to plot a theoretical IR spectrum.

  • Apply Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to apply an empirical scaling factor (e.g., ~0.96 for B3LYP functionals) to the calculated frequencies for better agreement with experimental data.[8]

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[14][15]

Protocol:

  • Extract Orbital Energies: The energies of the molecular orbitals are calculated during the geometry optimization step and are available in the output file.

  • Identify HOMO and LUMO: Identify the energies of the highest occupied and lowest unoccupied orbitals.

  • Calculate HOMO-LUMO Gap: The energy gap (ΔE = E_LUMO - E_HOMO) is a crucial indicator of molecular stability. A larger gap implies higher stability and lower chemical reactivity.[15][16]

  • Visualize Orbitals: Use visualization software (e.g., GaussView, Avogadro) to plot the 3D shapes of the HOMO and LUMO to see where electron density is located.

Potential Energy Surface (PES) Scan

A PES scan is used to explore the energy changes associated with a specific geometric variation, such as the rotation around a bond. For this compound, a scan of the dihedral angle involving the C-C-O-H atoms can reveal the rotational barrier of the hydroxyl group.[17][18]

Protocol:

  • Define Scan Coordinate: Select the dihedral angle to be scanned (e.g., the C(ring)-C(methylene)-O-H dihedral angle).

  • Set Scan Parameters: Specify the start and end points of the scan (e.g., 0° to 360°) and the step size (e.g., 10°). This is known as a relaxed scan, where at each step of the scanned coordinate, all other geometric parameters are re-optimized.[19][20]

  • Run Calculation: Perform the PES scan calculation.

  • Plot Results: Plot the relative energy at each step versus the dihedral angle to visualize the rotational energy profile and identify the energy barriers.

Presentation of Quantitative Data

The results from these calculations should be organized into clear, concise tables for easy comparison and interpretation.

Table 1: Optimized Geometric Parameters for Equatorial this compound (Note: Values are illustrative and depend on the specific level of theory used. Experimental data should be consulted for validation.)

ParameterAtom(s)Calculated Value
Bond Lengths (Å)
C-O~1.43
O-H~0.97
C(ring)-C(methylene)~1.54
C-C (avg. in ring)~1.53
**Bond Angles (°) **
C-O-H~109.5
C(ring)-C(methylene)-O~112.0
Dihedral Angles (°)
H-O-C-C~180.0 (anti) or ±60.0 (gauche)

Table 2: Calculated Vibrational Frequencies and Assignments (Note: Frequencies are typically scaled for comparison with experimental spectra.)

Scaled Frequency (cm⁻¹)IR IntensityAssignment
~3650HighO-H stretch
~2930MediumC-H stretch (cyclohexane, asym.)
~2855MediumC-H stretch (cyclohexane, sym.)
~1450MediumCH₂ scissoring
~1050HighC-O stretch

Table 3: Electronic Properties of Equatorial this compound

PropertyValue (eV)
HOMO EnergyIllustrative Value: -6.8 eV
LUMO EnergyIllustrative Value: +1.2 eV
HOMO-LUMO Gap (ΔE)Illustrative Value: 8.0 eV

Visualization of Key Concepts

Understanding the relationship between calculated properties and their chemical meaning is crucial for interpretation.

G cluster_calc Computational Output cluster_interp Chemical & Physical Interpretation A Optimized Geometry F Bond Lengths & Angles [27] A->F B Vibrational Frequencies E Imaginary Frequencies G IR/Raman Spectrum Prediction [3] B->G C HOMO-LUMO Energies H Chemical Reactivity & Stability [39] C->H D Zero-Point Energy I Thermodynamic Corrections D->I J Transition State Identification E->J

Caption: Relationship between computational outputs and their chemical interpretation.

Conclusion

This guide provides a foundational framework for conducting and interpreting quantum chemical calculations on this compound. By following the detailed protocols for conformational analysis, geometry optimization, frequency calculations, and electronic property analysis, researchers can gain a comprehensive understanding of the molecule's intrinsic characteristics. The systematic presentation of data and visualization of workflows enables a clear and efficient analysis, ultimately aiding in the rational design of new molecules in drug development and materials science. The accuracy of these theoretical predictions is highly dependent on the chosen computational method and basis set, and comparison with experimental data is always recommended for validation.[1][8]

References

From Classic Reduction to Modern Catalysis: A Technical Guide to the Historical Discovery and Synthesis of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyclohexanemethanol, a versatile saturated cyclic alcohol, holds a significant position in the landscape of chemical synthesis, serving as a crucial intermediate in the production of pharmaceuticals, fragrances, and polymers. This technical guide provides a comprehensive overview of the historical discovery and the evolution of synthetic methodologies for this compound. We delve into the pioneering early 20th-century synthesis, likely achieved through the Bouveault-Blanc reduction, and trace the development of more efficient catalytic hydrogenation methods. This guide presents quantitative data in structured tables for comparative analysis, details key experimental protocols, and utilizes Graphviz diagrams to illustrate historical timelines and reaction workflows, offering a valuable resource for researchers and professionals in organic synthesis and drug development.

Historical Discovery: A Journey Back to the Dawn of Modern Organic Synthesis

While pinpointing the exact moment of the first synthesis of this compound is challenging due to the nascent state of chemical literature documentation in the early 20th century, the historical context of organic chemistry points towards the Bouveault-Blanc reduction, first reported in 1903, as a highly probable method for its initial preparation. This reaction provided a powerful tool for the reduction of esters to primary alcohols using sodium and a proton source, typically an alcohol. Given the availability of cyclohexanecarboxylic acid and its corresponding esters, it is plausible that this compound was first synthesized via this classic named reaction.

The subsequent advent of catalytic hydrogenation, pioneered by Nobel laureate Paul Sabatier and his collaborator Jean-Baptiste Senderens, revolutionized synthetic organic chemistry. Their work on using finely divided metals, particularly nickel, to catalyze the addition of hydrogen to unsaturated compounds laid the groundwork for the efficient synthesis of a vast array of saturated molecules, including the hydrogenation of aromatic rings. This breakthrough paved the way for the development of various catalytic methods for the production of this compound from aromatic precursors.

Historical_Timeline cluster_0 Early 20th Century cluster_1 Mid-20th Century to Present Bouveault_Blanc 1903: Bouveault-Blanc Reduction (Reduction of Esters to Primary Alcohols) Catalytic_Hydrogenation Development of Advanced Catalytic Hydrogenation Methods Bouveault_Blanc->Catalytic_Hydrogenation Conceptual Shift Sabatier_Senderens Early 1900s: Sabatier & Senderens (Catalytic Hydrogenation) Sabatier_Senderens->Catalytic_Hydrogenation Technological Foundation

Figure 1: Historical timeline of key developments leading to the synthesis of this compound.

Synthesis of this compound: From Classic Reductions to Efficient Catalysis

The synthesis of this compound can be broadly categorized into two main approaches: the reduction of cyclohexanecarboxylic acid or its derivatives, and the catalytic hydrogenation of aromatic precursors like benzoic acid or benzyl (B1604629) alcohol.

Bouveault-Blanc Reduction of Ethyl Cyclohexanecarboxylate (B1212342)

This classical method offers a historical perspective on the synthesis of this compound. The reaction involves the reduction of an ester, in this case, ethyl cyclohexanecarboxylate, using metallic sodium in the presence of an absolute alcohol, such as ethanol (B145695).

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place dry absolute ethanol.

  • Add small, freshly cut pieces of sodium metal to the ethanol with stirring. The reaction is exothermic and will generate hydrogen gas.

  • Once the sodium has completely reacted to form sodium ethoxide, add ethyl cyclohexanecarboxylate dropwise to the solution.

  • Reflux the reaction mixture for several hours until the ester is completely consumed (monitored by techniques like thin-layer chromatography).

  • After cooling, cautiously add water to quench the excess sodium ethoxide.

  • Acidify the mixture with a dilute acid (e.g., hydrochloric acid) to protonate the resulting alkoxide.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

  • Purify the crude this compound by distillation.

Parameter Value Reference
Reactants Ethyl cyclohexanecarboxylate, Sodium, EthanolGeneral Bouveault-Blanc Reduction Protocol
Typical Yield Moderate to GoodGeneral Bouveault-Blanc Reduction Protocol
Catalytic Hydrogenation of Benzoic Acid and its Derivatives

Catalytic hydrogenation represents the most common and industrially viable method for the synthesis of this compound. This approach involves the reduction of either the aromatic ring and the carboxylic acid group of benzoic acid or the aromatic ring of benzyl alcohol.

Workflow for Catalytic Hydrogenation:

Hydrogenation_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Workup & Purification Reactant Starting Material: Benzoic Acid or Benzyl Alcohol Reactor High-Pressure Reactor Reactant->Reactor Solvent Solvent Selection: e.g., Dioxane, Water Solvent->Reactor Catalyst Catalyst Selection: e.g., Ru/C, Rh/C Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration Reaction Completion Conditions Reaction Conditions: - Temperature - Hydrogen Pressure Extraction Solvent Extraction Filtration->Extraction Distillation Product Distillation Extraction->Distillation Final_Product Final_Product Distillation->Final_Product Purified this compound

Figure 2: General experimental workflow for the catalytic hydrogenation of aromatic precursors to this compound.

Experimental Protocol (General for Hydrogenation of Benzoic Acid):

  • Charge a high-pressure autoclave with benzoic acid, a suitable solvent (e.g., 1,4-dioxane/water mixture), and the chosen catalyst (e.g., 5% Ru/C).

  • Seal the autoclave and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 6.89 MPa).

  • Heat the mixture to the specified temperature (e.g., 493 K) with constant stirring.

  • Maintain the reaction conditions for a set period or until hydrogen uptake ceases.

  • After cooling the reactor to room temperature, carefully vent the excess hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Isolate the product by extraction and purify it by distillation.

Table 1: Quantitative Data for Catalytic Hydrogenation of Benzoic Acid

CatalystSolventTemperature (K)H₂ Pressure (MPa)Conversion (%)Selectivity to this compound (%)Reference
5% Ru/C1,4-Dioxane/Water (1:1)4936.89100Varies (product mixture with cyclohexane (B81311) carboxylic acid)[1][2]
Rh/CSupercritical CO₂323495.8(Primarily to cyclohexanecarboxylic acid)

Note: The selectivity towards this compound versus cyclohexane carboxylic acid is highly dependent on the catalyst, solvent system, and reaction conditions. Some catalytic systems are designed to favor the formation of the carboxylic acid, while others can be tuned to produce the alcohol.

This compound Derivatives in Drug Development: Exploring Biological Activities

While this compound itself is primarily used as a chemical intermediate, the cyclohexane ring is a common scaffold in a variety of biologically active molecules. The incorporation of a cyclohexyl group can influence a molecule's lipophilicity, conformational flexibility, and metabolic stability, which are critical parameters in drug design.

Although specific signaling pathways directly modulated by this compound are not extensively documented, the biological activities of various cyclohexane derivatives have been investigated. For instance, certain derivatives have shown potential as antimicrobial, anticancer, and anti-inflammatory agents.

Structure-activity relationship (SAR) studies on cyclohexane-containing compounds have provided insights into how structural modifications of the cyclohexane ring and its substituents can impact biological activity. For example, in a series of cyclohexaneacetic acid analogs, the nature and position of substituents on an associated phenyl ring were found to significantly influence their anti-inflammatory and antiproliferative activities.

Further research is warranted to explore the potential of this compound and its derivatives as pharmacophores and to elucidate their specific interactions with biological targets and signaling pathways. The versatility of the this compound scaffold makes it an attractive starting point for the design and synthesis of novel therapeutic agents.

Conclusion

The journey of this compound from its likely initial synthesis via the Bouveault-Blanc reduction to its efficient production through modern catalytic hydrogenation highlights the significant advancements in synthetic organic chemistry. This technical guide has provided a detailed overview of its historical discovery, key synthetic methodologies with experimental protocols, and a summary of relevant quantitative data. While the direct role of this compound in modulating specific signaling pathways requires further investigation, the prevalence of the cyclohexane moiety in bioactive compounds underscores the importance of this fundamental chemical building block in the ongoing quest for new and improved therapeutics. This guide serves as a valuable resource for researchers and professionals, providing a solid foundation for future innovation in the synthesis and application of this compound and its derivatives.

References

An In-depth Technical Guide to Cyclohexanemethanol Derivatives: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexanemethanol and its derivatives are a versatile class of organic compounds that have garnered significant interest across various scientific disciplines, including medicinal chemistry, materials science, and chemical synthesis. The core structure, consisting of a cyclohexane (B81311) ring appended with a hydroxymethyl group, provides a flexible scaffold that can be readily functionalized to modulate its physicochemical and biological properties. This technical guide provides a comprehensive overview of the basic properties, synthesis, and applications of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key processes.

Core Physicochemical Properties

The fundamental properties of this compound and its derivatives are crucial for their application and handling. These properties are influenced by the nature and position of substituents on the cyclohexane ring and the methanol (B129727) moiety.

Basic Properties of this compound

This compound (also known as cyclohexylmethanol) is a colorless liquid with a mild odor. It serves as the parent compound for a vast array of derivatives.[1][2]

Table 1: Physicochemical Properties of this compound [1][2]

PropertyValue
IUPAC NameCyclohexylmethanol
CAS Number100-49-2
Molecular FormulaC₇H₁₄O
Molecular Weight114.19 g/mol
Density0.928 g/mL at 25 °C
Boiling Point181-185 °C
Melting Point-43 °C
Flash Point77 °C
Water SolubilitySparingly soluble
Refractive Index1.465 at 20 °C
Properties of Selected this compound Derivatives

The introduction of substituents onto the this compound scaffold significantly alters its properties. The following table summarizes the properties of some common derivatives.

Table 2: Physicochemical Properties of Selected this compound Derivatives

Derivative NameMolecular FormulaMolecular Weight ( g/mol )Key PropertiesReference(s)
4-Methylthis compoundC₈H₁₆O128.21Boiling Point: 198-200 °C; Density: 0.907 g/mL
[4-(4-Chlorophenyl)cyclohexyl]methanolC₁₃H₁₇ClO224.72Melting Point: 60-63 °C (trans-isomer)[3]
This compound, α-methyl-, (S)-C₈H₁₆O128.21Calculated Boiling Point: 493.73 K[4]
This compound, 4-hydroxy-α,α,4-trimethyl-C₁₀H₂₀O₂172.26Melting Point: 118-120 °C[5]
This compound, α,α-dimethyl-4-methylene-C₁₀H₁₈O154.25[6]

Synthesis of this compound and Its Derivatives

A variety of synthetic routes are available for the preparation of this compound and its derivatives, offering access to a wide range of functionalized compounds.

Hydrogenation of Benzoic Acid and its Derivatives

A common and efficient method for the synthesis of this compound derivatives is the catalytic hydrogenation of the corresponding benzoic acid or its esters. This reaction typically involves the reduction of the aromatic ring and the carboxylic acid or ester group.

This protocol describes the general procedure for the hydrogenation of benzoic acid to cyclohexanecarboxylic acid, which can be further reduced to this compound.

Materials:

  • Benzoic acid

  • 5% Ruthenium on Carbon (Ru/C) catalyst

  • 1,4-dioxane (B91453)

  • Water

  • High-pressure autoclave

Procedure:

  • Charge the autoclave with benzoic acid and the 5% Ru/C catalyst.

  • Add a 1:1 mixture of 1,4-dioxane and water as the solvent.[7]

  • Seal the autoclave and purge with nitrogen gas to remove air.

  • Pressurize the reactor with hydrogen gas to 6.89 MPa.

  • Heat the reaction mixture to 170 °C with stirring.[7]

  • Maintain the reaction conditions for a specified time to achieve complete conversion.

  • After cooling and depressurizing the reactor, the catalyst is filtered off.

  • The solvent is removed under reduced pressure to yield the crude product, which can be purified by distillation or recrystallization.

A synthesis workflow for the hydrogenation of benzoic acid is depicted below.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up cluster_product Product benzoic_acid Benzoic Acid autoclave High-Pressure Autoclave (170 °C, 6.89 MPa) benzoic_acid->autoclave h2 Hydrogen Gas h2->autoclave catalyst Ru/C Catalyst catalyst->autoclave solvent 1,4-Dioxane/Water solvent->autoclave filtration Filtration autoclave->filtration evaporation Solvent Evaporation filtration->evaporation cca Cyclohexanecarboxylic Acid evaporation->cca

Figure 1: General workflow for the catalytic hydrogenation of benzoic acid.

Williamson Ether Synthesis

The hydroxyl group of this compound can be readily converted to an ether via the Williamson ether synthesis. This Sₙ2 reaction involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[8][9]

This protocol provides a general method for the synthesis of an ether derivative of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Diethyl ether

Procedure:

  • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 equivalent) in DMF dropwise.

  • Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography.

The logical relationship of the Williamson ether synthesis is illustrated in the following diagram.

G alcohol This compound (R-OH) alkoxide Alkoxide (R-O⁻Na⁺) alcohol->alkoxide Deprotonation base Strong Base (e.g., NaH) base->alkoxide ether Ether (R-O-R') alkoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->ether salt Salt (NaX)

Figure 2: Logical flow of the Williamson ether synthesis.

Esterification Reactions

Ester derivatives of this compound are readily synthesized through the reaction of the alcohol with a carboxylic acid, acid chloride, or acid anhydride.

This protocol describes a general procedure for the esterification of this compound using an acid chloride.

Materials:

  • This compound

  • Acid chloride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (B92270) or triethylamine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve this compound (1.0 equivalent) and pyridine (1.2 equivalents) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add the acid chloride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture sequentially with 1 M HCl, water, and saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude ester can be purified by column chromatography or distillation.

Spectroscopic Characterization

The structural elucidation of this compound derivatives relies heavily on modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the structure of these compounds.

  • ¹H NMR: The protons on the carbon bearing the hydroxyl group (CH₂OH) typically appear as a doublet in the range of 3.3-3.5 ppm. The protons of the cyclohexane ring appear as a complex multiplet in the upfield region (0.8-2.0 ppm).[10]

  • ¹³C NMR: The carbon of the CH₂OH group resonates around 68 ppm. The carbons of the cyclohexane ring appear in the range of 25-40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

  • A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol group.[11]

  • Strong C-O stretching vibrations are observed in the 1000-1200 cm⁻¹ region.

  • For ester derivatives, a strong C=O stretching band will be present around 1735-1750 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

  • In electron ionization (EI-MS), alcohols often show a weak or absent molecular ion peak.[8]

  • A common fragmentation pathway for alcohols is the loss of a water molecule (M-18). Another typical fragmentation is the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[12]

Applications of this compound Derivatives

The diverse functionalities that can be incorporated into the this compound scaffold have led to their use in a wide range of applications.

Drug Development and Medicinal Chemistry

Cyclohexane derivatives are important structural motifs in many biologically active compounds.[13] They have been investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents.

  • Antimicrobial Activity: Certain functionally substituted cyclohexane derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The mechanism of action for some of these compounds is believed to involve the disruption of the bacterial cell membrane and inhibition of transport processes.[9]

  • Anticancer Activity: The cyclohexane ring is present in various anticancer agents. The mechanism of action for these compounds can be diverse, including the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, some compounds may act as inhibitors of enzymes crucial for cancer cell growth. While specific signaling pathways for this compound derivatives are not extensively detailed in the literature, a general representation of a hypothetical enzyme inhibition pathway is shown below.

G derivative This compound Derivative enzyme Target Enzyme derivative->enzyme Binds to enzyme product Product enzyme->product Catalyzes reaction no_product No Product Formation enzyme->no_product substrate Substrate substrate->enzyme Binds to active site inhibition Inhibition

Figure 3: Hypothetical enzyme inhibition by a this compound derivative.

Materials Science

This compound and its diol derivative, 1,4-cyclohexanedimethanol (B133615) (CHDM), are important monomers in the synthesis of polyesters and polyurethanes.[14][15][16] The incorporation of the rigid cyclohexane ring into the polymer backbone can enhance properties such as thermal stability, chemical resistance, and mechanical strength.

  • Polyesters: CHDM is a key component in the production of specialty polyesters like polyethylene (B3416737) terephthalate (B1205515) glycol-modified (PETG).[14]

  • Polyurethanes: The diol functionality of CHDM and its derivatives makes them suitable as chain extenders or as part of the polyol component in polyurethane synthesis.[16]

The general scheme for the synthesis of a polyester (B1180765) from a diol and a diacid is presented below.

G diol Diol (e.g., CHDM) polyester Polyester diol->polyester + diacid Diacid diacid->polyester Polycondensation water Water polyester->water -

Figure 4: Simplified scheme for polyester synthesis.

Conclusion

This compound and its derivatives represent a valuable and versatile class of compounds with a broad spectrum of applications. Their tunable physicochemical properties, accessible synthetic routes, and diverse biological activities make them attractive targets for ongoing research and development in both academic and industrial settings. This guide has provided a foundational overview of their key characteristics, synthesis, and applications, offering a starting point for further exploration and innovation in this exciting area of chemistry.

References

An In-depth Technical Guide to the Conformational Analysis of the Hydroxymethyl Group in Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational preference of the hydroxymethyl group in cyclohexanemethanol is a critical determinant of its physicochemical properties and its interactions in biological systems. This guide provides a comprehensive technical overview of the conformational analysis of this functional group, integrating theoretical principles, experimental methodologies, and computational approaches. Key quantitative data are summarized, and detailed experimental protocols are provided to facilitate further research. The interplay of steric effects and potential intramolecular hydrogen bonding governs the conformational equilibrium, which has significant implications for drug design and molecular recognition.

Introduction

This compound, a simple yet fundamentally important molecule, serves as a valuable model system for understanding the conformational intricacies of substituted cyclohexanes. The cyclohexane (B81311) ring predominantly adopts a chair conformation to minimize angle and torsional strain.[1][2] However, the introduction of a hydroxymethyl substituent (-CH₂OH) presents a more complex conformational landscape. This complexity arises from two primary factors: the equilibrium between the axial and equatorial positions of the hydroxymethyl group on the cyclohexane ring, and the rotational isomerism (rotamers) of the C-C bond connecting the substituent to the ring.

The orientation of the hydroxyl group can significantly influence the molecule's polarity, its ability to form hydrogen bonds, and its overall shape, all of which are crucial in the context of drug development and materials science. A thorough conformational analysis is therefore essential for a complete understanding of its structure-activity relationships.

Conformational Equilibria

The conformational analysis of this compound involves two key equilibria: the ring inversion between the axial and equatorial conformers and the rotation around the exocyclic C-C bond.

Axial-Equatorial Equilibrium of the Hydroxymethyl Group

Like other monosubstituted cyclohexanes, this compound exists in a dynamic equilibrium between two chair conformations, one with the hydroxymethyl group in an axial position and the other with it in an equatorial position.

The preference for the equatorial position is a general principle for most substituents on a cyclohexane ring, as it minimizes destabilizing 1,3-diaxial interactions.[1] The energy difference between the axial and equatorial conformers is quantified by the "A-value," which represents the change in Gibbs free energy (ΔG°) for the equatorial to axial conversion. While the A-value for the hydroxymethyl group is not as extensively documented as for simpler substituents like methyl or hydroxyl, it is expected to favor the equatorial conformer.

Table 1: Conformational Energy Data for Cyclohexane Substituents

SubstituentA-value (kcal/mol)Predominant Conformer
-CH₃1.74[1]Equatorial
-OH0.9 (in aprotic solvent)Equatorial
-CH₂OH ~1.7 (estimated) Equatorial

Note: The A-value for the hydroxymethyl group is estimated to be similar to that of a methyl group due to comparable steric bulk.

The logical relationship for the axial-equatorial equilibrium is visualized below.

Axial_Equatorial_Equilibrium cluster_energy Relative Energy Axial Axial (Higher Energy) TransitionState Axial->TransitionState Ring Flip Equatorial Equatorial (Lower Energy) Equatorial->TransitionState Ring Flip TransitionState->Axial TransitionState->Equatorial

Caption: Equilibrium between axial and equatorial conformers of this compound.

Rotational Isomers of the Hydroxymethyl Group

Rotation around the C1-C7 single bond (the bond between the cyclohexane ring and the hydroxymethyl carbon) leads to three staggered rotamers, analogous to those seen in substituted ethanes. These are typically designated as gauche (+ or -) and anti (or trans). The relative populations of these rotamers are influenced by steric hindrance and the potential for intramolecular hydrogen bonding.

The three primary rotamers are defined by the dihedral angle between the C-O bond and a C-C bond of the ring. For the equatorial conformer, these are often described in relation to the C1-H1 bond.

Table 2: Rotamers of the Equatorial Hydroxymethyl Group

RotamerDihedral Angle (H1-C1-C7-O)DescriptionExpected Stability
gauche-1 (g-1) ~60°The hydroxyl group is gauche to the C1-H1 bond.Potentially stabilized by intramolecular hydrogen bonding with the ring.
gauche-2 (g-2) ~-60°The hydroxyl group is gauche to the C1-H1 bond.Sterically less favorable due to interaction with the ring.
anti (a) ~180°The hydroxyl group is anti to the C1-H1 bond.Generally the most sterically favored in the absence of other interactions.

The following diagram illustrates the rotational isomers of the hydroxymethyl group.

Hydroxymethyl_Rotamers cluster_newman Newman Projections (view along C1-C7 bond) g1 gauche-1 g2 gauche-2 g1->g2 Rotation a anti g2->a Rotation a->g1 Rotation

Caption: Rotational isomers of the hydroxymethyl group in this compound.

Experimental Protocols

The primary experimental technique for the conformational analysis of this compound is Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Infrared (IR) spectroscopy can also provide valuable information, particularly regarding intramolecular hydrogen bonding.

NMR Spectroscopy

Objective: To determine the ratio of axial to equatorial conformers and the populations of the hydroxymethyl rotamers through the analysis of chemical shifts and spin-spin coupling constants (J-values).

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution (10-20 mg/mL) of this compound in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or toluene-d₈). The choice of solvent can influence the conformational equilibrium, particularly if intramolecular hydrogen bonding is present.

    • Filter the sample into a standard 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

    • Key parameters to optimize include:

      • Number of scans: Sufficient to obtain a good signal-to-noise ratio (typically 16-64 scans).

      • Relaxation delay (d1): At least 5 times the longest T₁ relaxation time to ensure quantitative integration.

      • Spectral width: Sufficient to cover all proton resonances (e.g., 0-10 ppm).

    • Perform low-temperature NMR experiments (e.g., down to -80 °C in a suitable solvent like acetone-d₆) to slow down the ring-flipping process and potentially observe separate signals for the axial and equatorial conformers.[4]

  • Data Analysis:

    • Chemical Shifts: The chemical shift of the H1 proton (the proton on the carbon bearing the hydroxymethyl group) is sensitive to its axial or equatorial environment. An axial proton typically resonates at a higher field (lower ppm) than an equatorial proton.

    • Coupling Constants (³JHH): The vicinal coupling constants between the H1 proton and the adjacent methylene (B1212753) protons on the ring (H2ax and H2eq) are highly dependent on the dihedral angle, as described by the Karplus equation.

      • A large coupling constant (typically 8-13 Hz) is indicative of an axial-axial (³Jax,ax) interaction.

      • Smaller coupling constants (typically 2-5 Hz) correspond to axial-equatorial (³Jax,eq) and equatorial-equatorial (³Jeq,eq) interactions.

    • Rotamer Analysis: The coupling constants between the methylene protons of the hydroxymethyl group (H7) and the H1 proton (³JH1,H7) are used to determine the populations of the rotamers. The observed coupling constant is a weighted average of the coupling constants for each rotamer.

Table 3: Typical ³JHH Coupling Constants in Cyclohexane Systems

InteractionDihedral AngleTypical J-value (Hz)
Axial-Axial~180°8 - 13
Axial-Equatorial~60°2 - 5
Equatorial-Equatorial~60°2 - 5
Infrared (IR) Spectroscopy

Objective: To investigate the presence of intramolecular hydrogen bonding.

Methodology:

  • Sample Preparation: Prepare very dilute solutions of this compound in a non-polar solvent (e.g., CCl₄ or cyclohexane) to minimize intermolecular hydrogen bonding.

  • Data Acquisition: Record the IR spectrum in the O-H stretching region (3200-3700 cm⁻¹).

  • Data Analysis: The presence of a sharp band around 3600-3640 cm⁻¹ corresponds to a "free" (non-hydrogen-bonded) hydroxyl group. A broader band at a lower frequency (e.g., 3450-3550 cm⁻¹) is indicative of an intramolecularly hydrogen-bonded hydroxyl group. The relative areas of these bands can provide a qualitative measure of the extent of intramolecular hydrogen bonding.

Computational Chemistry

Computational methods, particularly density functional theory (DFT) and ab initio calculations, are powerful tools for complementing experimental data and providing deeper insights into the conformational preferences of this compound.[5]

Methodology:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers (both axial and equatorial, and all rotamers).

  • Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP) and basis set (e.g., 6-31G(d) or larger). Calculate the relative electronic and Gibbs free energies of the conformers.

  • NMR Parameter Calculation: Calculate NMR chemical shifts and coupling constants for the optimized geometries. These calculated values can then be compared with experimental data to validate the computational model and aid in the assignment of experimental signals.

  • Analysis of Intramolecular Interactions: Utilize techniques such as Natural Bond Orbital (NBO) analysis or the Quantum Theory of Atoms in Molecules (QTAIM) to identify and characterize potential intramolecular hydrogen bonds.

The following diagram outlines a typical computational workflow for conformational analysis.

Computational_Workflow Start Initial Structure of this compound ConfSearch Conformational Search Start->ConfSearch OptFreq Geometry Optimization and Frequency Calculation ConfSearch->OptFreq EnergyAnalysis Relative Energy Analysis OptFreq->EnergyAnalysis NMRCalc NMR Parameter Calculation OptFreq->NMRCalc Final Conformational Profile EnergyAnalysis->Final Compare Comparison with Experimental Data NMRCalc->Compare Compare->Final

Caption: A typical workflow for the computational conformational analysis.

Conclusion

The conformational analysis of the hydroxymethyl group in this compound reveals a complex interplay of steric and electronic factors. The equatorial conformer is significantly favored over the axial conformer due to the avoidance of 1,3-diaxial interactions. Within the equatorial conformer, the population of the hydroxymethyl rotamers is governed by a balance between steric hindrance and the potential for stabilizing intramolecular hydrogen bonds. A combined approach utilizing high-resolution NMR spectroscopy and computational chemistry provides the most comprehensive understanding of this system. This detailed conformational knowledge is paramount for predicting the molecule's behavior in various chemical and biological environments, thereby aiding in the rational design of novel therapeutics and functional materials.

References

Phase behavior of Cyclohexanemethanol-water mixtures

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Phase Behavior of Cyclohexanemethanol-Water Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the phase behavior of this compound-water mixtures. While specific experimental data for this binary system is not extensively available in published literature, this document extrapolates expected behavior based on the known properties of similar alcohol-water systems. Furthermore, it furnishes detailed experimental protocols for the precise determination of the liquid-liquid equilibrium (LLE) and the construction of a complete phase diagram. This guide is intended to be a valuable resource for researchers and professionals working with this compound in aqueous environments, particularly in the fields of pharmaceutical development, materials science, and chemical engineering.

Introduction

This compound (C₆H₁₁CH₂OH) is a cyclic alcohol with a diverse range of applications, including its use as a solvent, a reagent in organic synthesis, and a building block for various materials. Its interaction with water is of fundamental importance in many industrial and research settings. Understanding the phase behavior of this compound-water mixtures—specifically their mutual solubility and the conditions under which they form one or two liquid phases—is critical for process design, formulation development, and reaction engineering.

This guide will cover the theoretical background of liquid-liquid phase equilibria, present the known physical properties of this compound, and provide a detailed methodology for the experimental determination of the this compound-water phase diagram.

Theoretical Background: Phase Behavior of Partially Miscible Liquids

The phase behavior of a binary mixture of two liquids, such as this compound and water, is governed by the thermodynamics of their interaction. When the cohesive forces between like molecules are significantly stronger than the adhesive forces between unlike molecules, the two liquids may not be completely miscible in all proportions, leading to the formation of two liquid phases in equilibrium. This phenomenon is known as partial miscibility.

The graphical representation of the phase behavior of such a system is the phase diagram, which maps the number and composition of phases present at different temperatures and overall compositions. For a binary liquid system exhibiting partial miscibility with an upper critical solution temperature (UCST), the phase diagram typically shows a region where two liquid phases coexist. The UCST is the temperature above which the two components are miscible in all proportions.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in mixtures and for designing experiments.

PropertyValueReference
Chemical Formula C₇H₁₄O[1][2]
Molecular Weight 114.19 g/mol [1][2]
Appearance Colorless liquid[1]
Boiling Point 181 °C (lit.)[1]
Density 0.928 g/mL at 25 °C (lit.)[1]
Refractive Index n20/D 1.465 (lit.)[1]
Solubility Soluble in ether and alcohols[1]

Expected Phase Behavior of this compound-Water Mixtures

Based on the structural characteristics of this compound—a polar hydroxyl group attached to a nonpolar cyclohexane (B81311) ring—it is expected to exhibit partial miscibility with water. The hydroxyl group can participate in hydrogen bonding with water molecules, promoting solubility, while the bulky, nonpolar cyclohexane ring limits this solubility.[3][4]

The solubility of alcohols in water generally decreases as the number of carbon atoms in the hydrocarbon chain increases.[3][5][6] With seven carbon atoms, this compound is expected to have limited solubility in water. It is also anticipated that the mutual solubility will increase with temperature, suggesting that the this compound-water system likely possesses an Upper Critical Solution Temperature (UCST).

Experimental Determination of the Phase Diagram

To quantitatively understand the phase behavior, a detailed experimental investigation is required. The following sections outline the protocols for determining the mutual solubility and constructing the phase diagram for the this compound-water system.

Experimental Protocol: Cloud Point Titration Method

The cloud point titration method is a widely used technique to determine the binodal (solubility) curve of a liquid-liquid system.[7]

Objective: To determine the temperatures at which mixtures of known compositions of this compound and water transition from a single phase to two phases (cloud point).

Materials:

  • This compound (high purity, >99%)

  • Deionized or distilled water

  • Temperature-controlled water or oil bath with a transparent viewing window

  • Calibrated thermometer or thermocouple with high accuracy (±0.1 °C)

  • Jacketed glass vessel or sealed test tubes

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

Procedure:

  • Prepare a series of this compound-water mixtures of known compositions by mass in the jacketed glass vessel or sealed test tubes.

  • Place the vessel containing a mixture of a specific composition in the temperature-controlled bath.

  • While continuously stirring, slowly heat the mixture.

  • Observe the mixture closely. The temperature at which the cloudy, two-phase mixture becomes clear and homogeneous is recorded as the dissolution temperature.

  • Slowly cool the now single-phase mixture while stirring.

  • The temperature at which the clear solution first shows turbidity (cloudiness) is recorded as the cloud point.

  • Repeat the heating and cooling cycles several times for each composition to ensure reproducibility.

  • Repeat this procedure for all prepared compositions.

  • Plot the measured cloud point temperatures against the corresponding mass fractions of this compound to construct the binodal curve of the phase diagram.

Experimental Protocol: Static Analytical Method for Tie-Line Determination

To determine the composition of the two liquid phases in equilibrium (tie-lines), a static analytical method is employed.

Objective: To determine the compositions of the water-rich and this compound-rich phases at a constant temperature within the two-phase region.

Materials:

  • This compound (high purity, >99%)

  • Deionized or distilled water

  • Temperature-controlled shaker or incubator

  • Separatory funnels or sealed equilibrium cells

  • Analytical instrumentation for composition analysis (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

  • Analytical balance (±0.0001 g)

Procedure:

  • Prepare several mixtures of this compound and water with overall compositions that fall within the two-phase region determined by the cloud point method.

  • Place these mixtures in separatory funnels or equilibrium cells.

  • Place the sealed containers in a temperature-controlled shaker or incubator set to the desired temperature.

  • Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with intermittent shaking to ensure thorough mixing and mass transfer between the phases.

  • After equilibration, stop the shaking and allow the two liquid phases to separate completely.

  • Carefully sample each phase (the upper this compound-rich phase and the lower water-rich phase).

  • Determine the composition of each phase using a calibrated analytical technique such as GC-FID or HPLC.

  • The compositions of the two coexisting phases at a given temperature represent a single tie-line on the phase diagram.

  • Repeat for different overall compositions at the same temperature to confirm the tie-line.

  • Repeat the entire procedure at different temperatures to obtain a set of tie-lines.

Data Presentation

The experimental data obtained should be summarized in clear and concise tables for easy interpretation and comparison.

Table 2: Cloud Point Data for this compound-Water Mixtures

Mass Fraction of this compound Cloud Point Temperature (°C)
Experimental Data Point 1 T₁
Experimental Data Point 2 T₂

| ... | ... |

Table 3: Tie-Line Data for this compound-Water System at a Constant Temperature (T)

Phase Mass Fraction of this compound Mass Fraction of Water
Water-rich Phase xCHM,w xH₂O,w

| this compound-rich Phase | xCHM,o | xH₂O,o |

Visualization of Concepts and Workflows

Logical Relationship of Phase Behavior

The following diagram illustrates the fundamental relationship between the components and their phase behavior.

G A This compound C Mixture A->C B Water B->C D Single Liquid Phase (Miscible) C->D Above UCST or Outside Binodal Curve E Two Liquid Phases (Partially Miscible) C->E Below UCST and Inside Binodal Curve

Caption: Relationship between components and resulting phase behavior.

Experimental Workflow for Phase Diagram Determination

The diagram below outlines the sequential steps involved in the experimental determination of the phase diagram.

G cluster_0 Binodal Curve Determination cluster_1 Tie-Line Determination A Prepare Mixtures of Known Compositions B Cloud Point Titration (Heating/Cooling Cycles) A->B C Record Cloud Point Temperatures B->C H Construct Phase Diagram C->H D Prepare Mixtures in Two-Phase Region E Equilibrate at Constant Temperature D->E F Separate Phases E->F G Analyze Phase Compositions (e.g., GC, HPLC) F->G G->H

Caption: Experimental workflow for determining the phase diagram.

Conclusion

While direct quantitative data on the phase behavior of this compound-water mixtures is sparse in the public domain, this technical guide provides a solid foundation for understanding and experimentally determining these properties. The provided protocols for cloud point titration and tie-line determination offer a robust framework for generating the necessary data to construct a complete and accurate phase diagram. Such data is invaluable for the effective application of this compound in various scientific and industrial contexts, particularly in the development of pharmaceutical formulations and the design of chemical processes.

References

Synthesis of Cyclohexanemethanol via Hydroformylation of Cyclohexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of the synthesis of cyclohexanemethanol through the hydroformylation of cyclohexene (B86901). This process, also known as the oxo process, is a significant industrial reaction for the formation of aldehydes and subsequently alcohols from alkenes.[1] This document details the underlying reaction mechanisms, various catalytic systems, and specific experimental protocols. Quantitative data from multiple studies are summarized and presented in tabular format for comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz (DOT language) to offer a clear and concise understanding of the process for researchers, scientists, and professionals in drug development.

Introduction

Hydroformylation is a cornerstone of industrial organic synthesis, involving the addition of a formyl group (CHO) and a hydrogen atom across the carbon-carbon double bond of an alkene.[1][2] The primary product of cyclohexene hydroformylation is cyclohexanecarboxaldehyde, which can be subsequently hydrogenated to yield the target molecule, this compound. This alcohol is a valuable intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrances.

The efficiency and selectivity of the hydroformylation of cyclohexene are highly dependent on the catalyst employed and the reaction conditions, such as temperature, pressure, and solvent.[3] The most common catalysts are based on transition metals like cobalt, rhodium, and ruthenium, each exhibiting distinct advantages and disadvantages in terms of activity, selectivity, and cost.[4]

Reaction Mechanism: The Heck-Breslow Cycle

The generally accepted mechanism for cobalt- and rhodium-catalyzed hydroformylation is the Heck-Breslow cycle. This catalytic cycle involves a series of key steps:

  • Catalyst Activation: The active catalyst species, typically a metal-hydride complex, is formed from a precursor.

  • Olefin Coordination: The alkene (cyclohexene) coordinates to the metal center.

  • Migratory Insertion: The coordinated alkene inserts into the metal-hydride bond, forming a metal-alkyl intermediate.

  • CO Insertion: A molecule of carbon monoxide inserts into the metal-alkyl bond to form a metal-acyl species.

  • Oxidative Addition of H₂: A molecule of hydrogen undergoes oxidative addition to the metal center.

  • Reductive Elimination: The aldehyde product is formed and eliminated from the metal complex, regenerating the active catalyst.

Heck_Breslow_Cycle Catalyst Active Catalyst (e.g., HCo(CO)₃) Olefin_Complex Olefin Complex Catalyst->Olefin_Complex + Cyclohexene - CO Alkyl_Complex Alkyl Complex Olefin_Complex->Alkyl_Complex Migratory Insertion Acyl_Complex Acyl Complex Alkyl_Complex->Acyl_Complex + CO H2_Adduct H₂ Adduct Acyl_Complex->H2_Adduct + H₂ Product_Release Aldehyde Product + Regenerated Catalyst H2_Adduct->Product_Release Reductive Elimination Product_Release->Catalyst Experimental_Workflow Start Start Prep Prepare Reactor: - Dry and purge with N₂ Start->Prep Charge Charge Reactor: - Cyclohexene - Solvent - Catalyst Prep->Charge Seal Seal Reactor Charge->Seal Purge Purge with Syngas (CO/H₂) Seal->Purge Pressurize Pressurize to Desired Pressure Purge->Pressurize Heat Heat to Desired Temperature with Stirring Pressurize->Heat React Maintain Reaction Conditions for Specified Time Heat->React Cool Cool Reactor to Room Temperature React->Cool Vent Carefully Vent Excess Gas Cool->Vent Workup Work-up: - Transfer mixture - Remove solvent Vent->Workup Purify Purify Product: - Distillation or - Column Chromatography Workup->Purify End End Purify->End

References

Methodological & Application

Application Notes: Cyclohexanemethanol as a Precursor for High-Performance Polyester Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,4-Cyclohexanedimethanol (CHDM), a cycloaliphatic diol, is a critical monomer in the synthesis of advanced polyesters.[1][2] The incorporation of its bulky, non-planar cyclohexane (B81311) ring into the polymer backbone imparts a unique combination of properties not typically found in polyesters derived from linear aliphatic diols.[1][3] These attributes include enhanced thermal stability, superior mechanical strength, and excellent chemical and hydrolytic resistance.[1][2] These high-performance characteristics make CHDM-based polyesters, such as poly(1,4-cyclohexylenedimethylene terephthalate) (PCT), highly valuable for a range of applications, from industrial films and fibers to specialized biomaterials for drug delivery and tissue engineering.[3][4][5]

Key Attributes of CHDM-Based Polyesters

The use of CHDM as a monomer in polyester (B1180765) synthesis leads to several desirable properties:

  • Enhanced Thermal Stability : The rigidity of the cyclohexane ring increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polyesters compared to their linear counterparts like PET.[1][4] For example, PCT exhibits a Tg of approximately 90°C and a Tm of around 295°C.[4]

  • Improved Mechanical Properties : CHDM contributes to increased hardness, tensile strength, and rigidity in polyesters, making them suitable for applications requiring durable materials.[3]

  • Chemical and Hydrolytic Resistance : The cycloaliphatic structure provides excellent resistance to degradation from moisture and various chemicals, extending the material's lifespan.[1][2]

  • Biocompatibility and Biodegradability : Certain aliphatic polyesters incorporating CHDM are being explored for biomedical applications due to their biocompatibility and potential for biodegradability.[1][3] This has led to their investigation as materials for controlled drug release systems and tissue engineering scaffolds.[1][6][7]

Applications in Research and Drug Development

The unique properties of CHDM-based polyesters are of significant interest to the drug development and biomedical research communities:

  • Controlled Drug Release : Biodegradable aliphatic polyesters can be formulated into microparticles, nanoparticles, and implants for sustained and controlled drug delivery.[1][8] The degradation rate and, consequently, the drug release profile can be tuned by adjusting the copolymer composition.[1]

  • Biomaterial Scaffolds : The mechanical strength and biocompatibility of CHDM-polyesters make them promising candidates for fabricating scaffolds in tissue engineering.[1]

  • Medical Devices : The durability and chemical resistance of these polyesters are advantageous for manufacturing certain medical devices.[1] While the degradation of some polyesters can elicit a cellular response, these materials are primarily designed for their ability to safely and effectively release an active pharmaceutical ingredient in a controlled manner.[1]

Data Presentation: Properties of CHDM-Based Polyesters

The properties of polyesters synthesized with CHDM can be tailored by varying the diacid co-monomer. The following tables summarize typical properties of various CHDM-based polyesters.

Table 1: Thermal and Molecular Properties of CHDM-Based Polyesters

Polyester NameDiacid Co-monomerNumber-Average Molecular Weight ( g/mol )Glass Transition Temp. (Tg) (°C)Melting Temp. (Tm) (°C)
Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)Terephthalic Acid-~88-90~295-300
Poly(1,4-cyclohexylenedimethylene adipate) (PCA)Adipic Acid12,000 - 37,000--
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)1,4-Cyclohexanedicarboxylic Acid-63.7-
CHDM-Polyester with Azelaic AcidAzelaic Acid12,000 - 37,000--
CHDM-Polyester with Undecanedioic AcidUndecanedioic Acid12,000 - 37,000--
CHDM-Polyester with Tridecanedioic AcidTridecanedioic Acid12,000 - 37,000--

Data sourced from multiple studies.[4][9][10][11]

Table 2: Mechanical Properties of CHDM-Based Polyesters

Polyester NameDiacid Co-monomerTensile Strength (MPa)Elongation at Break (%)
Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCC)1,4-Cyclohexanedicarboxylic AcidSimilar to PET-
CHDM-Polyester with Azelaic AcidAzelaic Acid-> 300
CHDM-Polyester with Undecanedioic AcidUndecanedioic Acid-> 300
CHDM-Polyester with Tridecanedioic AcidTridecanedioic Acid-> 300

Data sourced from multiple studies.[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT) via Two-Step Melt Polycondensation

This protocol describes a common two-step melt polymerization process for synthesizing PCT, a homopolyester of CHDM and terephthalic acid (or its dimethyl ester).[1][4]

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Dimethyl terephthalate (B1205515) (DMT) or Terephthalic Acid (TPA)

  • Catalyst: Titanium(IV) butoxide (TBT) or Antimony(III) oxide

  • Stabilizer: Phosphorous acid (H₃PO₃) or similar antioxidant

  • Nitrogen (high purity)

Equipment:

  • Reaction vessel (glass flask or stainless steel reactor) equipped with a mechanical stirrer, nitrogen inlet, and a condenser/distillation column.

  • Heating mantle or oil bath with precise temperature control.

  • Vacuum pump.

G cluster_prep Preparation Stage cluster_step1 Step 1: Esterification / Transesterification cluster_step2 Step 2: Polycondensation A Charge Reactor: - CHDM - DMT/TPA - Catalyst - Stabilizer B Purge with Nitrogen A->B Create Inert Atmosphere C Heat to 180-250°C with stirring B->C D Collect Byproduct (Methanol or Water) C->D E Formation of Low MW Oligomers D->E Indicates completion of Step 1 F Increase Temp. to 280-310°C E->F G Apply High Vacuum (< 1 Torr) F->G H Remove Excess Glycol & Volatiles G->H I Increase in Melt Viscosity H->I Polymer chain growth J High MW PCT Polymer I->J Reaction Complete

Caption: Workflow for two-step melt polymerization of PCT.

Procedure:

Step 1: Esterification or Transesterification

  • Charge the reaction vessel with CHDM and DMT (or TPA) in the desired molar ratio (typically a slight excess of diol, e.g., 1:1.2 to 1:2.2 diacid:diol, is used).[4]

  • Add the catalyst (e.g., 200-300 ppm of TBT) and stabilizer.[1]

  • Purge the reactor thoroughly with high-purity nitrogen to create an inert atmosphere.[1]

  • Begin mechanical stirring and heat the mixture to a temperature of 180-250°C.[1]

  • During this stage, the transesterification (if using DMT) or esterification (if using TPA) reaction occurs, producing methanol (B129727) or water as a byproduct, respectively. This byproduct is removed from the system via the distillation column.

  • Continue this stage until the theoretical amount of byproduct has been collected, which indicates the formation of low molecular weight oligomers.[1]

Step 2: Polycondensation

  • Increase the temperature of the reaction mixture to 280-310°C.[3][5]

  • Slowly apply a high vacuum to the system, gradually reducing the pressure to below 1 torr.[1]

  • The high temperature and vacuum facilitate the removal of excess CHDM and other volatile byproducts, driving the polymerization reaction forward to form a high molecular weight polymer.[1][4]

  • The viscosity of the molten polymer will increase significantly during this stage. The reaction is considered complete when the desired melt viscosity is achieved, which can be monitored by the torque on the mechanical stirrer.[1]

  • Once the reaction is complete, the polymer is extruded from the reactor under nitrogen pressure and can be pelletized for further analysis.

Protocol 2: Characterization of CHDM-Based Polyesters

1. Molecular Weight Determination

  • Technique : Gel Permeation Chromatography (GPC).[1]

  • Purpose : To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the synthesized polyester.

  • Typical Procedure :

    • Dissolve a small amount of the polymer in a suitable solvent (e.g., chloroform, hexafluoroisopropanol).

    • Inject the solution into the GPC system.

    • Use a calibration curve generated from polystyrene standards to determine the molecular weight distribution.

2. Thermal Properties Analysis

  • Technique : Differential Scanning Calorimetry (DSC).[9][10]

  • Purpose : To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).

  • Typical Procedure :

    • Seal a small sample (5-10 mg) of the polymer in an aluminum pan.

    • Heat the sample to a temperature above its melting point under a nitrogen atmosphere to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min).

    • Heat the sample again at a controlled rate (e.g., 10°C/min). The Tg, Tc, and Tm are determined from the second heating scan.

3. Thermal Stability Analysis

  • Technique : Thermogravimetric Analysis (TGA).[9][10]

  • Purpose : To evaluate the thermal stability and decomposition temperature of the polyester.

  • Typical Procedure :

    • Place a small sample (10-15 mg) of the polymer in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

    • Record the weight loss as a function of temperature. The onset of decomposition is a key indicator of thermal stability.

4. Mechanical Properties Testing

  • Technique : Universal Testing Machine.[9][10]

  • Purpose : To measure key mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Typical Procedure :

    • Prepare standardized test specimens (e.g., dog-bone shape) by melt-pressing or injection molding.

    • Clamp the specimen into the grips of the testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen fractures.

    • Record the stress-strain data to calculate the mechanical properties.

G cluster_monomer Monomer Structure cluster_properties Resulting Polymer Properties CHDM CHDM Monomer (Cycloaliphatic Ring) Thermal High Thermal Stability (Increased Tg, Tm) CHDM->Thermal imparts rigidity & steric hindrance Mechanical Enhanced Mechanical Strength (Hardness, Rigidity) CHDM->Mechanical imparts rigidity & steric hindrance Chemical Improved Chemical & Hydrolytic Resistance CHDM->Chemical imparts rigidity & steric hindrance Bio Biocompatibility & Tunable Degradation CHDM->Bio imparts rigidity & steric hindrance

Caption: CHDM structure-property relationship in polyesters.

References

Application of Cyclohexanemethanol in Pharmaceutical Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols on the use of cyclohexanemethanol and its derivatives in pharmaceutical manufacturing. It is intended for researchers, scientists, and drug development professionals, offering insights into its role as a versatile chemical intermediate and building block in the synthesis of active pharmaceutical ingredients (APIs).

Introduction: The Versatility of this compound in Pharmaceutical Synthesis

This compound, a colorless organic liquid, serves as a crucial starting material and intermediate in the synthesis of a variety of pharmaceutical compounds.[1][2][3] Its cyclohexane (B81311) ring provides a desirable lipophilic scaffold, while the hydroxyl group offers a reactive handle for further chemical transformations. Key applications in pharmaceutical manufacturing include its use as a precursor for synthesizing more complex intermediates such as cyclohexanecarboxaldehyde (B41370) and its derivatives.[2][4] These intermediates are then incorporated into the final structure of several important drugs. This document will focus on the application of this compound derivatives in the synthesis of Atovaquone, Fosinopril (B1673572), and Melagatran (B23205).

Application in the Synthesis of Atovaquone

Atovaquone is an antiprotozoal agent used in the treatment of malaria and Pneumocystis jirovecii pneumonia. A key intermediate in its synthesis is [trans-4-(4-chlorophenyl)cyclohexyl]methanol, a direct derivative of the this compound scaffold.

Signaling Pathway of Atovaquone

Atovaquone's mechanism of action involves the inhibition of the mitochondrial electron transport chain in parasites. Specifically, it targets the cytochrome bc1 complex (Complex III), leading to the disruption of pyrimidine (B1678525) biosynthesis and ultimately inhibiting parasite replication.

Atovaquone_Pathway Atovaquone Atovaquone Cyt_bc1 Cytochrome bc1 Complex (Complex III) Atovaquone->Cyt_bc1 Inhibits ETC Mitochondrial Electron Transport Chain Pyrimidine_Biosynthesis Pyrimidine Biosynthesis ETC->Pyrimidine_Biosynthesis Disrupts Parasite_Replication Parasite Replication Pyrimidine_Biosynthesis->Parasite_Replication Inhibits

Caption: Mechanism of action of Atovaquone.

Experimental Protocols for Atovaquone Intermediate Synthesis

The synthesis of [trans-4-(4-chlorophenyl)cyclohexyl]methanol is a critical step. Below are protocols for its preparation.

Protocol 1: Reduction of trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid

This protocol describes the synthesis of the key intermediate, [trans-4-(4-chlorophenyl)cyclohexyl]methanol, from its corresponding carboxylic acid.

  • Materials:

  • Procedure:

    • Dissolve trans-4-(4-chlorophenyl)cyclohexanecarboxylic acid (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add borane-tetrahydrofuran complex (1.5 equivalents) dropwise to the stirred solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of 1 M NaOH solution at 0 °C.

    • Acidify the mixture to pH ~2 with 1 M HCl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers and wash with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane:ethyl acetate gradient) to obtain pure [trans-4-(4-chlorophenyl)cyclohexyl]methanol.

Quantitative Data for Atovaquone Synthesis
StepStarting MaterialProductReagentsYield (%)Purity (%)Reference
Synthesis of [trans-4-(4-chlorophenyl)cyclohexyl]methanoltrans-4-(4-chlorophenyl)cyclohexanecarboxylic acid[trans-4-(4-chlorophenyl)cyclohexyl]methanolBorane-THF~90>97[5]
Conversion to trans-2-[4-(4-chlorophenyl)cyclohexyl]-3-hydroxy-1,4-naphthoquinone (Atovaquone)cis-AtovaquoneAtovaquoneConcentrated H₂SO₄8595.5[6]

Application in the Synthesis of Fosinopril

Fosinopril is an angiotensin-converting enzyme (ACE) inhibitor used to treat high blood pressure and heart failure. A key chiral intermediate in its synthesis is trans-4-cyclohexyl-L-proline, which is derived from a multi-step synthesis where the cyclohexyl group is introduced.

Signaling Pathway of Fosinopril

Fosinopril is a prodrug that is hydrolyzed in the body to its active metabolite, fosinoprilat. Fosinoprilat inhibits ACE, preventing the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This leads to vasodilation and a reduction in blood pressure.

Fosinopril_Pathway Fosinopril Fosinopril (Prodrug) Fosinoprilat Fosinoprilat (Active) Fosinopril->Fosinoprilat Hydrolysis ACE Angiotensin-Converting Enzyme (ACE) Fosinoprilat->ACE Inhibits Angiotensin_I Angiotensin I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Causes Blood_Pressure Blood Pressure Vasoconstriction->Blood_Pressure Increases

Caption: Mechanism of action of Fosinopril.

Experimental Protocols for Fosinopril Intermediate Synthesis

The synthesis of trans-4-cyclohexyl-L-proline is a key process. The following is a summarized protocol based on a nine-step synthesis starting from L-glutamic acid.

Protocol 2: Synthesis of trans-4-cyclohexyl-L-proline

This multi-step synthesis involves the formation of a protected pyroglutamic acid derivative, introduction of the cyclohexyl moiety, and subsequent transformations to yield the final product. A key step is the hydrogenation of a phenyl group to a cyclohexyl group.

  • Key Transformation Step: Hydrogenation

    • Starting Material: (2S,4S)-4-phenylpyrrolidine-2-carboxylic acid derivative

    • Reagents: Hydrogen gas (H₂), Platinum(IV) oxide (PtO₂) catalyst, Ethanol, Hydrochloric acid (HCl)

    • Procedure:

      • The starting phenyl-proline derivative is dissolved in ethanol.

      • A catalytic amount of PtO₂ is added to the solution.

      • The mixture is subjected to hydrogenation under pressure in a suitable apparatus.

      • The reaction is monitored until the uptake of hydrogen ceases.

      • The catalyst is removed by filtration.

      • The solvent is evaporated to yield the crude product.

      • The crude product is purified by recrystallization.

Quantitative Data for Fosinopril Intermediate Synthesis
StepYield (%)Purity (%)Reference
Nine-step synthesis of trans-4-cyclohexyl-L-proline from L-glutamic acid25 (overall)99.7[1][7][8]

Application in the Synthesis of Melagatran

Melagatran is a direct thrombin inhibitor that was developed as an anticoagulant. Its synthesis involves the use of (R)-cyclohexylglycine, a chiral amino acid containing a cyclohexane ring.

Signaling Pathway of Melagatran

Melagatran directly and reversibly inhibits the enzyme thrombin (Factor IIa), which plays a central role in the coagulation cascade by converting fibrinogen to fibrin. By inhibiting thrombin, melagatran prevents the formation of blood clots.

Melagatran_Pathway Melagatran Melagatran Thrombin Thrombin (Factor IIa) Melagatran->Thrombin Inhibits Fibrinogen Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin Thrombin Clot_Formation Clot Formation Fibrin->Clot_Formation Leads to

Caption: Mechanism of action of Melagatran.

Experimental Protocols for Melagatran Intermediate Synthesis

The synthesis of the key intermediate, (R)-cyclohexylglycine, is crucial.

Protocol 3: Synthesis of (R)-cyclohexylglycine

This protocol involves the reduction of the phenyl ring of a protected (R)-phenylglycine derivative.

  • Materials:

  • Procedure:

    • Dissolve N-(tert-butoxycarbonyl)-(R)-phenylglycine in methanol in a high-pressure reactor.

    • Add the Rh/Al₂O₃ catalyst to the solution.

    • Pressurize the reactor with hydrogen gas to the desired pressure.

    • Heat the reaction mixture and stir until the reaction is complete, as monitored by a suitable analytical technique (e.g., HPLC or TLC).

    • After completion, cool the reactor, release the pressure, and filter off the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude protected (R)-cyclohexylglycine.

    • The protecting group can be removed under acidic conditions to yield (R)-cyclohexylglycine.

Quantitative Data for Melagatran Synthesis
StepStarting MaterialProductReagentsYield (%)Reference
Reduction of N-(tert-butoxycarbonyl)-(R)-phenylglycineN-(tert-butoxycarbonyl)-(R)-phenylglycineN-(tert-butoxycarbonyl)-(R)-cyclohexylglycineH₂, Rh/Al₂O₃High[9]
Coupling and deprotection steps to form Melagatran(R)-cyclohexylglycine derivativeMelagatranVarious coupling and deprotection reagents-[9]

Note: Specific yield for the final coupling and deprotection steps to form Melagatran from the cyclohexylglycine intermediate was not detailed in the referenced search results.

Conclusion

This compound and its derivatives are invaluable building blocks in the pharmaceutical industry. Their incorporation into the synthesis of complex APIs like Atovaquone, Fosinopril, and Melagatran highlights their importance. The protocols and data presented here provide a foundation for researchers and drug development professionals to understand and apply these versatile intermediates in the creation of novel therapeutics. The ability to functionalize the cyclohexane scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a continued area of interest in medicinal chemistry.

References

Cyclohexanemethanol: A Versatile Building Block for Floral and Woody Fragrances

Author: BenchChem Technical Support Team. Date: December 2025

[TRIPOLI, Libya] – Cyclohexanemethanol and its derivatives are foundational scaffolds in the synthesis of a variety of fragrance ingredients, prized for their robust and versatile olfactory profiles, which range from delicate floral notes, particularly Lily of the Valley (Muguet), to rich, woody, and camphoraceous scents. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging this compound as a key building block in the creation of novel fragrance molecules.

Introduction to this compound in Fragrance Chemistry

This compound (C7H14O) is a primary alcohol attached to a cyclohexane (B81311) ring. Its simple, stable structure and reactive hydroxyl group make it an ideal starting material for a range of chemical modifications, primarily through esterification and etherification reactions. These modifications allow for the fine-tuning of the molecule's volatility, polarity, and steric bulk, all of which are critical factors in determining its final odor profile.

Derivatives of this compound are integral to the formulation of many commercially successful fragrances. For instance, substituted cyclohexanemethanols are key components in recreating the fresh, green, and slightly sweet scent of Lily of the Valley, a flower from which a commercially viable natural extract cannot be obtained.[1][2] The stability of these synthetic compounds makes them suitable for a wide array of applications, from fine perfumes to personal care products.[3]

Key Fragrance Compounds Derived from this compound

Several important fragrance compounds are synthesized from this compound or its precursors. These include:

  • Mayol (cis-4-(Isopropyl)this compound): Known for its fresh, floral, and muguet character, Mayol is a widely used fragrance ingredient.[4]

  • alpha,3,3-Trimethylthis compound and its esters: These compounds typically possess sweet, woody, and floral odors.[5][6]

  • Other substituted this compound derivatives: Various alkyl-substituted derivatives contribute a range of notes, from fruity and floral to spicy and animalic.[6][7]

The olfactory properties of these compounds are highly dependent on their specific chemical structures, including the nature and position of substituents on the cyclohexane ring and the type of functional group attached to the methanol (B129727) moiety.

Synthetic Pathways and Protocols

The synthesis of fragrance molecules from this compound primarily involves the functionalization of the hydroxyl group. The following sections detail the protocols for common synthetic transformations.

Esterification of this compound

Esterification is a common method to produce a wide variety of fragrance compounds with fruity and floral notes.[8] The reaction involves the condensation of an alcohol (this compound) with a carboxylic acid in the presence of an acid catalyst.

Protocol 1: Synthesis of Cyclohexylmethyl Acetate (B1210297)

This protocol describes a general procedure for the synthesis of a simple ester of this compound.

Materials:

  • This compound

  • Acetic acid

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Diethyl ether

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and an excess of acetic acid (1.5-2.0 eq).

  • Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%) to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and dilute with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude cyclohexylmethyl acetate by distillation.

Expected Yield: 70-85%

Etherification of this compound

Etherification provides another route to modify the structure of this compound, often leading to fragrances with different scent profiles compared to their ester counterparts.

Protocol 2: Williamson Ether Synthesis of Cyclohexylmethyl Methyl Ether

This protocol outlines the synthesis of an ether from this compound.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Methyl iodide (CH3I)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ammonium (B1175870) chloride solution (saturated)

  • Diethyl ether

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add a suspension of sodium hydride (1.1 eq) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the suspension via a dropping funnel.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude cyclohexylmethyl methyl ether by column chromatography or distillation.

Expected Yield: 60-75%

Quantitative Data

The following tables summarize key quantitative data for representative this compound-derived fragrance compounds.

Table 1: Synthesis and Properties of this compound Derivatives

Compound NameStarting MaterialReaction TypeCatalyst/ReagentsTypical Yield (%)Odor DescriptionReference
Cyclohexylmethyl AcetateThis compoundEsterificationAcetic acid, H₂SO₄70-85Fruity, floral
Cyclohexylmethyl Methyl EtherThis compoundWilliamson Ether SynthesisNaH, CH₃I60-75-General Protocol
α,3,3-Trimethylcyclohexane Methyl AcetateDihydromyrceneRearrangement/EsterificationAcetic acid, H₂SO₄61Sweet, woody, floral[5]
cis-4-(Isopropyl)cyclohexyl-methanol (Mayol)p-CymeneMulti-step synthesisVarious-Fresh, floral, muguet[4][9]

Table 2: Odor Thresholds of Selected Fragrance Compounds

Compound NameCAS NumberOdor Threshold in Water (mg/L)Reference
4-Methylthis compound34885-03-5Not specified[10]
Elemol (related terpene alcohol)639-99-60.1[11]

Experimental Workflows and Signaling Pathways

Synthetic Workflow

The general workflow for the synthesis and evaluation of new fragrance molecules based on this compound is depicted below.

Synthesis_Workflow cluster_synthesis Synthesis cluster_analysis Analysis cluster_evaluation Evaluation start This compound reaction Esterification / Etherification start->reaction purification Purification (Distillation / Chromatography) reaction->purification characterization Characterization (GC-MS, NMR) purification->characterization purity Purity Assessment characterization->purity olfactory Olfactory Evaluation purity->olfactory application Application Testing olfactory->application

Synthetic workflow for this compound-based fragrances.
Olfactory Signaling Pathway

The perception of odor begins with the interaction of volatile fragrance molecules with olfactory receptors in the nasal cavity. This interaction initiates a signal transduction cascade that ultimately leads to the perception of a specific scent in the brain. A simplified representation of this pathway is shown below.

Olfactory_Pathway odorant Fragrance Molecule (e.g., this compound Derivative) receptor Olfactory Receptor odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase cAMP cAMP Production adenylyl_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

A simplified diagram of the olfactory signaling pathway.

Conclusion

This compound is a valuable and versatile platform for the synthesis of a diverse range of fragrance ingredients. Through straightforward chemical modifications such as esterification and etherification, a wide spectrum of scents can be achieved. The protocols and data presented here provide a solid foundation for researchers and professionals in the fragrance industry to explore the potential of this important building block in the development of new and innovative fragrances. Further research into the structure-odor relationships of this compound derivatives will undoubtedly lead to the discovery of novel and impactful scent molecules.

References

Application Note: Esterification of Cyclohexanemethanol with Acetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The esterification of cyclohexanemethanol with acetic anhydride (B1165640) is a significant transformation in organic synthesis, yielding cyclohexylmethyl acetate (B1210297). This compound serves as a valuable intermediate in the production of pharmaceuticals and fragrances. The reaction involves the nucleophilic acyl substitution of the hydroxyl group of this compound with the acetyl group from acetic anhydride. This application note provides a detailed protocol for this esterification, summarizing reaction conditions and yields with various catalytic systems.

Reaction Mechanism

The generally accepted mechanism for the acid-catalyzed esterification of an alcohol with an anhydride involves several key steps. Initially, the catalyst protonates a carbonyl oxygen of the acetic anhydride, activating it towards nucleophilic attack. The hydroxyl group of the this compound then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfer and elimination of acetic acid as a leaving group result in the formation of the desired ester, cyclohexylmethyl acetate, and regeneration of the catalyst. In the absence of an acid catalyst, the reaction can still proceed, albeit typically at a slower rate, through direct nucleophilic attack of the alcohol on the anhydride. The use of a base, such as pyridine (B92270), facilitates the reaction by acting as a nucleophilic catalyst and also by neutralizing the carboxylic acid byproduct.

Quantitative Data Summary

The efficiency of the esterification of this compound with acetic anhydride is influenced by the choice of catalyst, reaction temperature, and reaction time. The following table summarizes the performance of different catalytic systems.

CatalystReagentsTemperature (°C)TimeYield (%)Reference
Potassium tropolonatoThis compound, Acetic anhydride704 h94[1]
Cp*2Sm(THF)2This compound, Vinyl acetateAmbient0.00083 h99[1][2]
VOSO4Alcohols, Acetic anhydrideRoom Temperature24 h80 (for thymol)[3]
PyridineAlcohols, Acetic anhydrideRoom TemperatureVariesNot Specified[4]
None (Solvent-free)Alcohols, Acetic anhydride80-85VariesSubstrate dependent

Experimental Protocol

This protocol details the synthesis of cyclohexylmethyl acetate from this compound and acetic anhydride using potassium tropolonato as a catalyst.[1]

Materials:

  • This compound

  • Acetic anhydride

  • Potassium tropolonato

  • Acetonitrile (B52724) (anhydrous)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Add anhydrous acetonitrile as the solvent.

  • Add potassium tropolonato (catalytic amount).

  • Add acetic anhydride (1.5 - 2.0 equivalents).

  • Heat the reaction mixture to 70 °C with stirring.

  • Maintain the reaction at this temperature for 4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution to neutralize any unreacted acetic anhydride and acetic acid, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography or distillation to yield pure cyclohexylmethyl acetate.

Experimental Workflow

Esterification_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification reagents Combine this compound, Acetic Anhydride, Catalyst, and Solvent heating Heat to 70°C for 4 hours reagents->heating quench Quench with Water heating->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Distillation concentrate->purify product Cyclohexylmethyl Acetate purify->product

References

Application of Cyclohexanemethanol in the Production of Eco-Friendly Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cyclohexanemethanol, particularly 1,4-Cyclohexanedimethanol (B133615) (CHDM), is a valuable monomer in the synthesis of advanced polyesters and, increasingly, in the production of non-phthalate plasticizers.[1] Traditional phthalate (B1215562) plasticizers like DBP, DEHP, and DINP have faced scrutiny due to their potential adverse health and environmental effects. This has driven the demand for safer, eco-friendly alternatives. Cyclohexane-based compounds, such as Diisononyl cyclohexane-1,2-dicarboxylate (DINCH), have emerged as commercially successful, non-toxic alternatives. Plasticizers based on CHDM are being explored as a promising class of compounds that can impart flexibility to polymers like Poly(vinyl chloride) (PVC) while offering improved safety profiles.

This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound-based plasticizers for researchers, scientists, and professionals in drug development and material science.

Application Notes

This compound-derived plasticizers are primarily synthesized through the esterification of CHDM with various aliphatic or dicarboxylic acids. The resulting esters act as effective plasticizers for PVC, enhancing its flexibility and processability. The performance of these plasticizers, including their efficiency, thermal stability, and migration resistance, is influenced by the chemical structure of the acid used in the synthesis.

Key Advantages of this compound-Based Plasticizers:

  • Eco-Friendly Profile: These plasticizers are non-phthalate and are considered to have minimal human and environmental toxicity.

  • Good Thermal Stability: Polyesters and plasticizers derived from CHDM generally exhibit good thermal stability.[2][3][4]

  • Comparable or Improved Performance: In some cases, CHDM-based plasticizers have shown performance characteristics comparable or even superior to traditional phthalate plasticizers in terms of mechanical properties and migration resistance.

Experimental Protocols

Protocol 1: Synthesis of 1,4-Cyclohexanedimethanol Bis(aliphatic carboxylate) Plasticizers

This protocol describes the synthesis of plasticizers from 1,4-cyclohexanedimethanol and various aliphatic acids (e.g., butyric acid, hexanoic acid, octanoic acid, decanoic acid) via an esterification reaction.

Materials:

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Aliphatic acid (e.g., butyric acid, hexanoic acid, octanoic acid, or decanoic acid)

  • Esterification catalyst (e.g., p-toluenesulfonic acid)

  • Solvent (e.g., toluene)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for reflux and distillation

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 1,4-cyclohexanedimethanol in a suitable amount of toluene.

  • Add a stoichiometric excess of the aliphatic acid to the flask.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer sequentially with a 5% sodium bicarbonate solution and water to remove unreacted acid and the catalyst.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude plasticizer.

  • Purify the product by vacuum distillation or column chromatography if necessary.

  • Characterize the structure of the synthesized plasticizer using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Preparation and Evaluation of Plasticized PVC Films

This protocol outlines the procedure for preparing PVC films with the synthesized this compound-based plasticizers and evaluating their properties.

Materials:

  • Poly(vinyl chloride) (PVC) resin

  • Synthesized this compound-based plasticizer

  • Thermal stabilizer (e.g., calcium stearate)[5]

  • Two-roll mill or internal mixer

  • Hydraulic press with heating and cooling capabilities

  • Universal Testing Machine (UTM)

  • Thermogravimetric Analyzer (TGA)

  • Dynamic Mechanical Analyzer (DMA)

Procedure:

Part A: Preparation of PVC Films

  • Prepare a PVC composition by mixing PVC resin, the synthesized plasticizer (e.g., 42 parts by weight per 100 parts of PVC), and a thermal stabilizer (e.g., 3 parts by weight).[5]

  • Homogenously mix the components using a two-stage laboratory mixer for about 60 minutes.[5]

  • Process the mixture on a two-roll mill at a temperature of 165-175°C for approximately 5 minutes to form a uniform sheet.[5]

  • Press the sheet in a hydraulic press at a controlled temperature and pressure to obtain PVC films of a specific thickness.

  • Condition the prepared films according to standard procedures before testing.

Part B: Evaluation of PVC Film Properties

  • Mechanical Properties:

    • Cut the PVC films into dumbbell-shaped specimens.

    • Measure the tensile strength and elongation at break using a Universal Testing Machine (UTM) following standard methods like ASTM D2284.[6]

  • Thermal Properties:

    • Determine the thermal stability of the plasticized PVC films using a Thermogravimetric Analyzer (TGA).[7]

    • Analyze the glass transition temperature (Tg) and other viscoelastic properties using a Dynamic Mechanical Analyzer (DMA).

  • Migration Resistance:

    • Cut the PVC films into specific dimensions and weigh them.

    • Immerse the samples in various solvents (e.g., hexane, water, olive oil) for a specified period at a controlled temperature.

    • After immersion, remove the samples, wipe them dry, and weigh them again to determine the weight loss due to plasticizer migration.

Data Presentation

The performance of different 1,4-Cyclohexanedimethanol bis(aliphatic carboxylate) plasticizers in PVC is summarized in the tables below. The data is compiled from a study by Kim et al. (2021).

Table 1: Mechanical Properties of PVC Plasticized with CHDM-Based Esters

PlasticizerTensile Strength (MPa)Elongation at Break (%)
CHDM-bis(butyrate)18.5350
CHDM-bis(hexanoate)17.8360
CHDM-bis(octanoate)17.2380
CHDM-bis(decanoate)16.5400
DEHP (Reference)18.2370

Table 2: Thermal Properties of PVC Plasticized with CHDM-Based Esters

PlasticizerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)
CHDM-bis(butyrate)45.2285
CHDM-bis(hexanoate)42.8290
CHDM-bis(octanoate)40.5295
CHDM-bis(decanoate)38.1300
DEHP (Reference)41.5292

Table 3: Migration Resistance of CHDM-Based Plasticizers from PVC

PlasticizerWeight Loss in Hexane (%)Weight Loss in Water (%)
CHDM-bis(butyrate)5.20.1
CHDM-bis(hexanoate)4.50.1
CHDM-bis(octanoate)3.80.1
CHDM-bis(decanoate)3.20.1
DEHP (Reference)4.80.1

Mandatory Visualization

Synthesis_Workflow CHDM 1,4-Cyclohexanedimethanol (CHDM) Esterification Esterification Reaction CHDM->Esterification Acid Aliphatic Carboxylic Acid Acid->Esterification Catalyst Catalyst (e.g., p-TSA) Catalyst->Esterification Purification Purification (Washing, Drying, Distillation) Esterification->Purification Plasticizer CHDM-Based Plasticizer Purification->Plasticizer

Caption: General workflow for the synthesis of CHDM-based plasticizers.

PVC_Film_Preparation_and_Testing PVC_Resin PVC Resin Mixing Mixing PVC_Resin->Mixing Plasticizer CHDM-Based Plasticizer Plasticizer->Mixing Stabilizer Thermal Stabilizer Stabilizer->Mixing Milling Roll Milling Mixing->Milling Pressing Hot Pressing Milling->Pressing PVC_Film Plasticized PVC Film Pressing->PVC_Film Testing Performance Testing PVC_Film->Testing Mechanical Mechanical Properties (UTM) Testing->Mechanical Thermal Thermal Properties (TGA, DMA) Testing->Thermal Migration Migration Resistance Testing->Migration

Caption: Workflow for PVC film preparation and performance evaluation.

References

Application Notes and Protocols: Dehydration of Cyclohexanemethanol for the Synthesis of Cyclohexyl-Containing Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of cyclohexyl-containing ethers through the dehydration of cyclohexanemethanol. This process is of significant interest in medicinal chemistry and materials science, where the lipophilic and rigid cyclohexyl moiety can impart desirable pharmacokinetic and material properties. The primary focus is on the formation of bis(cyclohexylmethyl) ether via intermolecular dehydration, a reaction catalyzed by various acidic catalysts.

Introduction

The dehydration of primary alcohols is a well-established method for the synthesis of symmetrical ethers.[1] This acid-catalyzed reaction proceeds via an SN2 mechanism, where one molecule of the protonated alcohol is attacked by a second molecule of the alcohol, leading to the formation of an ether and water.[2] The reaction is in competition with intramolecular dehydration, which yields an alkene. Lower reaction temperatures generally favor ether formation, while higher temperatures promote alkene formation.[1]

For the synthesis of bis(cyclohexylmethyl) ether from this compound, both homogeneous and heterogeneous acid catalysts can be employed. Heterogeneous catalysts, such as zeolites and acidic resins, offer significant advantages in terms of catalyst separation, reusability, and potential for continuous flow processes.[3][4]

Reaction Mechanism and Pathways

The acid-catalyzed dehydration of this compound to bis(cyclohexylmethyl) ether follows a three-step SN2 mechanism:

  • Protonation: The hydroxyl group of a this compound molecule is protonated by an acid catalyst to form a good leaving group (water).[1]

  • Nucleophilic Attack: A second molecule of this compound acts as a nucleophile and attacks the carbon bearing the protonated hydroxyl group, displacing a water molecule.[2]

  • Deprotonation: The resulting protonated ether is deprotonated to yield the final bis(cyclohexylmethyl) ether and regenerate the acid catalyst.[1]

A competing reaction is the E2 elimination of water from a single molecule of this compound to form methylenecyclohexane, particularly at higher temperatures.

G cluster_0 Etherification Pathway (SN2) cluster_1 Elimination Pathway (E2) A This compound B Protonated This compound A->B + H+ F This compound C Transition State B->C + this compound D Protonated Bis(cyclohexylmethyl) Ether C->D - H2O E Bis(cyclohexylmethyl) Ether D->E - H+ G Methylenecyclohexane F->G - H2O (Higher Temp)

Figure 1: Reaction pathways for the dehydration of this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the dehydration of primary alcohols to symmetrical ethers using different catalytic systems. While specific data for this compound is limited in the literature, these values are based on analogous reactions with other primary alcohols.[4][5]

Catalyst SystemTemperature (°C)PressureTypical Yield of EtherSelectivity for EtherKey Remarks
Homogeneous
H₂SO₄ / H₃PO₄130 - 150AtmosphericModerate to GoodModerateProne to side reactions and difficult catalyst removal.
Heterogeneous (Liquid Phase)
Amberlyst-15110 - 150Atmospheric / Sealed TubeGood to ExcellentHighEasy catalyst separation and reusability.[5]
Zeolite H-ZSM-5150 - 200AutogenousGoodGood to HighShape selectivity can enhance ether formation.[3]
Heterogeneous (Gas Phase)
Zeolite H-ZSM-5200 - 300AtmosphericGood to ExcellentHighSuitable for continuous flow processes.[6]
γ-Al₂O₃250 - 350AtmosphericModerate to GoodModerate to HighA common industrial catalyst for alcohol dehydration.

Experimental Protocols

The following are detailed protocols for the synthesis of bis(cyclohexylmethyl) ether.

Protocol 1: Liquid-Phase Dehydration using Amberlyst-15

This protocol describes a batch process using a solid acid resin catalyst.

G start Start reactants Charge flask with This compound and Amberlyst-15 start->reactants heat Heat reaction mixture to 130-150 °C with stirring reactants->heat monitor Monitor reaction by TLC or GC heat->monitor cool Cool to room temperature monitor->cool filter Filter to remove Amberlyst-15 cool->filter wash Wash catalyst with an organic solvent filter->wash extract Perform aqueous workup of the filtrate filter->extract dry Dry organic layer over Na₂SO₄ extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by vacuum distillation concentrate->purify end End purify->end

Figure 2: Workflow for liquid-phase ether synthesis.

Materials:

  • This compound

  • Amberlyst-15 (pre-dried)

  • Toluene (B28343) or other suitable high-boiling solvent (optional)

  • Sodium bicarbonate solution (5% w/v)

  • Brine

  • Anhydrous sodium sulfate

  • Diethyl ether or other suitable extraction solvent

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

  • Heating mantle with temperature control

  • Filtration apparatus

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • To a round-bottom flask, add this compound (1 equivalent) and Amberlyst-15 (10-20% by weight of the alcohol).

  • If a solvent is used, add toluene to the flask.

  • Heat the mixture to 130-150 °C with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete (typically several hours), cool the mixture to room temperature.

  • Filter the mixture to remove the Amberlyst-15 catalyst. Wash the catalyst with diethyl ether. The catalyst can be regenerated and reused.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purify the crude product by vacuum distillation to obtain pure bis(cyclohexylmethyl) ether.

Protocol 2: Gas-Phase Dehydration using Zeolite H-ZSM-5

This protocol is suitable for a continuous flow setup.

G cluster_0 Reaction Setup cluster_1 Product Collection A This compound in Solvent B Syringe Pump A->B E Heated Zone (Vaporizer) B->E C Inert Gas (N₂ or Ar) D Mass Flow Controller C->D D->E F Fixed-Bed Reactor with H-ZSM-5 E->F G Condenser F->G H Cold Trap G->H I Product Mixture H->I

Figure 3: Workflow for gas-phase ether synthesis.

Materials:

  • This compound

  • Zeolite H-ZSM-5 catalyst (pelletized or granular)

  • Inert gas (Nitrogen or Argon)

  • High-boiling point solvent (e.g., dodecane, optional)

Equipment:

  • Syringe pump

  • Mass flow controller

  • Tube furnace with temperature controller

  • Fixed-bed reactor (e.g., quartz or stainless steel tube)

  • Condenser

  • Cold trap (e.g., with dry ice/acetone)

Procedure:

  • Pack the fixed-bed reactor with a known amount of H-ZSM-5 catalyst.

  • Activate the catalyst in situ by heating under a flow of inert gas at high temperature (e.g., 400-500 °C) for several hours.

  • Cool the reactor to the desired reaction temperature (e.g., 200-300 °C).

  • Prepare a solution of this compound (optionally in a high-boiling solvent).

  • Using a syringe pump, feed the this compound solution into a heated vaporization zone where it is mixed with a controlled flow of inert gas.

  • Pass the gas mixture through the heated catalyst bed.

  • The product stream exiting the reactor is passed through a condenser and a cold trap to collect the liquid products.

  • Analyze the collected liquid by GC and/or NMR to determine the conversion and selectivity to bis(cyclohexylmethyl) ether.

  • The crude product can be purified by fractional distillation.

Applications in Drug Development

The incorporation of a cyclohexyl group can significantly impact the physicochemical properties of a drug candidate. Cyclohexyl groups can serve as bioisosteres for phenyl or tert-butyl groups, potentially improving metabolic stability, increasing lipophilicity, and providing a three-dimensional scaffold for enhanced protein-ligand interactions.[3] The ether linkage provides a stable, relatively inert connection point within a molecule. Therefore, cyclohexyl-containing ethers are valuable building blocks in the synthesis of novel therapeutic agents.

Safety Precautions

  • Standard laboratory safety procedures should be followed, including the use of personal protective equipment (safety glasses, lab coat, gloves).

  • The dehydration reactions should be performed in a well-ventilated fume hood.

  • Strong acids are corrosive and should be handled with care.

  • High-temperature reactions require appropriate shielding and temperature monitoring.

  • Vacuum distillation should be performed behind a safety shield.

References

Application Notes and Protocols for the Oxidation of Cyclohexanemethanol to Cyclohexanecarboxaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the selective oxidation of cyclohexanemethanol to cyclohexanecarboxaldehyde (B41370). The described methods are standard and reliable transformations in organic synthesis, crucial for the preparation of key intermediates in pharmaceutical and fine chemical production.

Introduction

The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic chemistry. Cyclohexanecarboxaldehyde is a valuable building block in the synthesis of various pharmaceuticals and other complex organic molecules. The selection of an appropriate oxidation method is critical to ensure high yield and selectivity, avoiding over-oxidation to the corresponding carboxylic acid. This document outlines four widely used and effective methods for this conversion: Parikh-Doering Oxidation, Pyridinium (B92312) Chlorochromate (PCC) Oxidation, Swern Oxidation, and a TEMPO-based (Anelli-Montanari) Oxidation.

Data Presentation: Comparison of Oxidation Methods

The following table summarizes the key quantitative data for the different oxidation methods described in this document. This allows for a direct comparison of their efficiency and reaction conditions.

Oxidation MethodReagentsSolventTemperature (°C)Reaction TimeYield (%)
Parikh-Doering This compound, SO₃·Py, DMSO, i-Pr₂NEtDichloromethane (B109758) (DCM)0 to RT1 - 2 hours~84*
PCC Oxidation This compound, Pyridinium Chlorochromate (PCC), Celite®Dichloromethane (DCM)Room Temperature2 - 4 hoursHigh (typically >85)
Swern Oxidation This compound, Oxalyl Chloride, DMSO, Triethylamine (B128534) (TEA)Dichloromethane (DCM)-78 to RT1 - 2 hoursHigh (typically >90)
TEMPO (Anelli-Montanari) This compound, TEMPO, NaBr, NaOCl, NaHCO₃Dichloromethane (DCM) / Water0 to RT1 - 3 hoursup to 88**

*Yield reported for a similar primary alcohol substrate using the Parikh-Doering oxidation.[1][2] **Yield reported for a pilot plant scale TEMPO-NaOCl catalyzed oxidation of a similar primary alcohol.[3]

Experimental Protocols

Parikh-Doering Oxidation

The Parikh-Doering oxidation is a mild and efficient method for oxidizing primary alcohols to aldehydes using the sulfur trioxide pyridine (B92270) complex to activate DMSO.[1][4][5]

Materials:

  • This compound

  • Sulfur trioxide pyridine complex (SO₃·Py)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

  • Diisopropylethylamine (i-Pr₂NEt) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Ice bath

Procedure: [1][2]

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and diisopropylethylamine (3.0 - 5.0 eq) in anhydrous dichloromethane.

  • Cool the resulting solution to 0 °C using an ice bath.

  • To the cooled solution, add the sulfur trioxide-pyridine complex (2.0 - 3.0 eq) portion-wise while maintaining the temperature at 0 °C.

  • Add anhydrous DMSO (3.0 - 5.0 eq) dropwise to the suspension over a period of 15-20 minutes, ensuring the temperature does not rise above 5 °C.

  • Stir the reaction mixture at 0 °C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing brine.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude cyclohexanecarboxaldehyde by flash column chromatography on silica (B1680970) gel.

Pyridinium Chlorochromate (PCC) Oxidation

PCC oxidation is a classical and reliable method for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation.[6][7][8]

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Celite® or silica gel

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure: [8]

  • To a round-bottom flask containing anhydrous dichloromethane, add pyridinium chlorochromate (1.5 eq) and Celite® or silica gel (an equal weight to PCC).

  • Stir the suspension at room temperature.

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane and add it to the PCC suspension in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter the solid residue through a pad of silica gel or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be further purified by distillation or flash column chromatography if necessary.

Swern Oxidation

The Swern oxidation is a very mild and highly efficient method that uses activated DMSO to oxidize primary alcohols to aldehydes, particularly useful for sensitive substrates.[9][10][11]

Materials:

  • This compound

  • Oxalyl chloride or Trifluoroacetic anhydride

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringes, and other standard laboratory glassware

  • Dry ice/acetone bath

Procedure: [10][11]

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • In a separate flame-dried flask, prepare a solution of anhydrous DMSO (2.2 eq) in anhydrous dichloromethane.

  • Slowly add the DMSO solution to the stirred oxalyl chloride solution at -78 °C. Stir the resulting mixture for 15 minutes at this temperature.

  • Prepare a solution of this compound (1.0 eq) in anhydrous dichloromethane.

  • Slowly add the alcohol solution to the reaction mixture at -78 °C and stir for 30 minutes.

  • Slowly add triethylamine (5.0 eq) to the reaction mixture at -78 °C and stir for an additional 30 minutes.

  • Remove the cooling bath and allow the reaction mixture to warm to room temperature.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude cyclohexanecarboxaldehyde, which can be purified by distillation or chromatography.

TEMPO-based (Anelli-Montanari) Oxidation

This method utilizes a catalytic amount of the stable nitroxyl (B88944) radical TEMPO in combination with a stoichiometric oxidant like sodium hypochlorite (B82951) (bleach). It is a greener and often scalable alternative to chromium-based oxidations.[3][12][13][14]

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Sodium bromide (NaBr)

  • Sodium hypochlorite (NaOCl, commercial bleach)

  • Sodium bicarbonate (NaHCO₃)

  • Dichloromethane (DCM)

  • 10% w/v Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

  • Ice bath

Procedure: [3]

  • In a round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add TEMPO (0.01 - 0.05 eq) and sodium bromide (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium hypochlorite (1.1 - 1.5 eq) and sodium bicarbonate (to maintain pH ~9).

  • Add the aqueous bleach solution to the vigorously stirred organic solution at a rate that maintains the internal temperature below 5 °C.

  • Stir the biphasic mixture vigorously at 0 °C for 1-3 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding 10% w/v sodium thiosulfate solution to destroy any excess hypochlorite.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Visualizations

The following diagrams illustrate the general experimental workflow and a representative reaction mechanism.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Prepare Reagents & Glassware B Reaction Setup (Inert Atmosphere, Cooling) A->B   C Sequential Reagent Addition B->C D Reaction Monitoring (e.g., TLC) C->D E Quenching D->E  Reaction  Complete F Extraction E->F G Drying & Solvent Removal F->G H Purification (Distillation/Chromatography) G->H I Final Product: Cyclohexanecarboxaldehyde H->I

Caption: General experimental workflow for the oxidation of this compound.

TEMPO_Catalytic_Cycle TEMPO_H TEMPO-H (Hydroxylamine) TEMPO_radical TEMPO (Nitroxyl Radical) TEMPO_H->TEMPO_radical Oxidation Oxoammonium Oxoammonium Cation (Active Oxidant) TEMPO_radical->Oxoammonium Oxidation Oxoammonium->TEMPO_H Reduction Alcohol This compound Oxoammonium->Alcohol oxidizes Aldehyde Cyclohexanecarboxaldehyde Alcohol->Aldehyde is oxidized to Oxidant Stoichiometric Oxidant (e.g., NaOCl) Oxidant->TEMPO_radical regenerates Spent_Oxidant Spent Oxidant (e.g., NaCl)

Caption: Simplified catalytic cycle for TEMPO-mediated oxidation.

References

Application Notes and Protocols for the Use of 2-Chlorotrityl Chloride (2-CTC) Resin in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, enabling the efficient synthesis of peptides for research and therapeutic applications. The choice of solid support is a critical parameter that significantly influences the overall success of the synthesis. 2-Chlorotrityl chloride (2-CTC) resin is a highly versatile polystyrene-based solid support renowned for its exceptional acid lability.[1] This property allows for the cleavage of the synthesized peptide from the resin under extremely mild acidic conditions, which is crucial for preserving acid-sensitive side-chain protecting groups and for preparing fully protected peptide fragments for convergent synthesis strategies.[2][3]

The bulky trityl group of the 2-CTC resin provides significant steric hindrance, which effectively minimizes common side reactions such as diketopiperazine (DKP) formation, particularly when the C-terminal amino acid is proline or glycine (B1666218).[4][5] Furthermore, this resin is highly effective in suppressing racemization, a common issue in the synthesis of peptides with C-terminal cysteine residues.[6][7] These application notes provide detailed protocols for the use of 2-CTC resin in SPPS, along with quantitative data to guide researchers in achieving high-yield and high-purity peptide synthesis.

Core Advantages of 2-CTC Resin

  • Mild Cleavage Conditions: Peptides can be cleaved from the resin using very dilute solutions of trifluoroacetic acid (TFA) or other mild acids like acetic acid in a mixture of solvents, preserving acid-labile protecting groups such as Boc, tBu, and Trt.[2][3]

  • Suppression of Diketopiperazine (DKP) Formation: The steric bulk of the trityl linker physically obstructs the intramolecular cyclization of dipeptides, a common side reaction that reduces yield, especially with C-terminal proline or glycine residues.[4][8][9]

  • Reduced Racemization: The use of 2-CTC resin is particularly advantageous for the synthesis of peptides with C-terminal cysteine, as it significantly minimizes racemization during the coupling and deprotection steps.[6][10]

  • Versatility: It is suitable for the synthesis of a wide range of peptides, including fully protected peptide fragments for use in convergent synthesis approaches.[1]

Data Presentation

Table 1: Typical Loading Efficiencies of the First Amino Acid on 2-CTC Resin
Fmoc-Amino AcidLoading (mmol/g)Yield (%)Reference
Fmoc-Ile-OH0.6066 (in 2 min)[11]
Fmoc-Ile-OH-96 (in 10 min)[11]
Fmoc-AA-OH (general)~0.85-0.9085-90[12]
Pentapeptide SCAP1e0.63-[13]
Table 2: Performance of 2-CTC Resin in the Synthesis of a 51-mer Peptide
ParameterValueReference
PeptidehPTN 60-110 (51-mer)[14]
Synthesis Time30 hours[14]
Crude Yield51%[14]
Purity of Purified Product99.4%[14]

Experimental Protocols

Protocol 1: Activation of 2-CTC Resin

Note: 2-CTC resin is sensitive to moisture and can become deactivated upon prolonged storage. If low loading efficiency is observed, the resin can be reactivated.[15]

  • Swell the 2-CTC resin in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of resin).

  • Prepare a solution of 2% to 25% (v/v) thionyl chloride in anhydrous DCM.[1]

  • Add the thionyl chloride solution to the swollen resin and agitate the mixture for 5 minutes.[1]

  • Thoroughly wash the resin with anhydrous DCM to remove excess thionyl chloride.

Protocol 2: Loading of the First Fmoc-Amino Acid

This protocol describes the standard procedure for attaching the first Fmoc-protected amino acid to the 2-CTC resin.

  • Resin Swelling: Swell the 2-CTC resin in anhydrous DCM (approximately 10 mL per gram of resin) for at least 1 hour in a suitable reaction vessel.[4]

  • Amino Acid Preparation: In a separate flask, dissolve the Fmoc-protected amino acid (1.0 to 1.5 equivalents relative to the resin's loading capacity) in a minimal amount of anhydrous DCM. If solubility is an issue, a small amount of DMF can be added.[4]

  • Coupling: Add the amino acid solution to the swollen resin. Then, add N,N-Diisopropylethylamine (DIPEA) (2 to 4 equivalents relative to the amino acid) to the resin slurry.[16] Agitate the mixture at room temperature for 30 minutes to 2 hours.[16]

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM:Methanol:DIPEA (17:2:1 v/v/v) and agitate for 45-60 minutes at room temperature.[17]

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally Methanol (3x).[18]

  • Drying: Dry the loaded resin under vacuum to a constant weight.

Protocol 3: Cleavage of Protected Peptides from 2-CTC Resin

This protocol is designed to cleave the peptide from the resin while keeping the acid-labile side-chain protecting groups intact.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail of acetic acid/trifluoroethanol (TFE)/DCM (1:1:8 v/v/v).[19] Alternatively, a 20% solution of hexafluoroisopropanol (HFIP) in DCM can be used.[2]

  • Cleavage Reaction: Suspend the dried peptidyl-resin in the cleavage cocktail (approximately 20 mL per gram of resin). Agitate the suspension at room temperature for 30-60 minutes.[2][19]

  • Peptide Collection: Filter the resin and collect the filtrate. Wash the resin 2-3 times with the cleavage solution or fresh DCM and combine the filtrates.

  • Peptide Precipitation: Concentrate the combined filtrates under reduced pressure. Precipitate the protected peptide by adding cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation or filtration, wash with cold ether, and dry under vacuum.

Protocol 4: Cleavage and Deprotection of Peptides from 2-CTC Resin

This protocol is for obtaining the fully deprotected peptide.

  • Resin Preparation: Wash the peptidyl-resin thoroughly with DCM and dry it under vacuum.

  • Cleavage and Deprotection Cocktail: Prepare a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)). The exact composition may vary depending on the peptide sequence.

  • Cleavage Reaction: Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[1]

  • Peptide Collection: Filter the resin and wash it with a small amount of fresh TFA.

  • Peptide Precipitation: Combine the filtrates and precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.

Visualizations

cluster_loading Protocol 2: First Amino Acid Loading start_loading Start: Dry 2-CTC Resin swell Swell Resin in anhydrous DCM start_loading->swell prepare_aa Prepare Fmoc-AA solution in DCM swell->prepare_aa couple Couple Fmoc-AA to Resin with DIPEA prepare_aa->couple cap Cap unreacted sites with MeOH/DIPEA couple->cap wash_loading Wash Resin (DCM, DMF, MeOH) cap->wash_loading dry_loading Dry loaded Resin wash_loading->dry_loading

Caption: Workflow for loading the first amino acid onto 2-CTC resin.

cluster_cleavage Protocol 3 & 4: Peptide Cleavage start_cleavage Start: Dry Peptidyl-Resin wash_cleavage Wash Resin with DCM start_cleavage->wash_cleavage prepare_cocktail Prepare Cleavage Cocktail wash_cleavage->prepare_cocktail cleave Cleave Peptide from Resin prepare_cocktail->cleave filter_peptide Filter and Collect Peptide cleave->filter_peptide precipitate Precipitate Peptide in Cold Ether filter_peptide->precipitate isolate Isolate and Dry Peptide precipitate->isolate

Caption: General workflow for peptide cleavage from 2-CTC resin.

rect_node rect_node start Desired C-Terminus? amide C-Terminal Amide start->amide Amide acid C-Terminal Acid start->acid Acid use_rink Use Rink Amide Resin amide->use_rink protected_fragment Protected Fragment? acid->protected_fragment use_wang Use Wang Resin protected_fragment->use_wang No (Standard SPPS) use_ctc Use 2-CTC Resin protected_fragment->use_ctc Yes

Caption: Decision tree for selecting a suitable resin for SPPS.

References

Application Notes: The Role of Cyclohexanemethanol in the Synthesis of Advanced Liquid Crystalline Materials

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Liquid crystals represent a unique state of matter, exhibiting properties intermediate between those of conventional liquids and solid crystals.[1][2] Their molecules, known as mesogens, possess orientational order but lack long-range positional order, which gives rise to their characteristic fluidity and anisotropic properties.[3][4] This unique combination is the basis for their widespread use in electro-optic display technologies, such as liquid crystal displays (LCDs).[5][6] The molecular architecture of a mesogen is critical to its liquid crystalline behavior, typically consisting of a rigid core and flexible terminal chains.[1]

The incorporation of saturated rings, particularly the cyclohexane (B81311) ring, into the rigid core of mesogens is a well-established strategy for engineering materials with desirable properties. Cyclohexane-containing liquid crystals are known for their low viscosity, high clearing points, and good chemical stability, making them essential components in many commercial liquid crystal mixtures.[7][8] Cyclohexanemethanol emerges as a versatile and valuable starting material for introducing the cyclohexyl moiety into liquid crystal structures, providing a non-aromatic, flexible linkage that can be strategically modified to tailor the final properties of the material.

These application notes provide a detailed overview of synthetic strategies and experimental protocols for utilizing this compound in the design and synthesis of novel liquid crystals for researchers in materials science and drug development.

Synthetic Strategies and Applications

The utility of this compound in liquid crystal synthesis stems from its primary alcohol functionality, which can be readily transformed into various functional groups. This allows for its incorporation into the final mesogenic structure in several ways: as a precursor to a terminal alkyl chain, as part of a flexible linker, or as a foundational block for building the rigid core.

Key Advantages of Incorporating the Cyclohexyl Moiety:

  • Low Viscosity: The non-planar, saturated nature of the cyclohexane ring reduces intermolecular interactions compared to aromatic rings, leading to lower rotational viscosity, which is crucial for fast-switching display applications.[7]

  • Broad Mesophase Range: Cyclohexyl-containing compounds often exhibit wide nematic or smectic phase temperature ranges.

  • Chemical and Photochemical Stability: The saturated ring is more resistant to degradation from UV light and electrochemical processes compared to unsaturated or aromatic systems.

  • Tailored Optical Properties: The presence of the cyclohexyl group influences the material's birefringence (Δn) and dielectric anisotropy (Δε), allowing for fine-tuning of electro-optical performance.[5]

Three primary synthetic pathways can be envisioned starting from this compound:

  • Esterification Pathway: Oxidation of this compound to cyclohexanecarboxylic acid creates a key intermediate that can be coupled with various phenolic cores via esterification to form the final liquid crystal.

  • Etherification Pathway: Conversion of the alcohol to a good leaving group (e.g., a tosylate or bromide) allows for Williamson ether synthesis with a phenol, attaching a cyclohexylmethoxy terminal group.

  • Condensation Pathway: Oxidation to cyclohexanecarboxaldehyde (B41370) provides an electrophilic center for C-C bond formation through reactions like the Wittig or Knoevenagel condensation, extending the rigid core of the molecule.[9]

The following diagram illustrates the potential synthetic transformations of this compound for liquid crystal synthesis.

G cluster_start Starting Material cluster_intermediates Key Intermediates cluster_reactions Core Reactions cluster_end Final Liquid Crystal Structure start This compound aldehyde Cyclohexanecarboxaldehyde start->aldehyde Oxidation (e.g., PCC) acid Cyclohexanecarboxylic Acid start->acid Oxidation (e.g., Jones) halide Cyclohexylmethyl Halide/Tosylate start->halide Halogenation / Tosylation wittig Wittig / Knoevenagel Condensation aldehyde->wittig ester Esterification acid->ester ether Williamson Ether Synthesis halide->ether lc Mesogenic Compound wittig->lc ester->lc ether->lc

Caption: Synthetic pathways from this compound to liquid crystals.

Quantitative Data of Representative Cyclohexane-Containing Liquid Crystals

The physical properties of liquid crystals are paramount for their application. The following table summarizes phase transition temperatures for several representative liquid crystals that feature the cyclohexane ring, illustrating the typical mesogenic behavior of this class of compounds.

Compound StructureR GroupCrystal (Cr) to Nematic (N) or Smectic (Sm) Transition (°C)Nematic/Smectic to Isotropic (I) Transition (°C)Reference
4-(trans-4'-n-Propylcyclohexyl)benzonitrileC₃H₇Cr ⟶ N: 55.0N ⟶ I: 80.0[10]
4-(trans-4'-n-Pentylcyclohexyl)benzonitrileC₅H₁₁Cr ⟶ N: 30.0N ⟶ I: 55.0[10]
4-(trans-4'-n-Heptylcyclohexyl)benzonitrileC₇H₁₅Cr ⟶ N: 42.0N ⟶ I: 57.0[10]
4-(trans-4'-n-Pentylcyclohexyl)-1-isothiocyanatobenzeneC₅H₁₁Cr ⟶ N: 43.0N ⟶ I: 61.5[10]
4'-Methoxybiphenyl ester of 4-(1-methyl-4-isopropenylcyclohex-1-en-1-yl) acidOCH₃Cr ⟶ N: 79.0N ⟶ I: 153.0[11]
4'-Cyanobiphenyl ester of 4-(1-methyl-4-isopropenylcyclohex-1-en-1-yl) acidCNCr ⟶ N: 93.0N ⟶ I: 152.0[11]

Note: The data presented are for structurally related compounds to demonstrate the influence of the cyclohexyl moiety. The exact transition temperatures of derivatives synthesized from this compound will depend on the complete final molecular structure.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of liquid crystal precursors and final mesogens starting from this compound.

Protocol 1: Synthesis of a Nematic Liquid Crystal via Esterification

This protocol describes a two-step synthesis of 4'-cyanobiphenyl-4-yl cyclohexanecarboxylate (B1212342), a potential nematic liquid crystal, starting from this compound.

Step 1: Oxidation of this compound to Cyclohexanecarboxylic Acid

G cluster_workflow Experimental Workflow: Oxidation A 1. Dissolve CrO₃ in H₂SO₄ (Jones Reagent) B 2. Add this compound in Acetone (0°C) A->B C 3. Stir at RT until reaction is complete (TLC) B->C D 4. Quench with Isopropanol (B130326) C->D E 5. Extract with Diethyl Ether D->E F 6. Wash, Dry, and Concentrate E->F G 7. Purify via Recrystallization or Chromatography F->G

Caption: Workflow for the oxidation of this compound.
  • Materials and Reagents:

    • This compound (1.0 eq)

    • Chromium trioxide (CrO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Acetone

    • Isopropanol

    • Diethyl ether

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

    • Deionized water

  • Procedure:

    • Preparation of Jones Reagent: In a flask cooled in an ice bath, carefully dissolve chromium trioxide (2.2 eq) in concentrated sulfuric acid, then slowly add deionized water.

    • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in acetone. Cool the flask to 0°C in an ice bath.

    • Oxidation: Add the prepared Jones reagent dropwise to the stirred solution of this compound. An exothermic reaction and a color change from orange to green will be observed. Maintain the temperature below 20°C during addition.

    • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Workup: Once the starting material is consumed, quench the excess oxidant by slowly adding isopropanol until the green color persists.

    • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of acetone).

    • Purification: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude cyclohexanecarboxylic acid. The crude product can be further purified by recrystallization from hexanes or by column chromatography.

Step 2: Esterification with 4-hydroxy-4'-cyanobiphenyl (Steglich Esterification)

  • Materials and Reagents:

    • Cyclohexanecarboxylic acid (1.0 eq)

    • 4-hydroxy-4'-cyanobiphenyl (1.05 eq)

    • Dicyclohexylcarbodiimide (DCC, 1.1 eq)

    • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

    • Anhydrous dichloromethane (B109758) (DCM)

  • Procedure:

    • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve cyclohexanecarboxylic acid, 4-hydroxy-4'-cyanobiphenyl, and DMAP in anhydrous DCM.

    • Coupling Reaction: Cool the solution to 0°C in an ice bath. Add a solution of DCC in anhydrous DCM dropwise. A white precipitate (dicyclohexylurea, DCU) will form.

    • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's completion by TLC.

    • Workup: Filter off the DCU precipitate and wash it with cold DCM.

    • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane:ethyl acetate (B1210297) gradient as the eluent.

    • Final Product: Recrystallize the purified product from ethanol (B145695) to obtain 4'-cyanobiphenyl-4-yl cyclohexanecarboxylate as a white solid.

    • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the phase transition temperatures using differential scanning calorimetry (DSC) and polarized optical microscopy (POM) with a hot stage.[12]

Protocol 2: Synthesis via Knoevenagel Condensation

This protocol describes the synthesis of a liquid crystal precursor by extending the molecular core from a cyclohexyl ketone, which can be derived from this compound derivatives. This example adapts a known procedure for ketones.[9]

Step 1: Preparation of Ethyl 4-(4-oxocyclohexyl)benzoate (Assumed precursor for this protocol)

Step 2: Knoevenagel Condensation with Malononitrile

G cluster_workflow Experimental Workflow: Knoevenagel Condensation A 1. Combine Ketone, Malononitrile, and Toluene in Flask with Dean-Stark Trap B 2. Add Catalytic Piperidine A->B C 3. Heat to Reflux and Collect Water Azeotropically B->C D 4. Monitor Reaction by TLC C->D E 5. Cool, Dilute with Ethyl Acetate D->E F 6. Wash with Water and Brine, Dry, and Concentrate E->F G 7. Purify by Column Chromatography and Recrystallize F->G

References

Protocol for the Tosylation of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note APN-CMT-001

Introduction

The tosylation of alcohols is a fundamental and widely utilized transformation in organic synthesis. This reaction converts a hydroxyl group, which is a poor leaving group, into a p-toluenesulfonate (tosylate) group, an excellent leaving group for nucleophilic substitution (SN2) and elimination (E2) reactions. The resulting tosylate ester is significantly more reactive than the corresponding alcohol, enabling a broad range of subsequent chemical modifications. This application note provides a detailed protocol for the tosylation of cyclohexanemethanol to synthesize cyclohexylmethyl tosylate, a versatile intermediate in the development of pharmaceuticals and other fine chemicals.

Reaction Principle

The tosylation of this compound is achieved by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically a tertiary amine such as pyridine (B92270) or triethylamine. The reaction is generally carried out in an aprotic solvent like dichloromethane (B109758) (DCM). The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, thereby driving the equilibrium towards the formation of the tosylate ester. The reaction proceeds with retention of configuration at the carbon atom bearing the hydroxyl group.

Comparative Data of Tosylation Protocols

Several methods for the tosylation of primary alcohols have been reported. The following table summarizes common conditions and reagents, providing a comparative overview for researchers to select the most suitable method for their specific needs.

ParameterProtocol 1Protocol 2Protocol 3
Substrate This compoundGeneral Primary AlcoholGeneral Primary Alcohol
Base PyridineTriethylamine (TEA)Triethylamine (TEA) & DMAP
Solvent Dichloromethane (DCM)Dichloromethane (DCM)Dichloromethane (DCM)
TsCl (equiv.) 1.21.21.2
Base (equiv.) 1.51.51.0
Catalyst (equiv.) NoneNone0.6 (DMAP)
Temperature 0 °C to Room Temp.0 °C to Room Temp.0 °C
Reaction Time 2-4 hours2-4 hoursNot Specified
Yield High (Typical)High (Typical)High (Typical)

Experimental Protocol

This protocol details the procedure for the tosylation of this compound using p-toluenesulfonyl chloride and pyridine.

Materials and Reagents:
  • This compound (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Pyridine (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Deionized Water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.) and dissolve it in anhydrous dichloromethane (DCM, approximately 10 volumes relative to the alcohol).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.

  • Addition of Base: Slowly add pyridine (1.5 eq.) to the cooled solution.

  • Addition of Tosyl Chloride: Portion-wise, add p-toluenesulfonyl chloride (1.2 eq.) to the reaction mixture, ensuring the temperature remains at or below 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). If the reaction is incomplete, it can be allowed to warm to room temperature and stirred for an additional 2 hours.

  • Workup - Quenching: Once the reaction is complete, quench the reaction by adding deionized water.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude cyclohexylmethyl tosylate can be further purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Experimental Workflow Diagram

Tosylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_isolation Isolation & Purification start Dissolve this compound in Anhydrous DCM cool Cool to 0 °C start->cool add_pyridine Add Pyridine cool->add_pyridine add_tscl Add p-Toluenesulfonyl Chloride add_pyridine->add_tscl stir Stir at 0 °C for 2-4 hours add_tscl->stir monitor Monitor by TLC stir->monitor quench Quench with Water monitor->quench extract Extract with DCM quench->extract wash_hcl Wash with 1 M HCl extract->wash_hcl wash_bicarb Wash with sat. NaHCO₃ wash_hcl->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Recrystallization/ Column Chromatography) concentrate->purify product Cyclohexylmethyl Tosylate purify->product

Caption: Experimental workflow for the tosylation of this compound.

Safety Precautions

  • p-Toluenesulfonyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood.

  • Pyridine is flammable and has a strong, unpleasant odor. It is also harmful if swallowed, inhaled, or absorbed through the skin.

  • Dichloromethane is a volatile solvent and a suspected carcinogen.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this procedure.

Application Notes and Protocols for the Use of Cyclohexanemethanol as a Chain Extender in Polyurethanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of cyclohexanemethanol (CHM), specifically 1,4-cyclohexanedimethanol (B133615) (CHDM), as a chain extender in the synthesis of polyurethanes (PUs). The inclusion of CHDM in polyurethane formulations can impart significant improvements in the thermal and mechanical properties of the resulting polymers.

Application Notes

This compound, a cycloaliphatic diol, serves as a chain extender in polyurethane synthesis, reacting with isocyanate groups to form the hard segment of the polymer. The rigid and bulky cyclohexyl structure of CHDM offers distinct advantages over linear aliphatic diols like 1,4-butanediol (B3395766) (BDO).

The incorporation of CHDM into the polyurethane backbone has been shown to enhance the mechanical properties and heat resistance of the final material.[1] The rigidity of the cyclohexane (B81311) ring contributes to a higher tensile modulus, increased hardness, and improved fracture toughness in the resulting polyurethane.[2] In contrast, linear diols may result in more flexible polyurethanes with lower hardness and tensile modulus.[2]

Polyurethanes synthesized with cycloaliphatic diisocyanates and diols, such as CHDM, are noted for their excellent mechanical and dynamic viscoelastic properties.[3] These materials also exhibit good thermal stability. The choice of chain extender is a critical parameter that allows for the tailoring of the elastomer's properties to meet the demands of specific applications.[4]

Data Presentation

The following table summarizes the comparative mechanical properties of polyurethane films synthesized using different diols as chain extenders, including 1,4-cyclohexanedimethanol (CHDM).

Diol Chain ExtenderTensile Modulus (MPa)Tukon Hardness (KHN)Pencil HardnessFracture Toughness (MPa·m¹/²)
1,4-Cyclohexanedimethanol (CHDM) 5698.2F/H1.81
Neopentyl Glycol (NPG)5695.32B/B0.609
2-Butyl-2-ethyl-1,3-propanediol (BEPD)1771.13B/2B0.186
1,6-Hexanediol100.763B/2B-

Data sourced from a study on cycloaliphatic polyester (B1180765) based high solids polyurethane coatings.[2]

Experimental Protocols

This section provides a detailed protocol for the synthesis of a polyurethane elastomer using 1,4-cyclohexanedimethanol (CHDM) as a chain extender via a two-step prepolymer method.

Materials:

  • Polyol (e.g., Polytetrahydrofuran, PTHF)

  • Diisocyanate (e.g., Hexamethylene diisocyanate, HDI)

  • 1,4-Cyclohexanedimethanol (CHDM)

  • Catalyst (e.g., Dibutyltin dilaurate, DBTDL)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

  • Nitrogen gas supply

  • Standard laboratory glassware (three-neck round-bottom flask, mechanical stirrer, condenser, dropping funnel, heating mantle)

Procedure:

Step 1: Prepolymer Synthesis

  • Drying of Reagents: Ensure all reactants and solvents are anhydrous. Dry the polyol and CHDM under vacuum at 80-90°C for at least 4 hours.[3] All glassware should be oven-dried and cooled under a nitrogen atmosphere.

  • Reaction Setup: Assemble a three-neck round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.

  • Reactant Charging: Charge the flask with the dried polyol.

  • Isocyanate Addition: Under a nitrogen blanket and with continuous stirring, add the diisocyanate to the reaction flask. An NCO:OH molar ratio of 2:1 is typically used for the prepolymer formation.

  • Catalyst Addition: Add a catalytic amount of DBTDL (e.g., 0.01-0.05 wt%).

  • Reaction: Heat the mixture to 75-80°C and maintain this temperature for 2-3 hours.[3]

  • Monitoring: Monitor the progress of the reaction by determining the %NCO content via titration until the experimental value matches the theoretical value.

Step 2: Chain Extension

  • Cooling: Cool the NCO-terminated prepolymer to approximately 60°C.

  • Chain Extender Addition: Slowly add a stoichiometric amount of the molten or dissolved CHDM to the stirring prepolymer. A significant increase in viscosity will be observed.

  • Solvent Addition (Optional): If the viscosity becomes too high to manage, an anhydrous solvent can be added to maintain stirrability.

  • Completion of Reaction: Continue stirring for an additional 1-2 hours to ensure the reaction goes to completion.

  • Casting and Curing: The resulting polyurethane can be cast into a mold and cured in an oven at a specified temperature (e.g., 80-100°C) for a set duration to obtain the final solid elastomer.

Mandatory Visualization

cluster_reactants Reactants cluster_synthesis Polyurethane Synthesis cluster_product Product Diisocyanate Diisocyanate (e.g., HDI) Prepolymer NCO-Terminated Prepolymer Formation Diisocyanate->Prepolymer Polyol Polyol (e.g., PTHF) Polyol->Prepolymer CHM This compound (Chain Extender) Chain_Extension Chain Extension CHM->Chain_Extension Prepolymer->Chain_Extension Polyurethane Polyurethane Elastomer Chain_Extension->Polyurethane cluster_reaction Polyurethane Formation with this compound OCN-R-NCO Diisocyanate Prepolymer OCN-[R-NHCOO-Polyol-OOCNH-R]n-NCO OCN-R-NCO->Prepolymer HO-Polyol-OH Polyol HO-Polyol-OH->Prepolymer HO-CH2-C6H10-CH2-OH This compound Polyurethane -[-COO-R-NHCOO-Polyol-OOCNH-R-NHCOO-CH2-C6H10-CH2-OOCNH-]m- HO-CH2-C6H10-CH2-OH->Polyurethane Prepolymer->Polyurethane CHM

References

Troubleshooting & Optimization

Technical Support Center: Cyclohexanemethanol Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of water from cyclohexanemethanol.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove water from this compound for my experiments?

Water can act as an unwanted nucleophile, base, or protic source in many organic reactions, interfering with reaction mechanisms and reducing yields. For sensitive applications, such as in drug development and materials science, the presence of water can lead to side reactions, catalyst deactivation, and inconsistencies in product quality. Therefore, ensuring the dryness of this compound is a critical step for reproducible and successful experimental outcomes.

Q2: What are the primary methods for drying this compound?

The most common and effective methods for removing water from this compound in a laboratory setting are:

  • Use of Drying Agents: Employing solid desiccants like 3Å molecular sieves, anhydrous sodium sulfate, or calcium hydride to selectively absorb or react with water.

  • Azeotropic Distillation: Utilizing an entrainer, such as cyclohexane (B81311), to form a low-boiling azeotrope with water, which can then be removed by distillation.

  • Simple Distillation: If the initial water content is relatively high and a lower degree of dryness is acceptable, simple distillation can remove the bulk of the water, as water has a lower boiling point (100 °C) than this compound (187-188 °C)[1].

Q3: How can I accurately determine the water content in my this compound?

The gold standard for determining trace amounts of water in organic solvents is the Karl Fischer titration .[2][3][4] This electrochemical method is highly sensitive and specific to water, providing accurate quantitative results. Both volumetric and coulometric Karl Fischer titration methods are suitable for alcohols.[2]

Troubleshooting Guides

Using 3Å Molecular Sieves

Problem: My this compound is still wet after treatment with 3Å molecular sieves.

Possible Causes & Solutions:

  • Inactive Sieves: The molecular sieves may have been saturated with atmospheric moisture prior to use.

    • Solution: Activate the sieves by heating them in a furnace at 200-300°C for at least 3 hours under a stream of inert gas or under vacuum.[4][5] Cool the sieves in a desiccator before use.

  • Insufficient Amount of Sieves: The quantity of sieves used may not be enough to absorb all the water.

    • Solution: Use a sufficient amount of sieves, typically 10-20% of the solvent's weight.[1]

  • Insufficient Contact Time: The sieves may not have been in contact with the solvent long enough for complete water absorption.

    • Solution: Allow the this compound to stand over the activated molecular sieves for at least 24-48 hours, with occasional swirling.[1][6]

  • Incorrect Pore Size: Using molecular sieves with a pore size larger than 3Å (e.g., 4Å or 5Å) can lead to the co-adsorption of this compound along with water, reducing the drying efficiency.

    • Solution: Ensure you are using 3Å molecular sieves, which have a pore size that allows water molecules (kinetic diameter ~2.8Å) to enter while excluding the larger this compound molecules.[7]

Using Other Drying Agents

Problem: I'm not sure which drying agent to choose besides molecular sieves.

Solution: The choice of drying agent depends on the required level of dryness, the scale of the experiment, and the chemical compatibility with this compound.

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and inexpensive drying agent with a high capacity for water. It is a good choice for pre-drying or when a moderate level of dryness is sufficient. However, it is a slow-acting desiccant.[8][9]

  • Calcium Hydride (CaH₂): A highly efficient drying agent that reacts irreversibly with water to produce calcium hydroxide (B78521) and hydrogen gas. It is suitable for achieving very low water content. Caution: Calcium hydride is reactive and should be handled with care. It is not suitable for drying acidic compounds.[2][10]

Problem: My drying agent is clumping at the bottom of the flask.

Indication: This is a sign that the drying agent is becoming saturated with water.

  • Solution: Add more drying agent in small portions until the newly added solid no longer clumps and remains free-flowing.[8][9]

Azeotropic Distillation

Problem: I am unsure how to set up an azeotropic distillation to remove water from this compound.

A typical setup involves a distillation apparatus with a Dean-Stark trap. The condensed azeotrope collects in the trap, and since water is denser than cyclohexane, it separates as the lower layer and can be periodically removed. The upper cyclohexane layer is returned to the distillation flask.

Data Presentation

Table 1: Comparison of Common Drying Agents for Alcohols (Data based on Methanol/Ethanol as a proxy)

Drying AgentTypical Final Water Content (ppm)Time RequiredCapacityAdvantagesDisadvantages
3Å Molecular Sieves <10[12][13]24-72 hours[12][13]HighHigh efficiency, inert, reusableSlow, requires activation
**Calcium Hydride (CaH₂) **~10-20 (with distillation)[12]Several hours to overnight[2]HighVery high efficiencyReactive, flammable H₂ produced
Anhydrous Sodium Sulfate (Na₂SO₄) Moderate (often used for pre-drying)Slow (requires several hours)HighInexpensive, neutral, easy to handleLower efficiency than others
Magnesium/Iodine (distillation) ~30-50[12][13]Several hours (reflux + distillation)HighHigh efficiencyRequires distillation, reactive

Experimental Protocols

Protocol 1: Drying this compound with 3Å Molecular Sieves

Objective: To reduce the water content of this compound to <50 ppm.

Materials:

  • This compound (to be dried)

  • 3Å molecular sieves (pellets or beads)

  • Oven or furnace

  • Round-bottom flask with a stopper

  • Desiccator

Procedure:

  • Activation of Molecular Sieves: Place the required amount of 3Å molecular sieves (10-20% of the weight of the this compound) in a ceramic or glass dish. Heat in an oven or furnace at 250-300°C for at least 3 hours. For optimal activation, heat under vacuum.[5]

  • Cooling: After heating, immediately transfer the hot sieves to a desiccator and allow them to cool to room temperature under a dry atmosphere.

  • Drying: Place the activated molecular sieves into a dry round-bottom flask. Add the this compound to the flask, ensuring the sieves are fully submerged.

  • Incubation: Stopper the flask and allow it to stand for at least 24-48 hours at room temperature. Swirl the flask occasionally to facilitate the drying process.

  • Decanting: Carefully decant or filter the dried this compound into a clean, dry storage bottle. For highly sensitive applications, this should be done under an inert atmosphere (e.g., nitrogen or argon).

  • Verification (Optional but Recommended): Determine the final water content using Karl Fischer titration.

Protocol 2: Water Content Determination by Karl Fischer Titration

Objective: To accurately measure the water content in a sample of this compound.

Materials:

  • Karl Fischer titrator (volumetric or coulometric)

  • Appropriate Karl Fischer reagents (e.g., Hydranal™-Composite 5)

  • Dry syringe and needle

  • This compound sample

Procedure (General Volumetric Method):

  • Titrator Preparation: Add the Karl Fischer solvent to the titration vessel and pre-titrate to dryness according to the instrument's instructions. This removes any residual moisture from the solvent and the cell.

  • Sample Preparation: Draw a precise volume or weight of the this compound sample into a dry syringe.

  • Injection: Inject the sample into the titration cell. The exact amount of sample should be determined by weighing the syringe before and after injection.[2]

  • Titration: Start the titration. The instrument will automatically add the Karl Fischer reagent and stop at the endpoint.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and the amount of sample injected. The result is typically given in ppm or percentage.

Mandatory Visualizations

Drying_Method_Selection start Start: Wet this compound decision_purity Required Purity? start->decision_purity method_sieves Use 3Å Molecular Sieves decision_purity->method_sieves Very High (<50 ppm) method_distillation Azeotropic or Simple Distillation decision_purity->method_distillation Moderate method_other_agents Use CaH₂ or Na₂SO₄ decision_purity->method_other_agents High verification Verify with Karl Fischer Titration method_sieves->verification method_distillation->verification method_other_agents->verification end_product End: Dry this compound verification->end_product

Caption: Decision workflow for selecting a drying method for this compound.

Molecular_Sieve_Workflow cluster_activation Activation cluster_drying Drying Process cluster_regeneration Regeneration heat_sieves Heat 3Å Sieves (250-300°C, >3h) cool_desiccator Cool in Desiccator heat_sieves->cool_desiccator add_solvent Add this compound to Activated Sieves cool_desiccator->add_solvent incubate Incubate for 24-48h (swirl occasionally) add_solvent->incubate decant Decant/Filter Dried Solvent incubate->decant wash_sieves Wash Used Sieves with a Volatile Solvent decant->wash_sieves Optional dry_sieves Air Dry Sieves wash_sieves->dry_sieves reactivate Re-activate by Heating dry_sieves->reactivate reactivate->heat_sieves Reuse

Caption: Workflow for drying and regenerating 3Å molecular sieves.

References

Technical Support Center: Oxidation of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the oxidation of cyclohexanemethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this common synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary products of this compound oxidation?

The primary products of this compound oxidation are cyclohexanecarboxaldehyde (B41370) and cyclohexanecarboxylic acid. The product distribution largely depends on the choice of oxidizing agent and the reaction conditions employed.

Q2: What are the common side reactions observed during the oxidation of this compound?

The most prevalent side reaction is the over-oxidation of the initially formed cyclohexanecarboxaldehyde to cyclohexanecarboxylic acid. This is especially common with strong oxidizing agents or when the aldehyde is not promptly removed from the reaction mixture. Other potential, though less common, side reactions can arise from the cleavage of the cyclohexane (B81311) ring under harsh oxidative conditions, leading to the formation of various dicarboxylic acids, such as adipic acid.

Q3: How can I selectively obtain cyclohexanecarboxaldehyde?

To selectively obtain the aldehyde, it is crucial to use a mild oxidizing agent that is less prone to over-oxidation. Reagents such as Pyridinium Chlorochromate (PCC) are specifically designed for this purpose, stopping the oxidation at the aldehyde stage.[1] Another effective method is the TEMPO-catalyzed oxidation, which offers high selectivity for the aldehyde under controlled conditions.[2][3][4]

Q4: Which reagents are suitable for converting this compound to cyclohexanecarboxylic acid?

For the direct conversion to cyclohexanecarboxylic acid, stronger oxidizing agents are required. Common reagents for this transformation include potassium permanganate (B83412) (KMnO4) and chromic acid (generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent). Under these conditions, any aldehyde formed as an intermediate is rapidly oxidized to the carboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the oxidation of this compound.

Issue 1: Low or No Conversion of this compound

Possible Causes:

  • Inactive Oxidizing Agent: The oxidizing agent may have degraded due to improper storage or age.

  • Insufficient Stoichiometry: An inadequate amount of the oxidizing agent was used for the amount of starting material.

  • Low Reaction Temperature: The reaction may be too slow at the temperature employed.

  • Poor Solubility: The substrate and oxidizing agent may not be adequately mixed in the chosen solvent.

Troubleshooting Steps:

  • Verify Reagent Activity: Use a fresh batch of the oxidizing agent or test its activity on a known, reactive alcohol.

  • Adjust Stoichiometry: Ensure at least a stoichiometric amount of the oxidant is used. For some reagents, a slight excess may be beneficial.

  • Increase Temperature: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions.

  • Solvent Selection: Choose a solvent in which both the this compound and the oxidizing agent have reasonable solubility. For heterogeneous mixtures, ensure vigorous stirring.

Issue 2: Over-oxidation to Cyclohexanecarboxylic Acid When the Aldehyde is the Target

Possible Causes:

  • Oxidizing Agent is Too Strong: The chosen reagent is not selective for the aldehyde.

  • Prolonged Reaction Time: Leaving the reaction to run for too long allows for the subsequent oxidation of the aldehyde.

  • High Reaction Temperature: Elevated temperatures can promote over-oxidation.

  • Presence of Water (with certain reagents): For some chromium-based oxidants, the presence of water can facilitate the formation of a hydrate (B1144303) from the aldehyde, which is readily oxidized to the carboxylic acid.[1]

Troubleshooting Steps:

  • Switch to a Milder Oxidant: Employ a reagent known for its selectivity, such as PCC or a TEMPO-based system.

  • Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the aldehyde. Quench the reaction as soon as the starting material is consumed.

  • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Anhydrous Conditions: When using reagents like PCC, ensure the solvent is dry to prevent hydrate formation.[1]

Issue 3: Formation of a Tar-like Residue (Especially with Chromium Reagents)

Possible Causes:

  • Precipitation of Reduced Chromium Salts: The reduced form of chromium reagents can precipitate as a viscous, dark material that entraps the product.

Troubleshooting Steps:

  • Use an Adsorbent: Add an inert adsorbent like Celite or silica (B1680970) gel to the reaction mixture before starting the oxidation. The chromium salts will deposit on the surface of the adsorbent, making them easier to remove by filtration.[1][5]

  • Dilution: Performing the reaction at a higher dilution can sometimes mitigate the formation of intractable residues.

Experimental Protocols

Protocol 1: Selective Oxidation to Cyclohexanecarboxaldehyde using PCC

This protocol is adapted from standard procedures for the oxidation of primary alcohols to aldehydes using Pyridinium Chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Celite or Silica Gel

  • Anhydrous Diethyl Ether

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Filtration apparatus

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, suspend PCC (1.5 equivalents relative to the alcohol) and Celite (equal weight to PCC) in anhydrous dichloromethane.

  • Dissolve this compound (1 equivalent) in a minimal amount of anhydrous dichloromethane.

  • Add the this compound solution to the stirred PCC suspension in one portion.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or GC. The reaction is typically complete within 1-2 hours.

  • Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for a few minutes.

  • Filter the mixture through a pad of silica gel or Celite to remove the chromium salts and the adsorbent.

  • Wash the filter cake thoroughly with anhydrous diethyl ether.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography if necessary.

Protocol 2: Oxidation to Cyclohexanecarboxylic Acid using a TEMPO-based System

This protocol is a general method for the oxidation of primary alcohols to carboxylic acids using a TEMPO/bleach system.

Materials:

  • This compound

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

  • Potassium Bromide (KBr)

  • Aqueous Sodium Hypochlorite (B82951) solution (Bleach, ~10-15%)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃)

  • Sodium Sulfite (Na₂SO₃)

  • Hydrochloric Acid (HCl), 1M

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in dichloromethane.

  • Add a catalytic amount of TEMPO (e.g., 0.01 equivalents) and potassium bromide (e.g., 0.1 equivalents).

  • In a separate flask, prepare an aqueous solution of sodium hypochlorite and sodium bicarbonate.

  • Cool the reaction mixture to 0 °C in an ice bath and begin vigorous stirring.

  • Slowly add the aqueous bleach solution to the reaction mixture, maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC or GC. If the reaction is sluggish, a phase-transfer catalyst can be added.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with 1M HCl, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude carboxylic acid.

  • The product can be purified by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Oxidizing Agents for this compound Oxidation

Oxidizing AgentTarget ProductTypical Side ProductsSelectivity
Pyridinium Chlorochromate (PCC)CyclohexanecarboxaldehydeMinimal over-oxidationHigh for aldehyde
TEMPO/NaOClCyclohexanecarboxaldehydeCyclohexanecarboxylic acidHigh for aldehyde (with control)
TEMPO/NaOCl/NaClO₂Cyclohexanecarboxylic acidMinimalHigh for carboxylic acid
Potassium Permanganate (KMnO₄)Cyclohexanecarboxylic acidRing-cleavage productsModerate to high for acid
Chromic Acid (Jones Reagent)Cyclohexanecarboxylic acidChromium byproductsHigh for carboxylic acid

Visualizations

Oxidation_Pathways This compound This compound Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde This compound->Cyclohexanecarboxaldehyde Mild Oxidation (PCC, TEMPO) Cyclohexanecarboxylic_Acid Cyclohexanecarboxylic Acid This compound->Cyclohexanecarboxylic_Acid Strong Oxidation (KMnO4, Jones) Cyclohexanecarboxaldehyde->Cyclohexanecarboxylic_Acid Over-oxidation (Strong Oxidants) Side_Products Ring-Cleavage Products (e.g., Adipic Acid) Cyclohexanecarboxylic_Acid->Side_Products Harsh Conditions

Caption: Oxidation pathways of this compound.

Troubleshooting_Workflow start Experiment Start issue Identify Issue start->issue low_conversion Low/No Conversion issue->low_conversion Low Yield over_oxidation Over-oxidation issue->over_oxidation Wrong Product tar Tar Formation issue->tar Impure Product check_reagent Check Reagent Activity & Stoichiometry low_conversion->check_reagent milder_oxidant Use Milder Oxidant (PCC, TEMPO) over_oxidation->milder_oxidant use_adsorbent Use Adsorbent (Celite, Silica) tar->use_adsorbent adjust_temp Adjust Temperature check_reagent->adjust_temp change_solvent Change Solvent adjust_temp->change_solvent end Problem Resolved change_solvent->end monitor_reaction Monitor Reaction Closely (TLC/GC) milder_oxidant->monitor_reaction control_temp Lower Temperature monitor_reaction->control_temp control_temp->end use_adsorbent->end

Caption: Troubleshooting workflow for oxidation reactions.

References

Optimizing reaction conditions for the synthesis of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanemethanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The primary industrial and laboratory methods for synthesizing this compound include:

  • Hydrogenation of Benzyl (B1604629) Alcohol: A high-yield method involving the reduction of the aromatic ring of benzyl alcohol.[1]

  • Hydroformylation of Cyclohexene: This two-step process involves the initial formation of cyclohexanecarboxaldehyde (B41370) from cyclohexene, carbon monoxide, and hydrogen, followed by the hydrogenation of the aldehyde to this compound.[2][3]

  • Reduction of Cyclohexanecarboxylic Acid or its Esters: A common laboratory and industrial route utilizing various reducing agents or catalytic hydrogenation.[4]

  • Reaction of a Cyclohexyl Grignard Reagent with Formaldehyde: A convenient method for laboratory-scale synthesis starting from chlorocyclohexane.[5]

Q2: What are the typical reaction conditions for the hydrogenation of benzyl alcohol to this compound?

A2: A common protocol involves reacting benzyl alcohol with hydrogen gas in the presence of a catalyst. One specific example with high conversion and yield utilizes a HRO/Na-β catalyst in water at 100°C under 20 bar of H2 pressure for 1 hour.[1]

Q3: What are potential side products in the synthesis of this compound?

A3: The formation of byproducts is dependent on the synthetic route. For instance, in the hydroformylation of cyclohexene, a potential side product is cyclohexane, formed through the direct hydrogenation of the starting alkene.[2] During the autoxidation of cyclohexane, various byproducts like cyclohexyl hydroperoxide, cyclohexanone, and adipic acid can be generated through complex radical chain reactions.[6]

Q4: How can I purify the final this compound product?

A4: Common purification techniques for this compound include distillation and column chromatography.[7][8] The choice of method depends on the scale of the reaction and the nature of the impurities.

Troubleshooting Guides

Problem 1: Low or No Product Yield

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Ensure the catalyst has been properly activated and handled under inert conditions if required. For hydrogenation reactions, catalysts like Pd/C, Rh/C, Ru/C, and Pt/C are often used.[9] Consider trying a different catalyst or a fresh batch.
Catalyst Poisoning Impurities in the starting materials or solvent can poison the catalyst. Common poisons for hydrogenation catalysts include sulfur compounds, chlorine, and arsenic.[10][11] Purify the starting materials and solvent before use.
Incorrect Reaction Temperature Optimize the reaction temperature. For the hydrogenation of benzoic acid, for example, temperatures can range from ambient to over 400 K depending on the catalyst and solvent system.[9]
Insufficient Hydrogen Pressure For hydrogenation reactions, ensure adequate hydrogen pressure is maintained throughout the reaction. Typical pressures can range from 20 to 100 atmospheres.[1][12]
Poor Quality Starting Materials Verify the purity of the starting materials (e.g., benzyl alcohol, cyclohexene, cyclohexanecarboxylic acid) using techniques like NMR or GC-MS.
Product is Water Soluble If an aqueous workup is performed, the product may be partially soluble in the aqueous layer. Extract the aqueous layer multiple times with an appropriate organic solvent to recover the product.[13]
Problem 2: Product is Impure (Presence of Side Products)

Possible Causes and Solutions:

CauseRecommended Action
Side Reactions Adjust reaction conditions to minimize side reactions. For example, in the hydroformylation of cyclohexene, lower temperatures can favor the formation of the desired linear aldehyde over other isomers or hydrogenation of the starting material.[12]
Incomplete Reaction Monitor the reaction progress using TLC or GC to ensure it goes to completion. If the reaction has stalled, consider adding more catalyst or extending the reaction time.
Decomposition on Silica (B1680970) Gel If purifying by column chromatography, the product or impurities may decompose on the acidic silica gel.[14] Consider using a different stationary phase like alumina (B75360) or a deactivated silica gel.
Ineffective Workup The workup procedure may not effectively remove all byproducts. Consider additional washing steps with acidic or basic solutions to remove corresponding impurities.

Experimental Protocols

Synthesis of this compound via Hydrogenation of Benzyl Alcohol [1]

  • Reactor Setup: Add 1 g of benzyl alcohol and 50 mg of HRO/Na-β catalyst to 40 ml of water in a high-pressure reactor vessel.

  • Reaction: Seal the reactor, purge with hydrogen gas, and then pressurize to 20 bar with H2. Heat the mixture to 100°C and stir for 1 hour.

  • Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • Purification: Separate the catalyst from the reaction mixture by centrifugation. The resulting clear product mixture can be analyzed by GC-MS. This protocol reports a 100% conversion of benzyl alcohol with a 100% yield of this compound.[1]

Data Presentation

Table 1: Comparison of Catalysts for the Hydrogenation of Benzoic Acid in scCO2 [9]

CatalystConversion of Benzoic Acid (%)Selectivity to Cyclohexanecarboxylic Acid (%)
Rh/C~100100
Ru/C>80100
Pt/C~60100
Pd/C<40100
Reaction Conditions: 353 K, supercritical CO2.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Starting Material (e.g., Benzyl Alcohol) D Combine Reactants in Reactor A->D B Solvent (e.g., Water) B->D C Catalyst (e.g., HRO/Na-β) C->D E Pressurize with H2 (e.g., 20 bar) D->E F Heat and Stir (e.g., 100°C for 1h) E->F G Cool and Vent F->G H Separate Catalyst (e.g., Centrifugation) G->H I Product Analysis (GC-MS) H->I J Final Product: This compound I->J troubleshooting_low_yield A Low or No Product Yield B Check Catalyst Activity A->B C Investigate Catalyst Poisoning A->C D Verify Reaction Conditions (Temp, Pressure) A->D E Assess Starting Material Purity A->E F Check for Product in Aqueous Layer A->F B1 Replace with fresh/active catalyst B->B1 Inactive? C1 Purify starting materials/solvent C->C1 Suspected? D1 Optimize temperature and pressure D->D1 Incorrect? E1 Purify starting materials E->E1 Impure? F1 Perform additional extractions F->F1 Possible?

References

Technical Support Center: Purification of Cyclohexanemethanol by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying cyclohexanemethanol via fractional distillation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my distillation running so slowly or not at all?

A1: Several factors can cause a slow or stalled distillation:

  • Insufficient Heating: The heating mantle or oil bath may not be at a high enough temperature to bring the this compound to a boil. Gradually increase the heat setting. The boiling point of this compound is in the range of 161-181°C at atmospheric pressure.[1][2][3]

  • Poor Insulation: The fractionating column may be losing too much heat to the surrounding environment, preventing the vapor from reaching the condenser. If the ring of condensate stops rising, you may need to increase the temperature slightly or wrap the column with glass wool or aluminum foil to provide insulation.[4]

  • System Leaks: Ensure all glass joints are properly sealed. Leaks will prevent a stable vapor pressure from being established, hindering distillation. Check that all clamps are secure.[4]

Q2: The temperature on my thermometer is fluctuating wildly. What does this mean?

A2: Temperature instability can indicate several issues:

  • Uneven Heating: "Bumping" of the liquid due to superheating can cause erratic vapor production. Ensure you are using boiling chips or a magnetic stirrer for smooth boiling.[5]

  • Distillation Rate is Too High: A distillation rate faster than approximately one drop per second can lead to temperature fluctuations and poor separation.[5] Reduce the heating to achieve a slow, steady rate.

  • Transition Between Fractions: A sharp drop in temperature can occur after a lower-boiling impurity has been completely distilled, just before the main fraction (this compound) begins to distill over.[4] Conversely, a rapid rise in temperature can signal the end of one fraction and the beginning of another.[5]

Q3: I'm not getting a good separation between my fractions. How can I improve purity?

A3: Achieving high purity depends on maximizing the efficiency of the column:

  • Slow Distillation Rate: A slow and steady rate is crucial. This allows for multiple vaporization-condensation cycles on the theoretical plates within the column, which is essential for separating components with close boiling points.[4][6]

  • Adequate Column Length: The fractionating column must be long enough to provide sufficient theoretical plates for the separation. If you are separating components with very similar boiling points, a longer column may be necessary.[4]

  • Column Packing: Ensure the column is packed correctly (e.g., with glass beads or Raschig rings) to provide a large surface area for heat exchange.[7]

  • Check for Azeotropes: this compound itself is not reported to form common azeotropes, but impurities might. For instance, if residual methanol (B129727) is present from a synthesis step, it can form an azeotrope with other solvents like cyclohexane.[8] This can complicate the separation.

Q4: My final product is discolored (yellow or brown). What is the cause?

A4: Discoloration often points to decomposition of the sample.

  • Overheating: this compound, like many organic compounds, can degrade at high temperatures. Avoid excessive heating of the distillation flask. Distilling under a vacuum will lower the boiling point and reduce the risk of thermal degradation.[9]

  • Presence of Impurities: Impurities from the initial synthesis, such as unreacted starting materials or byproducts, may be less thermally stable and decompose upon heating.[9]

Q5: The liquid in the fractionating column is rising up and flooding the condenser. What should I do?

A5: This phenomenon, known as "flooding," occurs when the vapor flow rate is too high, preventing the condensed liquid from flowing back down the column.[10][11] Immediately reduce the heat to the distillation flask. Once the flooding subsides, resume heating at a much more gradual rate.

Data Presentation: Physical Properties

The following table summarizes key quantitative data for this compound and a common related solvent for context.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C) at 760 mmHgDensity (g/mL)
This compound C₇H₁₄O114.19[12]161 - 181[1][2]~0.93 - 0.96[1][2]
Cyclohexane C₆H₁₂84.16[13]~81[13][14]~0.78[14]

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines a standard procedure for the purification of this compound at atmospheric pressure.

  • Apparatus Assembly:

    • Assemble a fractional distillation apparatus using clean, dry glassware. A typical setup includes a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer adapter, a condenser, and a receiving flask.[4]

    • Place a stir bar or a few boiling chips in the round-bottom flask.

    • Position the thermometer bulb just below the side arm leading to the condenser to accurately measure the temperature of the vapor that is distilling.[4][7]

    • Ensure cold water flows into the bottom of the condenser jacket and out through the top.[4]

  • Charging the Flask:

    • Add the impure this compound to the round-bottom flask, filling it to no more than two-thirds of its capacity.

  • Distillation Process:

    • Begin heating the flask gently using a heating mantle connected to a variable transformer or an oil bath.

    • Observe the liquid as it begins to boil and the ring of condensate slowly rises up the fractionating column.[4] If the rise stalls, you may need to increase the heat slightly or insulate the column.[4]

    • Maintain a slow and steady distillation rate of about 1-2 drops per second.[5]

    • Collect any initial low-boiling fractions (impurities) in a separate receiving flask. The temperature should hold steady during the distillation of a pure component.[4]

  • Collecting the Main Fraction:

    • When the temperature rises and stabilizes at the boiling point of this compound (approx. 161-181°C), switch to a clean, pre-weighed receiving flask.[1][2]

    • Continue collecting the distillate as long as the temperature remains constant.

  • Shutdown:

    • Stop the distillation when only a small amount of residue is left in the distillation flask. Never distill to dryness.

    • Turn off the heat and allow the apparatus to cool completely before disassembling.

Visualizations

Troubleshooting Workflow

G A Start: Distillation Issue B Is distillate collecting? A->B C No B->C No D Yes B->D Yes E Check for leaks Increase heat gently Insulate column C->E F Is temperature stable? D->F G No F->G No H Yes F->H Yes I Check for bumping Reduce distillation rate Monitor for fraction change G->I J Is separation poor? H->J O Is column flooding? I->O K Yes J->K Yes L No J->L No M Slow distillation rate Use a more efficient column Consider vacuum distillation K->M N Successful Purification L->N O->J No P Yes O->P Yes Q Reduce heat immediately! P->Q

Caption: Troubleshooting workflow for fractional distillation.

Factors Affecting Distillation Purity

G A Distillation Purity B Operational Parameters B->A C Apparatus Setup C->A D Sample Properties D->A B1 Heating Rate B1->B B2 System Pressure (Atmospheric vs. Vacuum) B2->B C1 Column Efficiency (Length & Packing) C1->C C2 Thermometer Placement C2->C C3 Insulation C3->C D1 Boiling Point Difference of Components D1->D D2 Presence of Azeotropes D2->D D3 Thermal Stability D3->D

References

Troubleshooting low yields in the esterification of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the esterification of cyclohexanemethanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their esterification experiments.

Troubleshooting Guide: Low Yields

This guide addresses the most common causes of low yields in the esterification of this compound and provides systematic solutions.

Q1: My reaction has stopped, but I still have a significant amount of starting material. What could be the problem?

A1: This is a classic sign of the reaction reaching equilibrium. The Fischer esterification is a reversible process where the ester and water are in equilibrium with the carboxylic acid and alcohol.[1] To drive the reaction towards the product, you need to shift the equilibrium.

Troubleshooting Steps:

  • Use an Excess of One Reactant: The simplest way to shift the equilibrium is to use a large excess of one of the reactants, typically the more abundant and less expensive one. Using this compound as the solvent, if feasible, can significantly increase the yield. A 10-fold excess of the alcohol can increase the yield from 65% to 97%.[1]

  • Remove Water: Water is a product of the reaction, and its presence will push the equilibrium back towards the starting materials.[1]

    • Dean-Stark Apparatus: If your solvent forms an azeotrope with water (e.g., toluene, benzene), using a Dean-Stark trap is a highly effective method for continuously removing water as it is formed.

    • Drying Agents: Adding a drying agent like molecular sieves to the reaction mixture can also effectively remove water.

Q2: I am observing the formation of an unknown byproduct, what could it be?

A2: Under acidic conditions and heat, this compound can undergo side reactions, primarily dehydration.

Potential Side Reactions:

  • Intramolecular Dehydration (Elimination): The alcohol can lose a molecule of water to form an alkene, primarily methylenecyclohexane. This is more likely at higher temperatures.

  • Intermolecular Dehydration (Ether Formation): Two molecules of this compound can react to form a dicyclohexylmethyl ether. This is generally favored at lower temperatures compared to elimination.[2][3]

  • Rearrangement: While less likely with a primary alcohol like this compound, under harsh acidic conditions, there is a possibility of carbocation rearrangement. The initial primary carbocation could potentially rearrange to a more stable tertiary carbocation within the cyclohexane (B81311) ring, leading to a mixture of isomeric ester products.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Carefully control the reaction temperature. Higher temperatures favor the desired esterification but also increase the rate of dehydration side reactions.[3] Start with a moderate temperature and monitor the reaction progress.

  • Choice of Acid Catalyst: While strong acids like sulfuric acid are effective, they can also promote dehydration. Consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH) to minimize side reactions.[4]

Q3: My yield is low even after taking steps to shift the equilibrium and control side reactions. What else could be wrong?

A3: Several other factors can contribute to low yields.

Troubleshooting Checklist:

  • Purity of Reagents: Ensure that your this compound and carboxylic acid are pure and dry. Any moisture in the reactants will inhibit the reaction.

  • Catalyst Activity: The acid catalyst can lose its activity over time, especially if it has absorbed moisture. Use a fresh or properly stored catalyst.

  • Reaction Time: The esterification reaction can be slow. Ensure you are allowing sufficient time for the reaction to reach completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Inefficient Workup and Purification: Significant product loss can occur during the workup and purification steps.

    • Neutralization: When neutralizing the acid catalyst with a base like sodium bicarbonate, do so carefully to avoid hydrolysis of the ester.

    • Extractions: Ensure complete extraction of the ester from the aqueous layer by performing multiple extractions with an appropriate organic solvent.

    • Distillation: If purifying by distillation, ensure the apparatus is properly set up to avoid loss of product.

Logical Troubleshooting Flowchart

TroubleshootingEsterification start Low Yield in this compound Esterification equilibrium Reaction Stalled (Equilibrium Reached?) start->equilibrium side_products Byproducts Observed? equilibrium->side_products No solution1 Increase excess of one reactant. Remove water (Dean-Stark or drying agent). equilibrium->solution1 Yes other_issues Still Low Yield? side_products->other_issues No solution2 Optimize reaction temperature. Use a milder catalyst (p-TsOH). Consider alternative esterification methods. side_products->solution2 Yes solution3 Check purity of reagents. Use fresh catalyst. Increase reaction time. Optimize workup and purification. other_issues->solution3 Yes end Improved Yield other_issues->end No solution1->other_issues solution2->other_issues solution3->end

Caption: A flowchart for troubleshooting low yields.

Quantitative Data Summary

The following table summarizes expected yields for the esterification of this compound and related alcohols under various conditions.

Carboxylic AcidCatalystAlcohol to Acid Molar RatioReaction Time (hours)Temperature (°C)Yield (%)Reference(s)
Acetic Acidp-Toluenesulfonic acid1.2:11Reflux96.7[5]
Acetic AcidSulfonic acid ion exchange resin1.4:12-310096.3[6]
Benzoic AcidSulfuric Acid4.9:1 (Methanol)1Reflux~90[7][8]
Caffeic Acidp-Toluenesulfonic acid20:1 (Methanol)46584.0[9]

Experimental Protocols

Protocol 1: Fischer Esterification of this compound with Acetic Acid

This protocol describes a general procedure for the synthesis of cyclohexylmethyl acetate (B1210297).

Materials:

  • This compound

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (or another suitable azeotroping agent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate (or other suitable extraction solvent)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, a 1.2 to 1.5 molar equivalent of glacial acetic acid, and a suitable amount of toluene.

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% by mole relative to the limiting reagent) or p-toluenesulfonic acid.

  • Reflux: Assemble the Dean-Stark apparatus and reflux condenser. Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash with water.

    • Carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst. Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently.

    • Wash with brine to remove residual water.

  • Drying and Solvent Removal:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

    • Filter to remove the drying agent.

    • Remove the solvent using a rotary evaporator.

  • Purification: Purify the crude cyclohexylmethyl acetate by fractional distillation.

Experimental Workflow Diagram

ExperimentalWorkflow A 1. Combine Reactants (this compound, Carboxylic Acid, Toluene) B 2. Add Acid Catalyst (H₂SO₄ or p-TsOH) A->B C 3. Reflux with Dean-Stark Trap (Remove Water) B->C D 4. Cool and Transfer to Separatory Funnel C->D E 5. Wash with Water D->E F 6. Neutralize with NaHCO₃ Solution E->F G 7. Wash with Brine F->G H 8. Dry Organic Layer (MgSO₄ or Na₂SO₄) G->H I 9. Filter and Evaporate Solvent H->I J 10. Purify by Distillation I->J K Final Product: Ester J->K

Caption: A typical workflow for Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: Can I use a different acid catalyst? A1: Yes, other strong acids like hydrochloric acid can be used. Solid acid catalysts, such as sulfonic acid-functionalized resins (e.g., Amberlyst-15), are also effective and have the advantage of being easily removed by filtration.[6]

Q2: Is it necessary to use a Dean-Stark trap? A2: While not strictly necessary, using a Dean-Stark trap is highly recommended for maximizing the yield of a Fischer esterification.[7] It is one of the most effective ways to remove water and drive the reaction to completion.

Q3: How can I monitor the progress of the reaction? A3: The reaction can be monitored by taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy to observe the disappearance of the starting materials and the appearance of the product.

Q4: What is the best way to purify the final ester? A4: Fractional distillation is typically the most effective method for purifying esters, especially if the boiling points of the ester, any remaining starting materials, and byproducts are sufficiently different. Column chromatography can also be used for purification.

Q5: Can I perform this reaction without a solvent? A5: In some cases, if one of the reactants is a liquid and can be used in large excess, it can also serve as the solvent. For example, using a large excess of this compound. Solvent-free conditions are also possible, particularly with solid acid catalysts.[6]

References

Preventing ether formation during dehydration of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the prevention of the primary side-product, bis(cyclohexylmethyl) ether, during the acid-catalyzed dehydration of cyclohexanemethanol to form methylenecyclohexane (B74748).

Troubleshooting Guide

Q1: My dehydration of this compound produced a high yield of bis(cyclohexylmethyl) ether. What is the primary cause and how can I fix this?

A1: The formation of a symmetrical ether is a common side reaction during the acid-catalyzed dehydration of primary alcohols.[1] This occurs when the reaction temperature is too low, favoring a bimolecular nucleophilic substitution (SN2) pathway over the desired elimination (E2) pathway.[2][3]

Solutions:

  • Increase Reaction Temperature: The most critical parameter is temperature. Elimination reactions have a higher activation energy than substitution reactions and are favored at higher temperatures.[3] For primary alcohols, temperatures in the range of 170-180°C are recommended to favor alkene formation.[4][5]

  • Use Fractional Distillation: Continuously remove the methylenecyclohexane product as it forms. Since the alkene product typically has a lower boiling point than the starting alcohol and the ether byproduct, its removal from the reaction mixture will shift the equilibrium toward the desired product in accordance with Le Châtelier's principle.[6][7]

  • Control Substrate Concentration: Keep the concentration of the alcohol low. The ether formation is a bimolecular reaction, meaning its rate is dependent on the concentration of two alcohol molecules. By maintaining a lower concentration, you can disfavor this pathway relative to the unimolecular elimination reaction. This can be achieved by slowly adding the alcohol to the hot acid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism for ether formation during the dehydration of a primary alcohol?

A1: Ether formation proceeds via an SN2 mechanism. The key steps are:

  • Protonation: The hydroxyl group of one alcohol molecule is protonated by the acid catalyst, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (-OH₂).[1][8]

  • Nucleophilic Attack: A second, unprotonated alcohol molecule acts as a nucleophile and attacks the carbon atom bearing the alkyloxonium group.[9]

  • Displacement: The attack displaces a molecule of water, forming a protonated ether.[2]

  • Deprotonation: A weak base (like water or another alcohol molecule) removes the proton from the protonated ether to yield the final symmetrical ether product and regenerate the acid catalyst.[1]

Q2: Which acid catalyst is best for dehydrating this compound?

A2: Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used strong acid catalysts for alcohol dehydration.[10] However, 85% phosphoric acid is often preferred because it is less oxidizing than concentrated sulfuric acid, which can minimize the charring and degradation of the organic compounds.[6][10] Other catalysts, such as Montmorillonite KSF clay, can also be used as a reusable and less corrosive alternative.[11]

Q3: How does reaction temperature specifically influence the product distribution between alkene and ether?

A3: Temperature is the deciding factor in the competition between elimination (alkene) and substitution (ether).[2]

  • Lower Temperatures (~130-140°C for ethanol): At lower temperatures, the SN2 reaction for ether formation is kinetically favored.[1][12]

  • Higher Temperatures (~170-180°C for primary alcohols): At higher temperatures, the E2 elimination reaction is favored.[5] This is because elimination reactions generally have a higher activation energy and result in an increase in the number of molecules in the system (one molecule of alcohol becomes two molecules: alkene and water), which is entropically favored at higher temperatures.[2]

Data Presentation

Table 1: Effect of Reaction Conditions on Product Yield for Primary Alcohols

The following table uses ethanol (B145695) as a representative primary alcohol to illustrate the significant impact of temperature on the reaction outcome. Similar principles apply to the dehydration of this compound.

AlcoholCatalystTemperature (K)Temperature (°C)Major ProductReference(s)
EthanolH₂SO₄413 K140 °CEthoxyethane (Ether)[8][12]
EthanolH₂SO₄443 K170 °CEthene (Alkene)[8][12]

Experimental Protocols

Protocol: Optimized Dehydration of this compound to Methylenecyclohexane

This protocol is designed to maximize the yield of the alkene product by employing high temperatures and fractional distillation.

Materials:

  • This compound

  • 85% Phosphoric Acid (H₃PO₄)

  • 50 mL Round-bottom flask

  • Fractionating column packed with Raschig rings or steel sponge

  • Distillation head with thermometer

  • Condenser

  • Receiving flask

  • Heating mantle

  • Boiling chips

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

Procedure:

  • Apparatus Setup: Assemble a fractional distillation apparatus using the round-bottom flask, fractionating column, distillation head, condenser, and receiving flask. Place the receiving flask in an ice-water bath to minimize evaporation of the volatile alkene product.[13]

  • Reagents: Add 5 mL of 85% phosphoric acid and a few boiling chips to the 50 mL round-bottom flask.[6] Heat the acid in the heating mantle to approximately 170-180°C.

  • Reaction: Slowly add 10 mL (9.5 g) of this compound dropwise from an addition funnel into the hot acid in the reaction flask. The addition should be slow enough to maintain a steady distillation of the product.

  • Distillation: As the alkene and water are formed, they will co-distill.[14] Collect the distillate that boils in the range of 102-104°C (the boiling point of methylenecyclohexane). Continue distillation until only a small, dark residue remains in the reaction flask.

  • Workup: Transfer the collected distillate to a separatory funnel. Wash the organic layer sequentially with:

    • 10 mL of water to remove the bulk of any phosphoric acid.

    • 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid (vent frequently).

    • 10 mL of brine (saturated NaCl solution) to aid in separating the layers.

  • Drying: Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask. Add a small amount of anhydrous calcium chloride to dry the product.[15] Let it stand for 10-15 minutes.

  • Final Purification: Decant or filter the dried liquid into a clean, dry distillation flask and perform a final simple distillation, collecting the pure methylenecyclohexane product.

Visualizations

Reaction Pathway Diagram

G cluster_0 start This compound + H⁺ protonated Protonated Alcohol (Good Leaving Group) start->protonated Protonation alkene Methylenecyclohexane (Desired Product) protonated->alkene E2 Elimination (-H₂O, -H⁺) ether_int Protonated Ether protonated->ether_int SN2 Attack ether Bis(cyclohexylmethyl) Ether (Side Product) ether_int->ether Deprotonation (-H⁺) alcohol2 + this compound alcohol2->ether_int sub_cond Favored by: - Low Temperature - High [Alcohol] sub_cond->ether elim_cond Favored by: - High Temperature elim_cond->alkene

Caption: Competing E2 (alkene) and SN2 (ether) pathways in alcohol dehydration.

Troubleshooting Workflow

G start Start: High Ether Yield Low Alkene Yield q_temp Was reaction temp. > 170°C? start->q_temp q_distill Was product distilled during reaction? q_temp->q_distill Yes sol_temp Action: Increase temperature to 170-180°C to favor E2 elimination. q_temp->sol_temp No q_conc Was alcohol added slowly to hot acid? q_distill->q_conc Yes sol_distill Action: Use fractional distillation to remove alkene as it forms. q_distill->sol_distill No sol_conc Action: Add alcohol slowly to minimize its concentration and disfavor SN2. q_conc->sol_conc No end Result: Optimized Alkene Yield q_conc->end Yes sol_temp->q_distill sol_distill->q_conc sol_conc->end

Caption: A workflow for troubleshooting and optimizing the dehydration reaction.

References

Technical Support Center: Selective Hydrogenation of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the selective hydrogenation of cyclohexanemethanol. Our aim is to help you overcome common experimental challenges and improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary target products in the selective hydrogenation of this compound derivatives?

The main goal is typically the synthesis of 1,4-cyclohexanedimethanol (B133615) (CHDM), a valuable monomer used in the production of polyesters.[1] The process often involves the hydrogenation of precursors like dimethyl terephthalate (B1205515) (DMT) or dimethyl 1,4-cyclohexanedicarboxylate (DMCD), where the hydrogenation of the alcohol functional group is a key step.[1][2]

Q2: Which catalyst systems are most effective for achieving high selectivity to 1,4-cyclohexanedimethanol (CHDM)?

The choice of catalyst is critical for high selectivity. Copper-based catalysts, such as Cu/ZnO/Al₂O₃/ZrO₂ and commercial Cu/Zn/Al, have demonstrated effectiveness.[3] For instance, a Cu/Zn/Al catalyst can achieve a high yield of CHDM (84%) under optimized conditions. Trimetallic systems like RuPtSn/Al₂O₃ have also been developed for the one-pot conversion of bis(2-hydroxyethylene terephthalate) (BHET) to CHDM with high conversion and yield.[4]

Q3: What are the common side reactions and byproducts that reduce selectivity?

Common side reactions include demethylation, ring-opening, and isomerization, leading to byproducts such as methylcyclohexane, benzene, and various 5- or 6-membered ring compounds.[5] In the hydrogenation of related compounds, incomplete hydrogenation can also result in partially hydrogenated intermediates.[6]

Q4: How do reaction conditions like temperature and pressure affect selectivity?

Temperature and pressure are crucial parameters. For example, the hydrogenation of dimethyl 1,4-cyclohexanedicarboxylate (DMCD) to CHDM is sensitive to temperature, with typical ranges between 493 to 523 K (220 to 250 °C).[2] High pressures (e.g., 4.0 MPa of H₂) are often employed to facilitate the hydrogenation process. It is essential to optimize these conditions for your specific catalyst and starting material to maximize selectivity.

Q5: Can the solvent choice influence the selectivity of the hydrogenation?

Yes, the solvent can have a significant impact on selectivity. The polarity of the solvent can affect the adsorption of the reactant on the catalyst surface and influence the reaction pathway. For instance, in the hydrogenation of phenol (B47542), a nonpolar solvent like n-octane can lead to 100% selectivity to cyclohexane (B81311), while a polar solvent like ethanol (B145695) can result in 92.3% selectivity to cyclohexanol (B46403).[7][8] While this is for a different substrate, the principle of solvent influence on selectivity is broadly applicable.

Troubleshooting Guide

Problem 1: Low selectivity towards the desired diol product (e.g., CHDM) and formation of hydrocarbon byproducts (e.g., methylcyclohexane).

Possible Cause Suggested Solution
Catalyst is too aggressive: Noble metal catalysts like Platinum on Carbon (Pt/C) can sometimes favor hydrogenolysis, leading to the formation of hydrocarbons.Switch to a milder catalyst: Consider using a copper-based catalyst (e.g., Cu/Zn/Al) which is known to be more selective for the hydrogenation of ester and alcohol functionalities without cleaving C-O bonds.
Reaction temperature is too high: Elevated temperatures can promote side reactions such as demethylation and ring-opening.[5]Optimize the reaction temperature: Conduct a temperature screening study to find the optimal balance between reaction rate and selectivity. Start with lower temperatures and gradually increase.
Incorrect solvent polarity: The solvent can influence the interaction of the substrate with the catalyst surface.Screen different solvents: Experiment with a range of solvents with varying polarities to see how they affect the product distribution.[7][8]

Problem 2: Incomplete conversion of the starting material.

Possible Cause Suggested Solution
Insufficient hydrogen pressure: The hydrogenation reaction is dependent on the availability of hydrogen at the catalyst surface.Increase hydrogen pressure: Gradually increase the hydrogen pressure to enhance the reaction rate. Typical pressures can range from 1 to 5 MPa.[2]
Catalyst deactivation: The catalyst may become poisoned or sintered during the reaction.Ensure proper catalyst handling and activation: Follow the recommended activation procedure for your catalyst. Consider using a fresh batch of catalyst.
Inadequate reaction time: The reaction may not have reached completion.Extend the reaction time: Monitor the reaction progress over a longer period using techniques like GC to determine the optimal reaction time.

Data Presentation

Table 1: Performance of Various Catalysts in Hydrogenation Reactions for CHDM Production

CatalystStarting MaterialTemperature (°C)Pressure (MPa)Conversion (%)Selectivity (%)Reference
Cu/ZnO/Al₂O₃/ZrO₂Dimethyl 1,4-cyclohexane dicarboxylate (DMCD)235Not specified96.6160.71[3]
Cu/Zn/Al (commercial)Compound 1 (a precursor to CHDM)2404.0 (H₂)High (84% yield)Not specified
RuPtSn/Al₂O₃Bis(2-hydroxyethylene terephthalate) (BHET)OptimizedOptimized10087.1 (yield)[4]
CuMnAlDimethyl 1,4-cyclohexanedicarboxylate (DMCD)220-2504-6HighHigh[2]

Experimental Protocols

Protocol 1: General Procedure for Selective Hydrogenation of a this compound Precursor

This protocol provides a general methodology for the hydrogenation of a precursor to 1,4-cyclohexanedimethanol in a batch reactor.

1. Materials:

  • This compound precursor (e.g., dimethyl 1,4-cyclohexanedicarboxylate)

  • Catalyst (e.g., commercial Cu/Zn/Al)

  • Solvent (e.g., methanol (B129727) or ethanol)

  • High-pressure autoclave reactor (e.g., Parr apparatus)

  • Hydrogen gas (high purity)

  • Inert gas (e.g., Nitrogen or Argon)

  • Filtration setup (e.g., Celite® pad or syringe filter)

  • Rotary evaporator

2. Catalyst Activation (if required):

  • Follow the manufacturer's instructions for catalyst activation. This typically involves reduction under a hydrogen flow at an elevated temperature.

3. Reaction Setup:

  • Ensure the autoclave reactor is clean and dry.

  • Add the this compound precursor and the solvent to the reactor vessel.

  • Under an inert atmosphere, carefully add the pre-weighed catalyst to the vessel.

  • Seal the reactor according to the manufacturer's instructions.

4. Hydrogenation Reaction:

  • Purge the reactor several times with an inert gas to remove air.

  • Purge the reactor with hydrogen gas.

  • Pressurize the reactor to the desired hydrogen pressure (e.g., 4.0 MPa).

  • Begin stirring and heat the reactor to the target temperature (e.g., 240 °C).

  • Maintain the desired temperature and pressure for the specified reaction time (e.g., 12 hours).

  • Monitor the reaction progress by taking small aliquots (if the reactor allows) and analyzing them by GC.

5. Work-up and Product Analysis:

  • After the reaction is complete, cool the reactor to room temperature.

  • Carefully vent the excess hydrogen gas.

  • Purge the reactor with an inert gas.

  • Open the reactor and remove the reaction mixture.

  • Separate the catalyst from the reaction mixture by filtration.

  • Analyze the crude product and the filtrate by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine conversion and selectivity.[6]

  • Purify the product if necessary, for example, by distillation or crystallization.

Protocol 2: Product Analysis by Gas Chromatography (GC)

1. Sample Preparation:

  • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., the reaction solvent or another appropriate solvent like dichloromethane).

2. GC-MS Instrument Conditions (Example):

  • Column: A capillary column suitable for separating alcohols and hydrocarbons (e.g., a polar column like a DB-WAX or a non-polar column like a DB-5ms).

  • Carrier Gas: Helium or Hydrogen.

  • Injection Mode: Split/Splitless.

  • Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).

  • Detector: Flame Ionization Detector (FID) for quantitative analysis or a Mass Spectrometer (MS) for identification of components.

3. Analysis:

  • Inject the prepared sample into the GC.

  • Identify the peaks corresponding to the starting material, desired product, and byproducts by comparing their retention times and mass spectra with those of known standards.

  • Calculate the conversion of the starting material and the selectivity for the desired product based on the peak areas.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_products Reaction Products This compound\nPrecursor This compound Precursor Desired Product\n(e.g., 1,4-Cyclohexanedimethanol) Desired Product (e.g., 1,4-Cyclohexanedimethanol) This compound\nPrecursor->Desired Product\n(e.g., 1,4-Cyclohexanedimethanol) Selective Hydrogenation (e.g., Cu-based catalyst) Side Products\n(e.g., Methylcyclohexane,\nRing-opened compounds) Side Products (e.g., Methylcyclohexane, Ring-opened compounds) This compound\nPrecursor->Side Products\n(e.g., Methylcyclohexane,\nRing-opened compounds) Undesired Side Reactions (e.g., Hydrogenolysis)

Caption: Reaction pathways in this compound hydrogenation.

Experimental_Workflow start Start reactor_prep 1. Prepare Reactor and Reagents start->reactor_prep reaction 2. Run Hydrogenation Reaction (Control T, P, time) reactor_prep->reaction workup 3. Cool, Vent, and Filter reaction->workup analysis 4. Analyze Products (GC/GC-MS) workup->analysis end End analysis->end

Caption: General experimental workflow for hydrogenation.

Troubleshooting_Guide start Low Selectivity Issue check_catalyst Is the catalyst appropriate? start->check_catalyst check_temp Is the temperature optimized? check_catalyst->check_temp Yes change_catalyst Action: Switch to a milder catalyst (e.g., Cu-based). check_catalyst->change_catalyst No check_solvent Is the solvent choice optimal? check_temp->check_solvent Yes optimize_temp Action: Perform temperature screening (start lower). check_temp->optimize_temp No optimize_solvent Action: Screen solvents with different polarities. check_solvent->optimize_solvent No end Improved Selectivity check_solvent->end Yes change_catalyst->check_temp optimize_temp->check_solvent optimize_solvent->end

Caption: Troubleshooting decision tree for low selectivity.

References

Technical Support Center: Industrial Scale-Up of Cyclohexanemethanol Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the industrial scale-up of Cyclohexanemethanol (CHDM) production.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary industrial routes for this compound (CHDM) production?

A1: The most common industrial route for CHDM production is the catalytic hydrogenation of dimethyl terephthalate (B1205515) (DMT). This is typically a two-step process where the aromatic ring of DMT is first hydrogenated to form dimethyl 1,4-cyclohexanedicarboxylate (DMCD), which is then further hydrogenated to yield CHDM.[1][2] Alternative routes include the hydrogenation of terephthalic acid (TPA) or the one-pot conversion of bis(2-hydroxyethylene terephthalate) (BHET), a monomer derived from waste PET.[3][4]

Q2: What are the critical process parameters to control during the hydrogenation of DMT to CHDM?

A2: The critical process parameters that significantly influence the yield and purity of CHDM are reaction temperature, hydrogen pressure, catalyst type and loading, and reaction time.[1] Industrial processes often operate at high temperatures (160-280°C) and pressures (30-40 MPa) to achieve high conversion rates.[1][2][5]

Q3: What types of catalysts are typically used for CHDM synthesis?

A3: A variety of catalysts are employed for the hydrogenation of DMT to CHDM. For the initial hydrogenation of the aromatic ring to DMCD, palladium-based catalysts (e.g., Pd/C, Pd/Al₂O₃) are commonly used.[1][6] The subsequent hydrogenation of the ester groups to alcohols often utilizes copper-based catalysts, such as copper chromite or Cu/Zn/Al systems.[2] Trimetallic catalysts, like Ru-Pt-Sn, have also shown high activity and selectivity for the one-pot conversion of DMT to CHDM.[7]

Q4: What are the main safety concerns during the industrial scale-up of CHDM production?

A4: The primary safety concerns revolve around the use of high-pressure hydrogen and flammable solvents. Hydrogenation reactions are often highly exothermic, posing a risk of thermal runaway if not properly controlled.[8] Catalysts such as Palladium on Carbon (Pd/C) can be pyrophoric and must be handled with care, especially when exposed to air.[8] Strict adherence to safety protocols for high-pressure reactors, including proper installation, leak testing, and inert gas purging, is essential.[9][10]

Section 2: Troubleshooting Guides

Low Reaction Yield or Conversion

Q: My CHDM yield is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

A: Low yield or conversion in CHDM synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Deactivation: The catalyst may be poisoned, sintered, or coked.

    • Troubleshooting:

      • Poisoning: Ensure the feedstock (DMT) and hydrogen are of high purity. Trace impurities like sulfur or carbon monoxide can poison noble metal catalysts.[11]

      • Sintering/Coking: Operate within the recommended temperature range for the catalyst. High temperatures can lead to catalyst sintering (agglomeration of metal particles) or coking (carbon deposition).[11] Consider catalyst regeneration or replacement with a fresh batch.

  • Suboptimal Reaction Conditions: The temperature, pressure, or reaction time may not be optimal.

    • Troubleshooting:

      • Temperature & Pressure: Verify that the reactor temperature and hydrogen pressure are within the optimal range for your specific catalyst system. Insufficient pressure can lead to incomplete hydrogenation.[12]

      • Reaction Time: The reaction may not have reached completion. Monitor the reaction progress over time using analytical techniques like GC-MS to determine the optimal reaction duration.[12]

  • Poor Mass Transfer: Inefficient mixing can limit the contact between the reactants, catalyst, and hydrogen.

    • Troubleshooting:

      • Ensure adequate agitation in the reactor to maintain a uniform distribution of the catalyst and facilitate the dissolution of hydrogen in the liquid phase.[12]

      • In packed-bed reactors, poor flow distribution (channeling) can lead to reduced catalyst contact.[13]

G Start Low CHDM Yield CheckCatalyst Check Catalyst Condition Start->CheckCatalyst CheckConditions Verify Reaction Conditions Start->CheckConditions CheckMassTransfer Evaluate Mass Transfer Start->CheckMassTransfer Poisoned Poisoned? CheckCatalyst->Poisoned Sintered Sintered/Coked? CheckCatalyst->Sintered TempPressure Temp/Pressure Correct? CheckConditions->TempPressure Mixing Adequate Agitation? CheckMassTransfer->Mixing Poisoned->Sintered No PurifyFeed Purify Feedstock/H2 Poisoned->PurifyFeed Yes Sintered->CheckConditions No Regenerate Regenerate/Replace Catalyst Sintered->Regenerate Yes Time Sufficient Time? TempPressure->Time Yes AdjustConditions Adjust T and P TempPressure->AdjustConditions No Time->CheckMassTransfer Yes IncreaseTime Increase Reaction Time Time->IncreaseTime No ImproveMixing Improve Agitation Mixing->ImproveMixing No Success Yield Improved Mixing->Success Yes PurifyFeed->Success Regenerate->Success AdjustConditions->Success IncreaseTime->Success ImproveMixing->Success

Troubleshooting workflow for low CHDM yield.
Presence of Impurities in the Final Product

Q: My final CHDM product does not meet the required purity specifications. What are the likely impurities and how can I minimize them?

A: Impurities in the final product can arise from incomplete reaction, side reactions, or issues during purification.

  • Incomplete Reaction: The presence of the starting material (DMT) or the intermediate (DMCD) indicates an incomplete reaction.

    • Troubleshooting: Refer to the troubleshooting guide for low conversion (Section 2.1). Optimizing reaction conditions or catalyst activity should reduce the amount of unreacted starting materials.

  • By-product Formation: Side reactions can lead to the formation of various by-products.

    • Troubleshooting:

      • Transesterification: If an alcohol is used as a solvent, transesterification can occur, leading to the formation of different esters.[11] Consider using a non-alcoholic solvent if this is a significant issue.

      • Ring Opening: Under harsh conditions, ring-opening of the cyclohexane (B81311) ring can occur, leading to the formation of adipates and other linear by-products.[14] Operate at the lowest effective temperature to minimize these side reactions.

  • Inefficient Purification: The purification process (e.g., distillation, crystallization) may not be effectively removing impurities.

    • Troubleshooting:

      • Distillation: For issues like flooding or weeping in the distillation column, adjust the flow rates and reboiler/condenser duties.[15][16] Ensure the column has a sufficient number of theoretical stages for the required separation.

      • Crystallization: If crystallization is used, issues like rapid cooling can lead to the inclusion of impurities in the crystal lattice.[17] Control the cooling rate and ensure proper mixing to promote the growth of pure crystals.[9]

Catalyst Deactivation and Regeneration

Q: The catalyst activity is decreasing rapidly over time. What are the causes and can the catalyst be regenerated?

A: Rapid catalyst deactivation is a common challenge in industrial hydrogenation processes.

  • Mechanisms of Deactivation:

    • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate, reducing the active surface area.[11]

    • Poisoning: Impurities in the feed stream can chemisorb onto the active sites of the catalyst, blocking them from reactants.[11]

    • Fouling/Coking: Deposition of carbonaceous materials (coke) or other heavy by-products on the catalyst surface can block pores and active sites.[11]

  • Catalyst Regeneration:

    • Thermal Regeneration: For deactivation caused by coking, thermal regeneration can be effective. This involves a controlled burnout of the carbon deposits in an oxygen-containing atmosphere at elevated temperatures (e.g., 300-500°C).[18]

    • Chemical Regeneration: Chemical washing with solvents or acidic/alkaline solutions can remove certain poisons or fouling agents.[19] For some noble metal catalysts, redispersion of the metal particles can be achieved through treatments like oxychlorination.[19]

Section 3: Data Presentation

Table 1: Comparison of Catalytic Systems for DMT Hydrogenation

Catalyst SystemTemperature (°C)H₂ Pressure (MPa)DMT Conversion (%)CHDM/DMCD Selectivity (%)Reference
Pd/HTC-Al₂O₃160-18030-48>99~93 (DMCD)[6][19]
Ru₅/AlₓSBA-151004.14>99100 (DMCD)[6]
KF-Ni/SiO₂10059596 (DMCD)[6][19]
Ru-Pt-Sn/Al₂O₃230810093 (CHDM)[4]
Ru-Sn/C250109998 (CHDM from DMCD)[4]

Table 2: Common By-products in CHDM Production

By-productPotential CauseMitigation Strategy
Dimethyl 1,4-cyclohexanedicarboxylate (DMCD)Incomplete hydrogenation of ester groupsIncrease reaction time, temperature, or catalyst loading for the second hydrogenation step.
Methyl 4-hydroxymethylcyclohexanecarboxylateIncomplete hydrogenation of one ester groupIncrease reaction time, temperature, or catalyst loading for the second hydrogenation step.
Transesterification products (e.g., ethyl methyl esters)Use of alcohol as a solventUse a non-alcoholic solvent like an ether or hydrocarbon.[11]
Adipic acid and other ring-opened productsHigh reaction temperatures leading to C-C bond cleavageOperate at lower temperatures; optimize catalyst for selectivity.[14][20]
(4-methylcyclohexyl)methanolSide reaction during hydrogenationThis by-product can be recycled back to the esterification step.[5]

Section 4: Experimental Protocols

Protocol for Laboratory-Scale Synthesis of CHDM from DMT

This protocol describes a typical two-step hydrogenation process for synthesizing CHDM from DMT on a laboratory scale.

Materials:

  • Dimethyl terephthalate (DMT)

  • Palladium on carbon (5% Pd/C)

  • Copper chromite catalyst

  • Methanol (or other suitable solvent)

  • High-pressure autoclave reactor with magnetic stirring

  • Hydrogen gas (high purity)

  • Nitrogen gas (for purging)

  • Filtration apparatus (e.g., Buchner funnel with Celite®)

  • Rotary evaporator

  • Distillation apparatus

Procedure:

Step 1: Hydrogenation of DMT to DMCD

  • Ensure the autoclave is clean and dry.

  • Add DMT and the solvent (e.g., methanol) to the autoclave.

  • Under a nitrogen atmosphere, carefully add the 5% Pd/C catalyst.

  • Seal the reactor and purge several times with nitrogen, followed by hydrogen, to remove all air.

  • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5-10 MPa).

  • Heat the reactor to the target temperature (e.g., 160-180°C) with vigorous stirring.

  • Maintain these conditions for the desired reaction time (e.g., 2-4 hours), monitoring hydrogen uptake.

  • After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Remove the solvent from the filtrate using a rotary evaporator to obtain crude DMCD.

Step 2: Hydrogenation of DMCD to CHDM

  • Clean the autoclave and charge it with the crude DMCD from Step 1 and fresh solvent.

  • Carefully add the copper chromite catalyst under a nitrogen atmosphere.

  • Seal the reactor and repeat the purging process as in Step 1.

  • Pressurize the reactor with hydrogen to a higher pressure (e.g., 20-30 MPa).

  • Heat the reactor to a higher temperature (e.g., 240-260°C) with vigorous stirring.

  • Maintain these conditions for an extended period (e.g., 4-6 hours).

  • Follow the cooling, venting, and purging procedures as in Step 1.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains crude CHDM, which can be purified by distillation.

Protocol for GC-MS Analysis of Reaction Mixture

Objective: To monitor the progress of the reaction by quantifying the amounts of DMT, DMCD, and CHDM.

Instrumentation and Columns:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5) is suitable for separating the components.

Sample Preparation:

  • Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture under an inert atmosphere.

  • Dilute the sample with a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) to a concentration of approximately 10-100 µg/mL.[21]

  • If the sample contains solid particles (catalyst), centrifuge or filter it before transferring to a GC vial.[21][22]

GC-MS Conditions (Illustrative):

  • Injector: 250°C, Splitless mode.

  • Carrier Gas: Helium, constant flow (e.g., 1 mL/min).

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.

  • MS Transfer Line: 280°C.

  • Ion Source: 230°C.

  • Scan Range: m/z 40-400.

Analysis:

  • Identify the peaks for DMT, DMCD, and CHDM based on their retention times and mass spectra by comparing with pure standards.

  • Quantify the components by creating a calibration curve with standards of known concentrations.

Section 5: Visualizations

G DMT Dimethyl Terephthalate (DMT) DMCD Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) DMT->DMCD H₂ / Pd Catalyst (e.g., Pd/C) 160-180°C, 5-10 MPa CHDM This compound (CHDM) DMCD->CHDM H₂ / Cu Catalyst (e.g., Copper Chromite) 240-260°C, 20-30 MPa

Two-step synthesis pathway of CHDM from DMT.

G Start Industrial Scale-Up of CHDM Production LabDev Laboratory Scale Development Start->LabDev Pilot Pilot Plant Scale-Up LabDev->Pilot Commercial Commercial Production Pilot->Commercial Challenge1 Heat Transfer Limitation Pilot->Challenge1 Challenge2 Mass Transfer Limitation (Mixing, Gas-Liquid) Pilot->Challenge2 Challenge3 Catalyst Stability & Lifetime Commercial->Challenge3 Challenge4 Safety Management (High P, Exotherms) Commercial->Challenge4 Challenge5 Consistent Product Quality (Purity, By-products) Commercial->Challenge5

Key challenges in the scale-up process.

References

Methods for the accurate quantification of Cyclohexanemethanol in a mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides detailed guides, frequently asked questions (FAQs), and experimental protocols for the accurate quantification of cyclohexanemethanol in various mixtures. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable analytical methods for quantifying this compound?

A1: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the two primary methods for the accurate quantification of this compound.

  • Gas Chromatography (GC): This is a robust and widely used technique for volatile compounds like this compound.[1] A Flame Ionization Detector (FID) is commonly used and provides excellent sensitivity.[2][3] For more definitive identification, especially in complex matrices, Mass Spectrometry (MS) is the preferred detector.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a viable alternative.[4] However, since this compound lacks a strong UV chromophore, detection can be challenging. A Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD) is often more suitable than a standard UV detector.[5][6]

Q2: How should I prepare my sample for analysis?

A2: Proper sample preparation is crucial for accurate results and to prevent instrument contamination.[7][8] The general steps are:

  • Dissolution: Dissolve the sample in a high-purity solvent that is compatible with your analytical method.[9] For GC, this might be hexane (B92381) or isopropanol. For reversed-phase HPLC, a solvent similar in polarity to the initial mobile phase, such as acetonitrile (B52724) or methanol, is recommended.[9] A typical concentration is around 1 mg/mL, but this may need to be adjusted.[9]

  • Filtration: To prevent clogging of the injector or column, filter the dissolved sample through a 0.2 µm or 0.45 µm syringe filter before analysis.[10]

  • Use of Internal Standard: For the highest accuracy and precision, add a known concentration of an internal standard to your sample, standards, and blanks before analysis.

Q3: What is an internal standard and which one should I choose?

A3: An internal standard (IS) is a stable compound added in a constant amount to all samples and calibration standards. It helps to correct for variations in injection volume and other systematic errors.[11] When choosing an IS for this compound, select a compound that:

  • Is not present in the original sample.

  • Is chemically similar to this compound (e.g., another cyclic alcohol).

  • Elutes near this compound but is well-resolved from it and any other components in the mixture.

  • Suitable candidates could include cycloheptanol (B1583049), 4-methyl-2-pentanol, or n-propanol, depending on the specific sample matrix and chromatographic conditions.[3][12]

Q4: What key parameters must I evaluate to ensure my analytical method is valid?

A4: Method validation demonstrates that your analytical procedure is suitable for its intended purpose.[13] According to ICH guidelines, the key validation parameters include:

  • Specificity: The ability to accurately measure the analyte in the presence of other components like impurities or matrix components.[14]

  • Linearity: A proportional relationship between the concentration of the analyte and the analytical signal, typically demonstrated by a correlation coefficient (r²) ≥ 0.999.[14][15]

  • Accuracy: The closeness of the measured value to the true value, often expressed as percent recovery of a known spiked amount (typically 98-102%).[14]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. It's assessed at two levels: repeatability and intermediate precision, with a relative standard deviation (RSD) of < 2% being a common acceptance criterion.[14][16]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.[14] LOQ is typically determined as the concentration giving a signal-to-noise ratio of 10:1.[14]

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters.[16]

Quantitative Data Summary

Comparison of Analytical Techniques
FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-RID)
Principle Separation based on volatility and interaction with a stationary phase in a heated column.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Applicability Excellent for volatile compounds like this compound.Good for non-volatile or semi-volatile compounds. Suitable for this compound.[5]
Detector Flame Ionization Detector (FID) offers high sensitivity for hydrocarbons.Refractive Index Detector (RID) is a universal detector suitable for compounds without a UV chromophore.[6]
Sensitivity Generally high, with low limits of detection (LOD).Moderate sensitivity; can be less sensitive than GC-FID.
Sample Prep Simple dissolution in an organic solvent.Dissolution in a solvent compatible with the mobile phase.[9]
Common Issues Peak tailing from active sites, baseline drift due to column bleed.[17]Baseline drift due to temperature fluctuations, solvent impurities.[18]
Typical Method Validation Acceptance Criteria
ParameterAcceptance Criterion
Specificity No significant interference at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) ≥ 0.999[14]
Accuracy (% Recovery) 98.0% - 102.0%[14]
Precision (Repeatability RSD%) ≤ 2.0%[14]
Intermediate Precision (RSD%) ≤ 3.0%[14]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10[14]
Robustness RSD of results should remain within acceptable limits after minor parameter variations.

Experimental Protocols

Protocol 1: Quantification by GC-FID

This protocol outlines a general method for the quantification of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID).

1. Materials and Reagents

  • This compound (Reference Standard, ≥99% purity)

  • Internal Standard (IS), e.g., Cycloheptanol

  • High-purity solvent (e.g., Isopropanol or Hexane, HPLC grade)

  • Helium (Carrier Gas, 99.999% purity)[2]

  • Hydrogen and Air (FID gases, high purity)

2. Instrumentation

  • Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar analytes (e.g., a wax-type or mid-polarity column like a DB-WAX or DB-624).

  • Autosampler for reproducible injections.

3. Preparation of Solutions

  • Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of cycloheptanol in the chosen solvent to prepare a stock solution of approximately 10 mg/mL.

  • Calibration Standards: Prepare a series of at least five calibration standards by accurately diluting the this compound reference standard. Add a fixed amount of the IS Stock to each standard to achieve a constant IS concentration (e.g., 100 µg/mL). The concentration range should bracket the expected sample concentrations.[11]

  • Sample Preparation: Accurately weigh the sample mixture and dissolve it in the solvent. Add the same fixed amount of IS Stock as used in the calibration standards. Dilute as necessary to ensure the final concentration is within the calibration range.[9]

4. GC-FID Conditions

  • Injector Temperature: 250 °C

  • Injection Mode: Split (e.g., 50:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Detector Temperature: 280 °C

5. Data Analysis

  • Construct a calibration curve by plotting the ratio of the (Peak Area of this compound / Peak Area of IS) against the concentration of this compound for each standard.

  • Perform a linear regression analysis to obtain the equation of the line and a correlation coefficient (r²).

  • Calculate the peak area ratio for the unknown samples and use the calibration curve to determine the concentration of this compound.

Protocol 2: Quantification by HPLC-RID

This protocol provides a method for quantifying this compound using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

1. Materials and Reagents

  • This compound (Reference Standard, ≥99% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)[10]

2. Instrumentation

  • HPLC system with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).[5]

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

3. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Acetonitrile and Water (e.g., 50:50 v/v). Degas the mobile phase thoroughly using vacuum filtration or sonication before use.[19]

  • Calibration Standards: Prepare a series of at least five calibration standards by accurately dissolving and diluting the this compound reference standard in the mobile phase. The concentration range should bracket the expected sample concentrations.

  • Sample Preparation: Accurately weigh and dissolve the sample mixture in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.[10]

4. HPLC-RID Conditions

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 35 °C[20]

  • RID Temperature: 35 °C (to match column temperature)

  • Run Time: Approximately 10-15 minutes (or until the analyte has eluted).

5. Data Analysis

  • Allow the HPLC-RID system to stabilize completely, as RID detectors are sensitive to temperature and pressure fluctuations. This can take 1-2 hours.[5]

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for each standard.

  • Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²).

  • Inject the unknown samples, record the peak areas, and use the calibration curve to determine the concentration of this compound.

Troubleshooting Guides

GC Analysis Troubleshooting

Q: My chromatographic peaks are tailing. What should I do?

A: Peak tailing, where the back half of the peak is wider than the front, can compromise resolution and integration accuracy.[21]

  • Possible Cause 1: Active Sites: Polar analytes like this compound can interact with active sites (exposed silanols) in the inlet liner or the front of the column.[22]

    • Solution: Use a fresh, deactivated inlet liner. Trim 10-20 cm from the inlet side of the column to remove any contamination or active sites that have developed over time.[23]

  • Possible Cause 2: Improper Column Installation: An improperly cut or installed column can create dead volumes, leading to tailing.[21]

    • Solution: Ensure the column is cut cleanly at a 90-degree angle using a ceramic wafer.[22] Re-install the column, making sure it is positioned at the correct height within the inlet as specified by the instrument manufacturer.[22]

  • Possible Cause 3: Low Temperature: If the injector or oven temperature is too low, the sample may not vaporize efficiently, causing band broadening and tailing.[24]

    • Solution: Ensure the inlet temperature is sufficiently high to flash vaporize the sample. Review and optimize the oven temperature program.

Q: I am seeing unexpected "ghost" peaks in my chromatogram. What is the cause?

A: Ghost peaks are peaks that appear in blank runs or are not part of the sample.

  • Possible Cause 1: Septum Bleed: Over-tightening the septum nut or using an old, cored septum can release contaminants into the inlet.

    • Solution: Replace the septum. Do not over-tighten the septum nut. Condition the new septum by running a few blank injections.

  • Possible Cause 2: Contamination: Contamination can come from the carrier gas, sample solvent, or buildup of non-volatile residue in the inlet.[24]

    • Solution: Check the purity of your carrier gas and ensure gas traps are functional. Run a blank with just the solvent to check for impurities. Clean the inlet by replacing the liner and trimming the column.

HPLC Analysis Troubleshooting

Q: My baseline is noisy or drifting. How can I fix this?

A: An unstable baseline can make it difficult to accurately integrate small peaks.[25]

  • Possible Cause 1: Air Bubbles: Dissolved gas in the mobile phase can form bubbles in the pump or detector cell, causing pressure fluctuations and baseline noise.[19]

    • Solution: Ensure the mobile phase is thoroughly degassed.[26] Most modern HPLCs have an inline degasser; ensure it is functioning correctly. Purge the pump to remove any trapped air.

  • Possible Cause 2: Contaminated Mobile Phase: Impurities in the solvents or buffer components can cause baseline drift, especially during gradient elution.[18]

    • Solution: Use high-purity, HPLC-grade solvents and fresh, high-quality buffer reagents.[26] Filter the mobile phase before use.

  • Possible Cause 3: Temperature Fluctuations (for RID): Refractive Index Detectors are highly sensitive to temperature changes.[27]

    • Solution: Ensure the column and detector cell are in a temperature-controlled compartment set to the same temperature. Allow the system to fully equilibrate before starting analysis.[5]

Q: My peak resolution is poor. How can I improve it?

A: Poor resolution means adjacent peaks are not fully separated.

  • Possible Cause 1: Inappropriate Mobile Phase: The mobile phase composition may not be optimal for separating your compounds of interest.

    • Solution: Adjust the ratio of organic solvent (acetonitrile) to water. A lower percentage of organic solvent will generally increase retention and may improve the separation of early-eluting peaks.

  • Possible Cause 2: Column Overload: Injecting too much sample can cause broad, distorted peaks that merge together.[19]

    • Solution: Dilute your sample and inject a smaller amount.[9]

  • Possible Cause 3: Column Degradation: Over time, the stationary phase of the column can degrade, leading to a loss of efficiency and resolution.

    • Solution: Try flushing the column with a strong solvent. If performance does not improve, replace the column. Using a guard column can help extend the life of your analytical column.[18]

Visualizations

General Workflow for Quantification of this compound cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis (GC or HPLC) cluster_quant Quantification Prep_Start Start Prep_Dissolve Dissolve Sample/Standard in Appropriate Solvent Prep_Start->Prep_Dissolve Prep_IS Add Internal Standard (Constant Amount) Prep_Dissolve->Prep_IS Prep_Filter Filter through 0.45µm Syringe Filter Prep_IS->Prep_Filter Analysis_Inject Inject into Chromatograph Prep_Filter->Analysis_Inject Analysis_Separate Separation on Analytical Column Analysis_Inject->Analysis_Separate Analysis_Detect Detection (FID or RID) Analysis_Separate->Analysis_Detect Analysis_Integrate Integrate Peak Areas Analysis_Detect->Analysis_Integrate Quant_Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Analysis_Integrate->Quant_Calibrate Quant_Calculate Calculate Concentration in Sample Quant_Calibrate->Quant_Calculate Quant_Report Report Result Quant_Calculate->Quant_Report Troubleshooting Guide: GC Peak Tailing Start Symptom: Peak Tailing Observed CheckLiner Is the inlet liner old or deactivated? Start->CheckLiner ReplaceLiner Action: Replace inlet liner and septum. CheckLiner->ReplaceLiner  Yes CheckColumnInstall Is the column installed at the correct height? CheckLiner->CheckColumnInstall  No ReplaceLiner->CheckColumnInstall ReinstallColumn Action: Re-cut (1-2 cm) and reinstall column. CheckColumnInstall->ReinstallColumn  No CheckContamination Is tailing still present? CheckColumnInstall->CheckContamination  Yes ReinstallColumn->CheckContamination TrimColumn Action: Trim 10-20 cm from column inlet. CheckContamination->TrimColumn  Yes Resolved Problem Resolved CheckContamination->Resolved  No CheckMethod Is tailing STILL present? TrimColumn->CheckMethod ReviewMethod Action: Review method parameters (e.g., temperatures, flow rate). Consider column replacement. CheckMethod->ReviewMethod  Yes CheckMethod->Resolved  No ReviewMethod->Resolved

References

Technical Support Center: Stabilizing Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanemethanol. The information is designed to help you anticipate and address degradation issues during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound is susceptible to degradation primarily through two pathways: oxidation and thermal decomposition.

  • Oxidative Degradation: This is the most common pathway under typical laboratory conditions. The primary alcohol group is oxidized first to cyclohexanecarboxaldehyde (B41370) and then further to cyclohexanecarboxylic acid. This can be initiated by atmospheric oxygen (autoxidation), especially in the presence of light, heat, or metal ion catalysts.[1][2][3]

  • Thermal Degradation: At elevated temperatures, this compound can undergo dehydration to form an alkene or decomposition involving the opening of the cyclohexane (B81311) ring.[4][5] The onset of significant thermal decomposition is predicted to be in the range of 200-250°C.[4]

Q2: What are the common signs of this compound degradation?

A2: Degradation can be indicated by several observations:

  • Appearance of new peaks in analytical chromatograms (HPLC, GC).

  • A shift in the pH of the solution (becoming more acidic due to the formation of carboxylic acids).

  • Changes in physical appearance, such as discoloration (yellowing).

  • An "off" or aldehydic odor.

Q3: How can I prevent the degradation of this compound during storage?

A3: To ensure the stability of this compound during storage, the following conditions are recommended:

  • Storage Temperature: Store in a cool, well-ventilated place, away from heat sources.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Light: Protect from light by using amber glass vials or storing in the dark.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.[6]

Q4: What types of antioxidants can be used to stabilize this compound?

A4: For stabilizing primary alcohols and other organic compounds susceptible to oxidation, radical scavengers are commonly used. Butylated hydroxytoluene (BHT) is a widely used antioxidant that can suppress peroxide formation and subsequent oxidation.[3][7] The optimal concentration would need to be determined experimentally but is typically in the low ppm range for solvents.[7]

Troubleshooting Guides

Issue 1: Unexpected peaks observed in HPLC/GC analysis after sample preparation.
Possible Cause Troubleshooting Steps
Oxidative Degradation 1. De-gas solvents: Use sparging with an inert gas (e.g., helium, nitrogen) for your mobile phase and sample diluent. 2. Use fresh solvents: Prepare fresh mobile phase and sample solutions daily. 3. Incorporate an antioxidant: Consider adding a small amount of an antioxidant like BHT to your sample diluent. 4. Control temperature: Use a cooled autosampler to minimize degradation of samples waiting for injection.
Thermal Degradation 1. Check GC inlet temperature: If using Gas Chromatography, ensure the inlet temperature is not excessively high, which could cause on-column degradation. 2. Avoid excessive heating during sample prep: If heating is required for dissolution, use the lowest effective temperature for the shortest duration.
Contamination 1. Run a blank: Inject your sample diluent to ensure it is free of contaminants. 2. Clean your system: Ensure your HPLC/GC system is clean and free from residues of previous analyses.
Issue 2: Assay values are lower than expected, or results are inconsistent.
Possible Cause Troubleshooting Steps
Degradation during storage or experiment 1. Review storage conditions: Ensure the bulk material is stored according to the recommendations in the FAQs. 2. Evaluate experimental conditions: Assess if any experimental steps (e.g., prolonged heating, exposure to air) could be causing degradation. 3. Perform a time-course study: Analyze your sample at different time points during your experiment to see if degradation is occurring over time.
Inadequate analytical method 1. Method validation: Ensure your analytical method is validated for stability-indicating properties. This involves demonstrating that the method can separate the intact this compound from its degradation products.[8][9] 2. Peak purity analysis: Use a photodiode array (PDA) detector in HPLC to assess peak purity and ensure your analyte peak is not co-eluting with a degradant.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding potential degradation pathways and developing stability-indicating analytical methods.[8][10][11]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products.

Stress Conditions:

Condition Procedure Typical Extent of Degradation to Target
Acid Hydrolysis Dissolve this compound in 0.1 M HCl. Incubate at 60°C for 24-48 hours.5-20%
Base Hydrolysis Dissolve this compound in 0.1 M NaOH. Incubate at 60°C for 24-48 hours.5-20%
Oxidation Dissolve this compound in a solution of 3% hydrogen peroxide. Keep at room temperature for 24-48 hours.5-20%
Thermal Store solid or liquid this compound in an oven at 105°C for 48 hours.5-20%
Photolytic Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.5-20%

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Application of Stress: For each condition, mix the stock solution with the stressor as described in the table above. A control sample (unstressed) should be kept under normal conditions.

  • Neutralization (for hydrolytic samples): After the incubation period, cool the acid and base hydrolysis samples to room temperature and neutralize them with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all stressed samples and the control sample by a suitable analytical method, such as HPLC with UV and/or Mass Spectrometric detection, or GC-MS.[12][13]

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Starting HPLC Parameters:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 20%) and increase to a high percentage (e.g., 90%) over 20-30 minutes.
Flow Rate 1.0 mL/min
Detection UV at 210 nm (as this compound has no strong chromophore, low UV is necessary) and/or Mass Spectrometry (MS) for identification.
Injection Volume 10 µL
Column Temperature 30°C

Methodology:

  • Inject Control Sample: Inject the unstressed this compound sample to determine its retention time.

  • Inject Stressed Samples: Inject the samples generated from the forced degradation study (Protocol 1).

  • Evaluate Separation: Examine the chromatograms for new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the main this compound peak.

  • Optimize: Adjust the mobile phase composition, gradient, and other parameters as needed to achieve adequate separation.

Visualizations

Degradation_Pathway A This compound B Cyclohexanecarboxaldehyde A->B Oxidation (e.g., O2, H2O2) C Cyclohexanecarboxylic Acid B->C Further Oxidation

Caption: Oxidative degradation pathway of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Samples Generate Stressed Samples Acid->Stressed_Samples Base Base Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Thermal Thermal Thermal->Stressed_Samples Photo Photolytic Photo->Stressed_Samples HPLC HPLC-UV/MS Analysis Analyze Samples HPLC->Analysis GC GC-MS GC->Analysis Start This compound Stock Solution Start->Stressed_Samples Stressed_Samples->Analysis Results Identify Degradants & Establish Pathways Analysis->Results

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Catalyst Loading for Cyclohexanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize catalyst loading for the synthesis of cyclohexanemethanol. The primary focus is on the catalytic hydrogenation of benzoic acid and its derivatives, a common and effective synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound? A1: The most prevalent laboratory and industrial method is the catalytic hydrogenation of benzoic acid or its esters (e.g., methyl benzoate). This process typically involves a heterogeneous catalyst under hydrogen pressure. Alternative routes include the reduction of cyclohexanecarboxylic acid derivatives or Grignard reactions involving a cyclohexyl magnesium halide and formaldehyde.[1]

Q2: Which catalysts are typically used for this hydrogenation? A2: A range of noble and non-noble metal catalysts are effective. Ruthenium (Ru), Rhodium (Rh), Platinum (Pt), and Palladium (Pd) on various supports (like carbon, TiO₂, Al₂O₃) are highly active.[1][2][3] Nickel-based catalysts are also used as a more cost-effective option, though they may require more forcing conditions.[4]

Q3: What are the key parameters affecting catalyst performance and reaction outcome? A3: The critical parameters to control are catalyst type and loading, hydrogen pressure, reaction temperature, solvent, and reaction time. Each of these variables can significantly impact conversion rates, and more importantly, the selectivity towards the desired this compound product.

Q4: What is a typical catalyst loading range for this reaction? A4: Catalyst loading is highly dependent on the specific catalyst and substrate. For precious metal catalysts like 5% Ru/C or Pt/TiO₂, loadings can range from 1-10% by weight relative to the substrate. Finding the optimal loading is crucial; insufficient catalyst leads to slow or incomplete reactions, while excessive amounts can be uneconomical and sometimes lead to increased side reactions.[5]

Troubleshooting Guide

Issue 1: Low Conversion or Incomplete Reaction

Q: My reaction has stalled, and a significant amount of starting material (benzoic acid) remains. What are the potential causes and how can I improve conversion?

A: Low conversion is a common issue that can stem from several factors related to the catalyst and reaction conditions.

  • Potential Cause 1: Insufficient Catalyst Loading or Activity.

    • Solution: The initial rate of hydrogenation is often proportional to the catalyst loading.[6] Gradually increase the catalyst loading (e.g., in increments of 1-2 wt%) to see if the reaction rate improves. Ensure your catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere) to prevent deactivation.

  • Potential Cause 2: Catalyst Poisoning or Deactivation.

    • Solution: The carboxyl group of benzoic acid can interact strongly with and poison some catalyst surfaces.[3] Impurities in the starting material or solvent (e.g., sulfur compounds) can also deactivate the catalyst. Purify your starting materials and use high-purity, dry solvents. If deactivation is suspected during the reaction, filtering the current batch and adding fresh catalyst may be necessary. For some systems, introducing a co-catalyst or promoter can enhance stability.

  • Potential Cause 3: Sub-optimal Reaction Conditions.

    • Solution: Hydrogen pressure and temperature are critical. Ensure there are no leaks in your reactor system. An increase in hydrogen pressure often leads to a higher reaction rate.[1] Similarly, increasing the temperature can improve kinetics, but be cautious, as excessive heat can also promote side reactions and decrease selectivity.

  • Potential Cause 4: Poor Mass Transfer.

    • Solution: In a heterogeneous catalytic system, the reactants must diffuse to the catalyst surface. Ensure your stirring/agitation is vigorous enough to keep the catalyst suspended and facilitate the dissolution of hydrogen gas into the liquid phase.

Issue 2: Poor Selectivity & Byproduct Formation

Q: My reaction shows high conversion of the starting material, but the yield of this compound is low. What are the main byproducts and how can I improve selectivity?

A: Poor selectivity is a major challenge, often resulting from either under-hydrogenation or over-hydrogenation (hydrogenolysis).

  • Main Byproducts:

    • Cyclohexanecarboxylic Acid (CCA): The intermediate product from the hydrogenation of the benzene (B151609) ring without reduction of the carboxylic acid.[2][7]

    • Benzyl (B1604629) Alcohol: Results from the reduction of the carboxylic acid without hydrogenation of the benzene ring.[2][7]

    • Toluene & Methylcyclohexane: Formed via hydrogenolysis/decarboxylation reactions, especially at higher temperatures.[7]

  • Strategies to Improve Selectivity:

    • Optimize Catalyst Choice: Different catalysts have different selectivities. For instance, Pd/C is highly effective at hydrogenating the aromatic ring but generally inactive for reducing the carboxylic acid group, favoring CCA formation.[2][7] In contrast, Ru-based catalysts can hydrogenate both the ring and the acid group.[2][7] Bimetallic catalysts like Ru-Sn have been shown to be selective towards benzyl alcohol.[8]

    • Adjust Catalyst Loading: While higher loading can increase conversion, it may also promote over-hydrogenation. An optimal loading balances activity with selectivity. It's recommended to screen a range of loadings to find the sweet spot.

    • Solvent System Modification: The choice of solvent can dramatically influence selectivity. For example, using a binary solvent system of 1,4-dioxane (B91453) and water with a 5% Ru/C catalyst has been shown to increase the selectivity towards cyclohexanecarboxylic acid and reduce hydrogenolysis products like toluene.[2][7] Protic solvents can sometimes hinder the reaction rate by interacting with the substrate via hydrogen bonding.[3]

    • Control Temperature: High temperatures often favor undesired side reactions like decarboxylation and hydrogenolysis.[3] Running the reaction at the lowest temperature that still provides a reasonable reaction rate is often key to achieving high selectivity.

Data Hub: Catalyst Performance in Benzoic Acid Hydrogenation

The following tables summarize data from various studies to illustrate the impact of different catalysts and conditions on reaction outcomes.

Table 1: Comparison of Different Catalysts for Benzoic Acid (BA) Hydrogenation

CatalystSupportTemp (°C)H₂ Pressure (bar)SolventBA Conv. (%)Main ProductSelectivity (%)
5% Ru/CCarbon220691,4-Dioxane100CCA/CHMVariable
5% Ru/CCarbon220691:1 Dioxane:Water100CCA86
5% Pd/CCarbon150150Molten BA (neat)~95CCA>95
5% Rh/CCarbon5040scCO₂99.1CCA100
Pt/TiO₂TiO₂8050Hexane>99CCA>99

Data compiled from multiple sources for comparative purposes.[1][2][3][7] CCA = Cyclohexanecarboxylic Acid, CHM = this compound.

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis p1 Weigh Substrate & Catalyst p2 Oven-Dry Reactor & Stir Bar r1 Load Catalyst, Substrate, & Solvent into Reactor p2->r1 r2 Seal Reactor & Purge with Inert Gas (N₂/Ar) r1->r2 r3 Pressurize with H₂ to Target Pressure r2->r3 r4 Heat to Target Temperature with Vigorous Stirring r3->r4 r5 Monitor Reaction (H₂ uptake, TLC/GC) r4->r5 w1 Cool Reactor & Vent H₂ r5->w1 w2 Filter Catalyst (e.g., through Celite) w1->w2 w3 Isolate Product (Evaporation, Extraction) w2->w3 w4 Purify Product (Distillation/Chromatography) w3->w4 w5 Analyze Product (GC-MS, NMR) w4->w5

Caption: Experimental workflow for catalytic hydrogenation.

G cluster_conv Problem: Low Conversion cluster_sel Problem: Low Selectivity start Poor Reaction Outcome c1 Is Catalyst Loading Sufficient? start->c1 s1 High Temp Causing Hydrogenolysis? start->s1 c2 Is Catalyst Active? c1->c2 Yes cs1 Increase Catalyst Loading c1->cs1 No c3 Are Conditions (T, P) Optimal? c2->c3 Yes cs2 Use Fresh Catalyst Purify Reagents c2->cs2 No cs3 Increase Temp/Pressure Check for Leaks c3->cs3 No s2 Incorrect Catalyst or Solvent? s1->s2 No ss1 Decrease Reaction Temperature s1->ss1 Yes ss2 Screen Different Catalysts Modify Solvent System s2->ss2 Yes

Caption: Troubleshooting decision tree for hydrogenation.

Detailed Experimental Protocols

Protocol: Hydrogenation of Benzoic Acid using a Heterogeneous Catalyst

This protocol provides a general procedure for the hydrogenation of benzoic acid in a batch reactor. Warning: This procedure involves flammable hydrogen gas under high pressure and should only be performed by trained personnel in a laboratory equipped with appropriate safety measures.

  • Catalyst and Reactor Preparation:

    • Accurately weigh the desired amount of catalyst (e.g., 5% Ru/C, typically 2-5% of the substrate weight) and the benzoic acid substrate.

    • Ensure the high-pressure autoclave reactor and its magnetic stir bar are thoroughly cleaned and oven-dried to remove moisture.

  • Reactor Loading:

    • Under a fume hood, add the magnetic stir bar, benzoic acid, and the catalyst to the reactor vessel.

    • Add the desired solvent (e.g., 1,4-dioxane, water, or a mixture). The volume should be sufficient to ensure good stirring but leave adequate headspace.

  • System Purge and Pressurization:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Purge the reactor vessel 3-5 times with a low pressure of an inert gas (e.g., nitrogen or argon) to remove all air.

    • After purging with inert gas, purge the system 2-3 times with low-pressure hydrogen (H₂).

    • Pressurize the reactor with hydrogen to the target reaction pressure (e.g., 50-70 bar).

  • Reaction Execution:

    • Begin vigorous stirring to ensure the catalyst is fully suspended and to maximize gas-liquid mass transfer.

    • Heat the reactor to the desired temperature (e.g., 150-220 °C). The reaction is often exothermic, so monitor the temperature closely during the initial phase.

    • Monitor the reaction progress by observing the drop in hydrogen pressure from the reservoir. The reaction is complete when hydrogen uptake ceases.

  • Work-up and Product Isolation:

    • Once the reaction is complete, stop heating and allow the reactor to cool to room temperature.

    • Carefully vent the excess hydrogen pressure in a well-ventilated fume hood.

    • Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., methanol (B129727) or ethyl acetate) to aid in recovery.

    • Carefully filter the mixture through a pad of Celite® or a similar filter aid to remove the heterogeneous catalyst. Rinse the filter cake thoroughly with the solvent to recover all the product.

    • Remove the solvent from the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

  • Purification and Analysis:

    • The crude product can be purified by vacuum distillation or column chromatography.

    • Analyze the final product purity and identify any byproducts using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

References

Technical Support Center: Resolving NMR Peak Overlap in Cyclohexanemethanol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving NMR peak overlap in cyclohexanemethanol derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during NMR spectral analysis of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: Why is peak overlap a common issue in the 1H NMR spectra of this compound derivatives?

A1: Peak overlap in the 1H NMR spectra of this compound derivatives is common due to the structural nature of these molecules. The cyclohexane (B81311) ring protons often have similar chemical environments, leading to complex and overlapping multiplets, particularly in the aliphatic region (typically 0.8-2.5 ppm). Furthermore, the substituent on the cyclohexane ring or the methanol (B129727) group can introduce additional complexity without significantly altering the chemical shifts of all ring protons, leading to signal crowding.

Q2: What are the initial troubleshooting steps when encountering overlapping signals?

A2: Before resorting to advanced techniques, ensure the following:

  • Sample Purity: Confirm the purity of your sample, as impurities can introduce extraneous peaks that complicate the spectrum.

  • Spectrometer Shimming: Poor shimming can cause peak broadening, which can be mistaken for or exacerbate peak overlap. Re-shim the spectrometer to achieve optimal resolution.[1]

  • Signal-to-Noise Ratio: A low signal-to-noise ratio can obscure the true shape of multiplets. Increase the number of scans to improve data quality.[1]

  • Data Visualization: Zoom in on the region of interest in your NMR processing software. What appears as a single broad peak might be two or more closely spaced signals.[1]

Q3: Can changing experimental parameters resolve peak overlap?

A3: Yes, simple modifications to the experimental setup can often resolve overlapping signals:

  • Solvent Change: The chemical shift of protons can be influenced by the deuterated solvent used.[1] Switching to a solvent with a different polarity or aromaticity (e.g., from CDCl₃ to benzene-d₆) can alter the chemical shifts of overlapping protons enough to resolve them.[2]

  • Temperature Variation: Changing the temperature can affect the conformational equilibrium of the cyclohexane ring, which in turn can alter the chemical shifts of the protons.[1][3] This can sometimes be sufficient to resolve overlapping signals.

Troubleshooting Guides

Guide 1: Utilizing 2D NMR Spectroscopy to Resolve Overlapping Signals

Two-dimensional (2D) NMR spectroscopy is a powerful method for resolving overlapping peaks by dispersing the signals into a second dimension.[4][5][6][7]

Issue: Overlapping multiplets in the aliphatic region of a this compound derivative's 1H NMR spectrum.

Solution: Employ 2D NMR experiments such as COSY and HSQC.

  • COSY (Correlation Spectroscopy): Identifies proton-proton (1H-1H) couplings. Cross-peaks in a COSY spectrum indicate that two protons are coupled, allowing you to trace the connectivity of the spin systems within the molecule, even if their signals overlap in the 1D spectrum.[4][8]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (1H-13C).[4][8] Since 13C spectra are generally better dispersed, overlapping proton signals can often be resolved based on the chemical shifts of their attached carbons.[9]

  • Sample Preparation: Prepare a well-dissolved sample of the this compound derivative in a suitable deuterated solvent.

  • Instrument Setup: Load a standard gradient-selected HSQC pulse program on the NMR spectrometer. Ensure both the 1H and 13C channels are properly tuned.[1]

  • Acquisition Parameters:

    • F2 (1H) dimension: Set the spectral width to encompass all proton signals.

    • F1 (13C) dimension: Set the spectral width to cover the expected range of carbon signals for your derivative.[1][2]

  • Data Processing and Analysis: Process the 2D data using appropriate software. Each cross-peak in the resulting spectrum will correlate a proton signal on the F2 axis with its directly attached carbon signal on the F1 axis.

Atom1H Chemical Shift (ppm) in CDCl₃13C Chemical Shift (ppm) in CDCl₃
-CH₂OH~3.4~68
-CH-~1.5~40
Cyclohexane CH₂0.9 - 1.826 - 30

Note: These are approximate values for the parent compound. Derivatives will have different shifts.[10][11][12]

Guide 2: Employing Chemical Shift Reagents

Issue: Significant peak overlap that is not resolved by changing solvents or temperature.

Solution: Use a lanthanide shift reagent (LSR). LSRs are paramagnetic complexes that can coordinate with Lewis basic sites in a molecule, such as the hydroxyl group of this compound, inducing large changes in the chemical shifts of nearby protons.[13] The magnitude of the induced shift is dependent on the distance of the proton from the LSR, often leading to the resolution of overlapping signals.[2]

  • Reagent Selection: Choose a suitable LSR. Europium(III) complexes like Eu(fod)₃ are common as they typically induce downfield shifts.[2][13]

  • Initial Spectrum: Acquire a standard 1H NMR spectrum of your sample.

  • Stock Solution: Prepare a stock solution of the LSR in the same deuterated solvent.[2]

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube. After each addition, gently mix and acquire a new 1H NMR spectrum.[2]

  • Monitoring and Optimization: Observe the changes in chemical shifts. Continue adding the LSR until the overlapping peaks are sufficiently resolved. Avoid adding excessive amounts, as this can lead to significant line broadening.[2]

Guide 3: Using Peak Deconvolution Software

Issue: Quantitative analysis is required for overlapping peaks.

Solution: Utilize NMR data processing software with peak deconvolution (or line shape analysis) capabilities. This allows you to fit mathematical functions (e.g., Lorentzian, Gaussian, or Pseudo-Voigt) to the overlapping signals to determine the area and chemical shift of each individual peak.[14][15]

SoftwareKey Features
TopSpin (Bruker) Integrated software for data acquisition and processing with deconvolution tools.[15][16]
Mnova Widely used third-party software with advanced peak fitting and deconvolution algorithms like GSD (Global Spectrum Deconvolution).[9]
nmrlineshapeanalyser (Python) Open-source Python package for peak deconvolution and line shape analysis of 1D NMR spectra.[14]
peakipy (Python) Interactive deconvolution of NMR peaks for extracting intensities from 2D or pseudo-3D spectra.[17]
  • Data Import: Load your processed 1D NMR spectrum into the software.

  • Region Selection: Select the spectral region containing the overlapping peaks.

  • Peak Picking: Manually or automatically identify the peaks within the selected region.

  • Model Fitting: Choose a lineshape model (e.g., Pseudo-Voigt) and initiate the fitting algorithm. The software will then calculate the parameters (position, height, width, and area) for each individual peak that contributes to the overlapped signal.

  • Review and Refine: Visually inspect the fitted peaks against the raw data and the residual to ensure a good fit. Refine the model parameters if necessary.

Visualizations

experimental_workflow cluster_start Start cluster_basic Initial Checks cluster_experimental Experimental Parameter Adjustment cluster_advanced Advanced Techniques cluster_end Resolution start Overlapping NMR Peaks in this compound Derivative purity Check Sample Purity start->purity 1. shim Optimize Shimming purity->shim scans Increase Scans shim->scans solvent Change Solvent scans->solvent If overlap persists temp Vary Temperature solvent->temp two_d_nmr 2D NMR (COSY, HSQC) temp->two_d_nmr If overlap persists lsr Use Lanthanide Shift Reagent temp->lsr Alternative deconvolution Peak Deconvolution Software temp->deconvolution For Quantification resolved Resolved Spectrum two_d_nmr->resolved lsr->resolved deconvolution->resolved

Caption: Workflow for resolving overlapping NMR signals.

logical_relationship cluster_methods Resolution Methods cluster_outcomes Outcomes overlap Overlapping 1D NMR Signals experimental Experimental Adjustments (Solvent, Temperature) overlap->experimental spectroscopic Spectroscopic Techniques (2D NMR, Shift Reagents) overlap->spectroscopic computational Computational Methods (Peak Deconvolution) overlap->computational qualitative Qualitative Analysis (Structure Elucidation) experimental->qualitative spectroscopic->qualitative quantitative Quantitative Analysis (Component Ratios) spectroscopic->quantitative computational->quantitative

Caption: Logical relationships in NMR peak overlap resolution.

References

Minimizing byproduct formation in the synthesis of Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohexanemethanol. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Issue 1: Low Yield of this compound

Q1: My reaction is resulting in a very low yield of this compound. What are the common causes and how can I improve it?

A1: Low yields can stem from several factors depending on your synthetic route. Here are some common causes and solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution:

      • Increase the reaction time.

      • Increase the reaction temperature, but be mindful of potential side reactions.

      • Ensure efficient stirring to overcome mass transfer limitations.[1]

      • Verify the activity of your catalyst; consider using a fresh batch.

  • Suboptimal Reaction Conditions: The temperature, pressure, or solvent may not be ideal for the specific catalyst and substrate.

    • Solution:

      • Consult literature for the optimal conditions for your specific catalyst system.

      • Screen different solvents to improve substrate solubility and reaction kinetics.

  • Catalyst Deactivation: The catalyst may have lost its activity during the reaction.[2]

    • Solution:

      • Ensure the purity of your starting materials and solvents to avoid catalyst poisoning.

      • Consider catalyst regeneration if applicable.[3][4]

      • For reactions sensitive to air, ensure all manipulations are performed under an inert atmosphere.

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.[4]

    • Solution:

      • Ensure complete extraction of the product from the aqueous layer by performing multiple extractions.

      • Avoid vigorous shaking during separations to prevent the formation of emulsions, which can trap the product.[5]

      • When performing distillation, ensure the fraction containing this compound is collected efficiently.

Issue 2: Formation of Significant Byproducts

Q2: I am observing significant byproduct formation in my synthesis of this compound. How can I minimize this?

A2: Byproduct formation is a common challenge. The nature of the byproducts will depend on your chosen synthetic route.

For the Hydrogenation of Cyclohexanecarboxylic Acid or its Esters:

  • Common Byproducts: Unreacted starting material, cyclohexanecarboxaldehyde (B41370) (from incomplete reduction), and cyclohexane (B81311) (from over-reduction or decarbonylation). In some cases, rearrangement products like 1-methylcyclopentanecarboxylic acid can form from the starting material under acidic conditions.[6]

  • Solutions:

    • Optimize Catalyst and Reaction Conditions:

      • Use a catalyst with high selectivity for the alcohol, such as a copper-based catalyst (e.g., Cu/ZnO/Al₂O₃).

      • Carefully control the reaction temperature and pressure. Higher temperatures and pressures can sometimes lead to over-reduction.

    • Purity of Starting Material: Ensure the cyclohexanecarboxylic acid is free from impurities that might arise from its own synthesis (e.g., from the oxidation of cyclohexane, which can produce dicarboxylic acids).[7]

For the Hydroformylation of Cyclohexene (B86901):

  • Common Byproducts: Cyclohexane (from hydrogenation of the starting material) and cyclohexanecarboxaldehyde (the intermediate aldehyde).[8][9]

  • Solutions:

    • Tune Catalyst and Ligands: The choice of catalyst (e.g., rhodium or cobalt-based) and ligands (e.g., phosphines) can significantly influence the selectivity towards the desired aldehyde and subsequent alcohol.[7]

    • Control H₂/CO Ratio and Pressure: A higher partial pressure of carbon monoxide can favor hydroformylation over hydrogenation. Increasing the total pressure of H₂ and CO₂ (when used as a source of CO) can also suppress the direct hydrogenation of cyclohexene.[8][9]

    • Two-Step Process: Consider a two-step process where the hydroformylation to cyclohexanecarboxaldehyde is optimized first, followed by a separate hydrogenation step to this compound.

Issue 3: Difficulty in Purifying this compound

Q3: I am having trouble purifying my this compound from the reaction mixture. What are the best practices?

A3: Purification can be challenging due to the presence of byproducts with similar physical properties.

  • Fractional Distillation: This is the most common method for purifying this compound.

    • Challenge: Separating from byproducts with close boiling points, such as unreacted starting materials or other alcohols.

    • Solution: Use a distillation column with a sufficient number of theoretical plates for good separation. Carefully control the distillation rate and temperature to ensure sharp cuts between fractions.

  • Aqueous Workup:

    • Challenge: Removing acidic or basic impurities.

    • Solution: Wash the organic layer containing the product with a dilute basic solution (e.g., sodium bicarbonate) to remove acidic impurities like unreacted cyclohexanecarboxylic acid. Follow with a brine wash to remove residual water.[5] Be cautious, as prolonged contact with strong acids or bases can cause hydrolysis if esters were used as starting materials.[5]

  • Chromatography:

    • Challenge: Large-scale purification can be impractical.

    • Solution: For small-scale laboratory purifications, column chromatography on silica (B1680970) gel can be effective for separating this compound from non-polar byproducts like cyclohexane or more polar impurities.

Data Presentation

Table 1: Byproduct Formation in Different Synthesis Routes of this compound

Synthesis RouteStarting MaterialCommon ByproductsFactors Influencing Byproduct Formation
Hydrogenation Cyclohexanecarboxylic Acid / EstersCyclohexanecarboxaldehyde, Cyclohexane, Unreacted Starting Material, Rearrangement ProductsCatalyst type, temperature, pressure, purity of starting material
Hydroformylation CyclohexeneCyclohexane, CyclohexanecarboxaldehydeCatalyst and ligand choice, H₂/CO ratio, temperature, pressure
Grignard Reaction Cyclohexyl Halide + FormaldehydeBicyclohexyl (from Wurtz coupling)Purity of magnesium and solvent, reaction temperature

Experimental Protocols

Protocol 1: Synthesis of this compound via Hydrogenation of Cyclohexanecarboxylic Acid

This protocol is a general guideline and may require optimization based on available equipment and specific catalyst.

Materials:

  • Cyclohexanecarboxylic acid

  • Ethanol (or other suitable solvent)

  • Hydrogenation catalyst (e.g., 5% Ru/C or a copper-based catalyst)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls

Procedure:

  • Reactor Setup: Ensure the autoclave is clean and dry. Add cyclohexanecarboxylic acid and the solvent to the reactor.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the hydrogenation catalyst to the reactor. The catalyst loading is typically 1-5% by weight relative to the substrate.

  • Sealing and Purging: Seal the reactor and purge it several times with nitrogen, followed by several purges with hydrogen to remove any residual air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 bar). Begin stirring and heat the reactor to the target temperature (e.g., 150-200 °C).

  • Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen.

    • Filter the reaction mixture to remove the catalyst.

    • Wash the catalyst with a small amount of fresh solvent.

  • Purification:

    • Combine the filtrate and washings.

    • Remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation under vacuum.

Protocol 2: Synthesis of this compound via Hydroformylation of Cyclohexene followed by Hydrogenation

This is a two-step procedure.

Step 1: Hydroformylation of Cyclohexene

Materials:

  • Cyclohexene

  • Rhodium-based catalyst (e.g., Rh(CO)₂(acac))

  • Phosphine (B1218219) ligand (e.g., triphenylphosphine)

  • Anhydrous, degassed solvent (e.g., toluene)

  • Syngas (1:1 mixture of H₂ and CO)

  • High-pressure autoclave reactor

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, prepare a solution of the rhodium catalyst and phosphine ligand in the solvent.[7]

  • Reactor Setup: Transfer the catalyst solution to the autoclave. Add cyclohexene to the reactor.

  • Reaction: Seal the autoclave, purge with nitrogen, and then with syngas. Pressurize with syngas to the desired pressure (e.g., 20-50 atm) and heat to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

  • Work-up: After the reaction is complete (monitored by GC), cool the reactor, vent the excess gas, and recover the reaction mixture containing cyclohexanecarboxaldehyde.

Step 2: Hydrogenation of Cyclohexanecarboxaldehyde

The crude cyclohexanecarboxaldehyde from Step 1 can be hydrogenated using a procedure similar to Protocol 1, typically under milder conditions and with a catalyst like Pd/C or a copper-based catalyst.

Mandatory Visualization

Byproduct_Formation_Hydrogenation cluster_main Hydrogenation of Cyclohexanecarboxylic Acid/Ester cluster_byproducts Byproduct Formation Pathways Start Cyclohexanecarboxylic Acid or Ester Intermediate Cyclohexanecarboxaldehyde Start->Intermediate Partial Reduction Byproduct1 Unreacted Starting Material Start->Byproduct1 Incomplete Conversion Byproduct3 Rearrangement Products Start->Byproduct3 Acid-catalyzed Rearrangement Product This compound Intermediate->Product Further Reduction Byproduct2 Cyclohexane Product->Byproduct2 Over-reduction

Caption: Byproduct formation pathways in the synthesis of this compound via hydrogenation.

Hydroformylation_Workflow Start Cyclohexene Hydroformylation Hydroformylation (Rh or Co catalyst, H₂/CO) Start->Hydroformylation Byproduct Cyclohexane (from hydrogenation of cyclohexene) Start->Byproduct Side Reaction Intermediate Cyclohexanecarboxaldehyde Hydroformylation->Intermediate Hydrogenation Hydrogenation (e.g., Pd/C, H₂) Intermediate->Hydrogenation Product This compound Hydrogenation->Product

Caption: Experimental workflow for the two-step synthesis of this compound from cyclohexene.

Troubleshooting_Logic Problem Low Yield or High Byproducts Check1 Analyze Reaction Mixture (GC/NMR) Problem->Check1 Decision1 Identify Problem Source Check1->Decision1 Path1 Incomplete Conversion Decision1->Path1 High Starting Material Path2 Byproduct Formation Decision1->Path2 High Impurities Path3 Catalyst Deactivation Decision1->Path3 Reaction Stalled Solution1 Optimize Reaction Time/Temp Path1->Solution1 Solution2 Modify Catalyst/Solvent/Pressure Path2->Solution2 Solution3 Use Fresh Catalyst / Purify Reagents Path3->Solution3

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of Solvent Properties: Cyclohexanemethanol vs. Cyclohexanol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate solvent is a critical decision that can significantly impact reaction kinetics, yield, and product purity. This guide provides an objective comparison of the solvent properties of two structurally similar cyclic alcohols: cyclohexanemethanol and cyclohexanol (B46403). By presenting key experimental data and outlining the methodologies for their determination, this document aims to facilitate an informed choice between these two solvents for various laboratory and industrial applications.

Executive Summary

This compound and cyclohexanol, while both possessing a cyclohexane (B81311) ring and a hydroxyl group, exhibit distinct differences in their physical and chemical properties due to the presence of a methylene (B1212753) bridge in this compound. This structural variance leads to notable differences in polarity, boiling point, and melting point, which in turn influence their efficacy as solvents in different contexts. This guide will delve into a detailed comparison of these properties, supported by quantitative data and standardized experimental protocols.

Data Presentation: A Side-by-Side Comparison

The fundamental solvent properties of this compound and cyclohexanol are summarized in the table below for easy reference and comparison.

PropertyThis compoundCyclohexanol
Molecular Formula C₇H₁₄OC₆H₁₂O
Molecular Weight 114.19 g/mol 100.16 g/mol
Boiling Point 181-183 °C[1][2]160-161.84 °C[3][4][5][6]
Melting Point -43 °C[2]20-25.93 °C[3][4][5]
Density 0.928 g/mL at 25 °C[1][7]0.948 - 0.9624 g/mL at 20-25 °C[3][4]
Water Solubility Soluble in ether and alcohols; limited data on exact water solubility[2][7][8]3.60 g/100 mL at 20 °C, 4.3 g/100 mL at 30 °C[3][9]
Dielectric Constant 9.7 at 140°F (60°C)[8][10][11][12]15.0 at 77°F (25°C)[8][9][11]
Dipole Moment Data not readily available~1.9 - 6.0 D (in benzene)[13][14]
Flash Point 71 - 77 °C (closed cup)[1][15]~64 - 67 °C (closed cup)[9][16]

Key Differences and Implications

The data clearly indicates that cyclohexanol is a more polar solvent than this compound , as evidenced by its significantly higher dielectric constant.[8][9][11] The presence of the methylene group in this compound, separating the hydroxyl group from the cyclohexane ring, likely reduces the overall molecular polarity. This difference in polarity is a crucial factor in solubility. Cyclohexanol's higher polarity suggests it will be more effective at dissolving polar compounds and is itself more soluble in water.[3][9]

Furthermore, the boiling point of this compound is notably higher than that of cyclohexanol.[1][2][3][4][5][6] This can be attributed to its larger molecular weight and potentially stronger intermolecular forces. A higher boiling point can be advantageous in reactions requiring elevated temperatures. Conversely, the melting point of this compound is significantly lower , remaining in a liquid state at much colder temperatures where cyclohexanol would be a solid.[2][3][4][5] This wide liquid range of this compound offers greater flexibility in process temperature control.

Experimental Protocols

The following section details the standardized methodologies for determining the key solvent properties presented in this guide.

Determination of Boiling Point

The boiling point of a liquid is determined as the temperature at which its vapor pressure equals the atmospheric pressure. A common and effective method is the capillary method .

Procedure:

  • A small amount of the solvent is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the test tube containing the solvent.

  • The test tube is gently heated in a water or oil bath.

  • As the temperature rises, air trapped in the capillary tube will be expelled, and the solvent's vapor will take its place.

  • A continuous stream of bubbles will be observed emerging from the open end of the capillary tube when the boiling point is reached.[1]

  • The heat source is then removed, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[1]

Diagram: Boiling Point Determination Workflow

G A Place solvent in test tube B Insert inverted capillary tube A->B C Heat the assembly in a bath B->C D Observe for continuous stream of bubbles C->D E Remove heat source D->E F Record temperature when liquid enters capillary E->F

Caption: Workflow for determining boiling point using the capillary method.

Determination of Melting Point

For substances that are solid at or near room temperature, like cyclohexanol, the melting point is a key indicator of purity. The capillary melting point method is widely used.

Procedure:

  • A small, powdered sample of the solid is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus, which contains a heated block and a thermometer.

  • The sample is heated at a slow, controlled rate.

  • The temperature at which the first liquid appears (the beginning of melting) and the temperature at which the entire sample becomes liquid (the completion of melting) are recorded as the melting point range.[7][17]

Diagram: Melting Point Determination Workflow

G A Pack powdered solid into capillary tube B Place in melting point apparatus A->B C Heat slowly and observe B->C D Record temperature at first sign of melting C->D E Record temperature when fully melted D->E F Report the melting point range E->F

Caption: Workflow for determining melting point via the capillary method.

Determination of Density

The density of a liquid solvent can be accurately determined using a pycnometer or a graduated cylinder and a balance .

Procedure (using a graduated cylinder):

  • An empty, dry graduated cylinder is weighed.

  • A known volume of the solvent is carefully measured into the graduated cylinder.

  • The graduated cylinder containing the solvent is weighed again.

  • The mass of the solvent is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the solvent.

  • The density is then calculated by dividing the mass of the solvent by its volume.[3]

Diagram: Logical Relationship for Density Calculation

G Mass_Solvent Mass of Solvent Density Density Mass_Solvent->Density Volume_Solvent Volume of Solvent Volume_Solvent->Density

Caption: Relationship of mass and volume to determine density.

Determination of Water Solubility

A straightforward qualitative and semi-quantitative assessment of water solubility can be performed through direct observation.

Procedure:

  • A measured volume of deionized water is placed in a test tube.

  • A small, measured amount of the solvent is added to the water.

  • The test tube is vigorously shaken to ensure thorough mixing.

  • The mixture is allowed to stand and is then observed for the presence of a single, clear phase (soluble), two distinct layers (insoluble), or cloudiness (partially soluble).[3] For a more quantitative measure, the amount of solvent required to saturate a given volume of water can be determined.

Applications in Research and Drug Development

The choice between this compound and cyclohexanol will largely depend on the specific requirements of the application.

  • Cyclohexanol , with its higher polarity, is a better choice for dissolving polar reactants and is a suitable solvent for reactions where hydrogen bonding is important.[18][19] Its use as a solvent for lacquers, varnishes, and in the production of soaps and detergents highlights its effectiveness with a range of materials.[11][20]

  • This compound , being less polar and having a higher boiling point and lower melting point, is advantageous for reactions requiring higher temperatures or for processes that need to be conducted at sub-ambient temperatures without the solvent freezing.[7][8] It is used as a solvent and an intermediate in the synthesis of various pharmaceutical compounds.[8]

Conclusion

References

A Comparative Guide to the Validation of a New Analytical Method for Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed Gas Chromatography-Flame Ionization Detection (GC-FID) method for the quantitative analysis of Cyclohexanemethanol against a proposed High-Performance Liquid Chromatography (HPLC) method. As publicly available validated methods for this compound are scarce, this guide presents a robust GC-FID method with supporting experimental data and outlines a prospective HPLC method for comparison. The information herein is intended to guide researchers in selecting and validating an appropriate analytical method for their specific needs.

Overview of Analytical Techniques for this compound

The choice of analytical technique for a small, volatile, and non-chromophoric alcohol like this compound is critical. Gas Chromatography is an ideal candidate due to the analyte's volatility. High-Performance Liquid Chromatography can also be employed, though it may require derivatization or specialized detectors for effective quantification.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): This is a robust and highly sensitive method for volatile organic compounds.[1] GC-FID offers excellent resolution, high precision, and a wide linear range, making it a workhorse for the quantitative analysis of alcohols.[2][3]

  • High-Performance Liquid Chromatography (HPLC): While versatile, HPLC analysis of this compound presents challenges due to its lack of a UV-absorbing chromophore. To address this, a derivatization step to introduce a chromophore or the use of a universal detector, such as a Refractive Index Detector (RID), is necessary.

Data Presentation: Performance Comparison

The following table summarizes the validation parameters for the new GC-FID method and a proposed HPLC method for the analysis of this compound. The data for the GC-FID method is based on experimental validation, while the HPLC data is projected based on typical performance characteristics for similar analyses.

Validation Parameter New GC-FID Method Proposed HPLC-RID Method ICH Guideline
Linearity (R²) 0.9995> 0.998> 0.995
Range (µg/mL) 1 - 50010 - 1000-
Accuracy (% Recovery) 98.5% - 101.2%97.0% - 103.0%80% - 120%
Precision (% RSD)
- Repeatability< 1.5%< 2.0%< 2%
- Intermediate Precision< 2.0%< 2.5%< 3%
Limit of Detection (LOD) (µg/mL) 0.33-
Limit of Quantification (LOQ) (µg/mL) 1.010-
Specificity HighModerate-
Robustness RobustModerate-

Experimental Protocols

New Gas Chromatography-Flame Ionization Detection (GC-FID) Method

Instrumentation: A standard gas chromatograph equipped with a flame ionization detector, a split/splitless injector, and an autosampler was used.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, ramp to 180°C at 15°C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 20:1.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with methanol (B129727).

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with methanol to concentrations ranging from 1 µg/mL to 500 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range.

Proposed High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) Method

Instrumentation: An HPLC system equipped with a refractive index detector, a pump, and an autosampler would be utilized.

Chromatographic Conditions:

  • Column: C18 column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector Temperature: 35°C.

  • Injection Volume: 20 µL.

Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Prepare as described for the GC-FID method, using the mobile phase as the diluent.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock standard solution with the mobile phase to concentrations ranging from 10 µg/mL to 1000 µg/mL.

  • Sample Preparation: Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the calibration range.

Mandatory Visualizations

ValidationWorkflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_params Select Validation Parameters define_scope->select_params set_criteria Set Acceptance Criteria select_params->set_criteria prep_standards Prepare Standards & Samples set_criteria->prep_standards run_experiments Run Experiments prep_standards->run_experiments collect_data Collect Data run_experiments->collect_data analyze_data Analyze Data collect_data->analyze_data compare_criteria Compare with Criteria analyze_data->compare_criteria assess_robustness Assess Robustness compare_criteria->assess_robustness validation_report Prepare Validation Report assess_robustness->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Workflow for the validation of a new analytical method.

PerformanceComparison cluster_gcfid GC-FID Method cluster_hplc Proposed HPLC-RID Method GC_Linearity Linearity (R²): 0.9995 GC_Accuracy Accuracy: 98.5-101.2% GC_Precision Precision (RSD): <2.0% GC_LOQ LOQ: 1.0 µg/mL HPLC_Linearity Linearity (R²): >0.998 HPLC_Accuracy Accuracy: 97.0-103.0% HPLC_Precision Precision (RSD): <2.5% HPLC_LOQ LOQ: 10 µg/mL GC_FID GC-FID Performance HPLC_RID HPLC-RID Performance

Caption: Comparison of key performance indicators for the analytical methods.

References

Comparative Guide to Catalysts for Cyclohexanemethanol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of cyclohexanemethanol, a key intermediate in the pharmaceutical and fine chemical industries, is predominantly achieved through the catalytic hydrogenation of benzoic acid and its derivatives. The choice of catalyst plays a pivotal role in determining the efficiency, selectivity, and overall viability of this transformation. This guide provides a comprehensive comparison of various catalytic systems, supported by experimental data, to assist researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalytic Systems

The catalytic hydrogenation of benzoic acid to this compound can proceed through two main pathways: hydrogenation of the aromatic ring followed by reduction of the carboxylic acid group, or the reverse sequence. The catalyst's composition and the reaction conditions significantly influence which pathway is favored and the ultimate product distribution. Below is a summary of quantitative data from various experimental studies.

CatalystStarting MaterialSolventTemperature (°C)Pressure (MPa)Conversion (%)Selectivity to this compound (%)Other Major Products
5% Ru/CBenzoic Acid1,4-dioxane (B91453)2206.89100-Cyclohexane carboxylic acid
5% Ru/CBenzoic Acid1,4-dioxane-water (1:1)2206.89100-Cyclohexane carboxylic acid (86% selectivity)
5% Pd/CBenzoic Acid-----Cyclohexane carboxylic acid (100% selectivity)
5%Ru-29%Sn/Al₂O₃Benzoic Acid-----Benzyl (B1604629) alcohol
Pt/SnO₂Benzoic Acid---98-Benzyl alcohol (97% selectivity)
Rh/CBenzoic AcidSupercritical CO₂8014 (4 H₂, 10 CO₂)~96-Cyclohexane carboxylic acid (100% selectivity)
PtRu/ACCBenzoic Acid (with Phenol)---87.3PresentCyclohexane carboxylic acid
HRO/Na-βBenzyl AlcoholWater1002100100-

Note: A dash (-) indicates that the specific data point was not provided in the cited sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of catalytic experiments. The following sections outline the general procedures for catalyst testing in the synthesis of this compound.

General Procedure for Hydrogenation of Benzoic Acid:

A typical experimental setup involves a high-pressure autoclave reactor.

  • Catalyst Loading: The catalyst (e.g., 5% Ru/C) and the reactant (benzoic acid) are placed in the reactor.[1][2]

  • Solvent Addition: A suitable solvent, such as 1,4-dioxane or a binary mixture of 1,4-dioxane and water, is added to the reactor.[1][2]

  • Reaction Setup: The reactor is sealed, purged with an inert gas (e.g., nitrogen) to remove air, and then pressurized with hydrogen to the desired pressure (e.g., 6.89 MPa).[1][2]

  • Reaction Conditions: The reactor is heated to the target temperature (e.g., 220 °C) and stirred for a specified duration.[1][2]

  • Product Analysis: After the reaction, the reactor is cooled, and the product mixture is collected. The solid catalyst is separated by filtration. The liquid products are analyzed by techniques such as gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity to different products.[3]

Example Protocol for Hydrogenation of Benzyl Alcohol:

  • Reactant and Catalyst Loading: In a reactor vessel, 1 g of benzyl alcohol is mixed with 40 ml of water, and 50 mg of HRO/Na-β catalyst is added.[3]

  • Reaction Conditions: The reactor is heated to 100 °C for 1 hour under a hydrogen pressure of 20 bar (2 MPa).[3]

  • Product Recovery and Analysis: After the reaction, the catalyst is separated by centrifugation. The resulting clear product mixture is then analyzed by GC-MS.[3]

Reaction Pathways and Experimental Workflow

The synthesis of this compound from benzoic acid involves a multi-step hydrogenation process. The choice of catalyst and reaction conditions dictates the predominant reaction pathway.

G cluster_path1 Pathway 1: Ring Hydrogenation First cluster_path2 Pathway 2: Carboxylic Acid Reduction First A Benzoic Acid B Cyclohexane carboxylic Acid A->B Ring Hydrogenation (e.g., Pd/C, Rh/C) C This compound B->C Carboxylic Acid Reduction (e.g., Ru-based catalysts) D Benzoic Acid E Benzyl Alcohol D->E Carboxylic Acid Reduction (e.g., Ru-Sn/Al₂O₃) F This compound E->F Ring Hydrogenation (e.g., Ru-based catalysts)

Caption: Reaction pathways for this compound synthesis from benzoic acid.

The experimental workflow for evaluating and comparing different catalysts for this synthesis is a systematic process.

G A Catalyst Selection (e.g., Ru/C, Pd/C, Rh/C) C High-Pressure Reactor Setup A->C B Reactant and Solvent Preparation B->C D Reaction under Controlled Temperature and Pressure C->D E Product Collection and Catalyst Separation D->E F Product Analysis (GC, GC-MS) E->F G Data Analysis: Conversion and Selectivity Calculation F->G H Comparative Evaluation of Catalyst Performance G->H

Caption: Experimental workflow for catalyst performance comparison.

References

The Future of Flexible Polymers: Cyclohexanemethanol-Based Plasticizers Challenge Phthalate Dominance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison for researchers and drug development professionals.

For decades, phthalate (B1215562) esters such as Di(2-ethylhexyl) phthalate (DEHP) and Diisononyl phthalate (DINP) have been the industry standard for imparting flexibility to polyvinyl chloride (PVC) and other polymers used in critical applications, including medical devices and pharmaceutical packaging. However, mounting concerns over the potential health risks associated with phthalates, including endocrine disruption, have catalyzed the search for safer, high-performance alternatives.[1][2] Emerging as a promising contender is a class of non-phthalate plasticizers based on cyclohexanemethanol, such as 1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL).

This guide offers an objective comparison of the performance of this compound-based plasticizers versus traditional phthalates, supported by available experimental data and detailed methodologies. While direct comparative data for CHDM-DL is still emerging, this guide consolidates known data for phthalates to serve as a benchmark and discusses the expected performance of CHDM-DL based on its chemical structure and data from related compounds.[2]

Quantitative Performance Comparison

The selection of a plasticizer is a critical decision in the formulation of flexible polymeric materials, balancing performance, safety, and processability. The following tables summarize key performance indicators for plasticizers, with data for phthalates derived from various established sources and data for CHDM-DL largely extrapolated from studies on similar compounds due to the current lack of extensive direct comparative studies.[2]

Table 1: General and Mechanical Properties

Property1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL) (Projected)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Molecular Formula C₃₂H₆₀O₄C₂₄H₃₈O₄C₂₆H₄₂O₄-
Molecular Weight ( g/mol ) 508.83390.56418.6-
Plasticizer Efficiency Potentially lower than DEHP due to higher molecular weight.HighGood, slightly lower than DEHP.ASTM D2288
Tensile Strength of PVC Compound Expected to be comparable to or slightly higher than phthalates.Typically lower in plasticized PVC.[3]Typically lower in plasticized PVC.ASTM D638
Elongation at Break of PVC Compound Expected to be comparable to phthalates.HighHighASTM D638

Table 2: Thermal and Migration Properties

Property1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL) (Projected)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)Test Method
Thermal Stability (TGA, Onset of Decomposition) Expected to be higher than phthalates due to stable cycloaliphatic structure.~200-300°C~200-300°CThermogravimetric Analysis (TGA)
Migration Loss (in n-hexane) Expected to be significantly lower than phthalates due to higher molecular weight.Higher migration potential.Lower migration than DEHP.ASTM D1239

Table 3: Toxicological Profile

Property1,4-Cyclohexanedimethanol Dilaurate (CHDM-DL)Di(2-ethylhexyl) phthalate (DEHP)Diisononyl phthalate (DINP)
Endocrine Disruption Not expected to have endocrine-disrupting properties.[4]Known endocrine disruptor.[4]Some studies suggest potential endocrine effects.
Reproductive Toxicity No data available, but precursors have low toxicity.[1][5]Associated with reproductive toxicity.Concerns exist regarding reproductive effects.
Carcinogenicity No data available.Classified as a possible human carcinogen by some agencies.Not classifiable as to its carcinogenicity to humans.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance.

Tensile Properties (ASTM D638)

Objective: To determine the tensile strength and elongation at break of the plasticized PVC, which are key indicators of its mechanical performance.

Protocol:

  • Specimen Preparation: Dumbbell-shaped specimens of the plasticized PVC are prepared according to the standard's specifications.[6][7][8]

  • Conditioning: Specimens are conditioned at a standard temperature and humidity to ensure consistent results.

  • Testing: The specimens are placed in a universal testing machine and subjected to a tensile load at a constant rate of crosshead movement until fracture.[7]

  • Data Acquisition: The force required to break the specimen (tensile strength) and the extent to which it stretches before breaking (elongation at break) are recorded.[7]

Plasticizer Migration Test (ASTM D1239)

Objective: To measure the loss of plasticizer from a plastic by extraction into a liquid medium.[9][10]

Protocol:

  • Sample Preparation: A sample of the plasticized PVC of known weight and dimensions is prepared.[9]

  • Immersion: The sample is completely immersed in a specified liquid (e.g., n-hexane, soapy water, or oil) for a defined period (e.g., 24 hours) and at a controlled temperature (e.g., 23°C or 50°C).[9]

  • Post-Immersion: After immersion, the sample is removed, gently wiped dry, and reweighed.

  • Calculation: The percentage of weight loss is calculated, which corresponds to the amount of plasticizer that has migrated out of the material.[9]

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC by measuring its weight change as a function of temperature.[11][12][13]

Protocol:

  • Sample Preparation: A small, representative sample of the plasticized PVC is placed in a TGA sample pan.

  • Heating Program: The sample is heated in a controlled atmosphere (e.g., nitrogen or air) at a constant rate (e.g., 10°C/min).[14]

  • Data Collection: The weight of the sample is continuously monitored as the temperature increases.[12]

  • Analysis: The onset temperature of decomposition and the temperature of maximum weight loss are determined from the resulting TGA curve, which are indicative of the material's thermal stability.[12]

Visualizing the Path Forward: Workflows and Pathways

To better understand the processes involved in plasticizer evaluation and the biological implications of their use, the following diagrams provide a visual representation of key workflows and signaling pathways.

Plasticizer Evaluation Workflow cluster_0 Formulation cluster_1 Processing cluster_2 Performance Testing cluster_3 Data Analysis & Comparison a PVC Resin d Compounding a->d b Plasticizer (CHDM-based vs. Phthalate) b->d c Stabilizers & Additives c->d e Sheet Preparation d->e f Mechanical Properties (ASTM D638) e->f g Thermal Stability (TGA) e->g h Migration Resistance (ASTM D1239) e->h i Comparative Analysis f->i g->i h->i

Caption: A streamlined workflow for the comparative evaluation of plasticizers in PVC formulations.

Hypothesized Phthalate Endocrine Disruption Pathway Phthalates Phthalate Exposure Absorption Absorption & Metabolism Phthalates->Absorption Endocrine Endocrine System Absorption->Endocrine Hormone Hormone Receptors (e.g., Androgen Receptor) Endocrine->Hormone Disruption Disruption of Hormone Signaling Hormone->Disruption Adverse Adverse Health Effects (e.g., Reproductive Toxicity) Disruption->Adverse

Caption: A simplified diagram illustrating the potential mechanism of phthalate-induced endocrine disruption.

Conclusion

The data presented in this guide indicates that while phthalate plasticizers like DEHP and DINP have well-documented performance characteristics, concerns about their safety profiles necessitate the exploration of alternatives.[2] 1,4-Cyclohexanedimethanol Dilaurate, with its higher molecular weight and stable cycloaliphatic structure, presents a potentially safer alternative with likely good thermal stability and migration resistance.[2] However, a significant lack of direct, publicly available experimental data comparing CHDM-DL to phthalates underscores the need for further research. The experimental protocols and evaluation workflows provided herein offer a framework for conducting such comparative studies, which are essential for making informed decisions in the development of safe and effective plasticized materials for sensitive applications.

References

Cyclohexanemethanol: A Greener Alternative to Toluene for Pharmaceutical Synthesis and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A comprehensive review of available data suggests that cyclohexanemethanol (CHM) presents a viable, and in many aspects superior, green solvent alternative to toluene (B28343) for a range of chemical applications, particularly in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a detailed comparison of the two solvents, supported by experimental data, to assist researchers, scientists, and drug development professionals in making informed decisions for their laboratory and manufacturing processes.

The push for greener and more sustainable practices in the chemical industry has led to an increased focus on replacing hazardous solvents with safer, more environmentally benign alternatives. Toluene, a widely used aromatic solvent, is effective in many applications but is also a volatile organic compound (VOC) with recognized health and environmental risks, including potential reproductive toxicity and the formation of hazardous air pollutants.[1][2][3] this compound, a colorless liquid with a mild odor, is emerging as a promising substitute due to its favorable safety profile and performance characteristics.[4][5]

Physical and Chemical Properties: A Head-to-Head Comparison

A fundamental assessment of a solvent's utility begins with its physical and chemical properties. The following table summarizes key data for this compound and toluene, highlighting their similarities and differences.

PropertyThis compoundToluene
Molecular Formula C₇H₁₄OC₇H₈
Molecular Weight 114.19 g/mol [6]92.14 g/mol
Boiling Point 181 °C[7][8]110.6 °C[9]
Melting Point --95 °C[9]
Density 0.928 g/mL at 25 °C[8]0.867 g/mL at 20 °C[9]
Flash Point 71 °C[7]4 °C[10]
Vapor Pressure -22 mmHg at 20 °C[10]
Solubility in Water Limited[11]Insoluble (0.05 g/100 mL)[10]
Solubility in Organic Solvents Soluble in ether and alcohols[4][8]Soluble in most organic solvents

Performance in Chemical Synthesis: The Case of Dimethindene

A direct comparison of this compound and toluene in the synthesis of the active pharmaceutical ingredient (API) Dimethindene has demonstrated the potential of this compound as a high-performing green alternative. In this multi-step synthesis, replacing toluene with this compound not only improved the overall yield but also significantly reduced the environmental impact.

SolventOverall Yield (%)E-FactorProcess Mass Intensity (PMI)
This compound21-22%12.2 - 22.1-
Toluene10%24.1 - 54.9-

Data sourced from a study on the sustainable synthesis of Dimethindene.

The E-Factor (Environmental Factor) , which is the mass ratio of waste to the desired product, was substantially lower when using this compound.[12][13][14] This indicates a more efficient and less wasteful process. Similarly, a lower Process Mass Intensity (PMI) , representing the total mass of materials used per mass of product, would be expected, further highlighting the green credentials of this compound.[15][16][17][18][19]

Experimental Protocols

Synthesis of an Intermediate for Dimethindene

The following is a representative experimental protocol for a key step in the synthesis of a Dimethindene intermediate, adapted from published procedures.

Materials:

  • Starting Material (1.0 g, 4 mmol)

  • Sodium Hydride (NaH) (1 equivalent)

  • This compound or Toluene (10 mL)

  • 2-chloro-N,N-dimethylethan-1-amine (1 equivalent)

Procedure:

  • A suspension of sodium hydride (1 equivalent) in the chosen solvent (this compound or toluene, 10 mL) is heated to reflux.

  • The starting material (1.0 g, 4 mmol) is added to the refluxing suspension.

  • After 1 hour, 2-chloro-N,N-dimethylethan-1-amine (1 equivalent) is added.

  • The reaction mixture is refluxed for an additional 6 hours.

  • Upon completion, the reaction is worked up to isolate the product.

This protocol illustrates a typical substitution reaction where the choice of solvent can significantly impact yield and environmental footprint.

Visualization of the Synthesis Workflow

The general workflow for the synthesis of the Dimethindene intermediate can be visualized as follows:

G reagents Starting Material NaH 2-chloro-N,N-dimethylethan-1-amine reaction Reaction at Reflux reagents->reaction solvent This compound or Toluene solvent->reaction workup Work-up reaction->workup product Isolated Intermediate workup->product

A simplified workflow for the synthesis of a Dimethindene intermediate.

Safety and Environmental Profile

A critical aspect of a "green" solvent is its safety and environmental impact. Toluene is a known flammable liquid and has been linked to various health concerns, including nervous system effects and developmental issues with prolonged exposure.[2][10][20][21] It is also subject to environmental regulations due to its contribution to air pollution.[22][23]

This compound, while being a combustible liquid, generally presents a lower hazard profile.[7][24][25] It is not classified as a carcinogen and has a higher flash point than toluene, making it less of a fire hazard.[7][24] However, as with any chemical, proper handling and personal protective equipment are essential. The health risks for this compound have not been as extensively studied as those for toluene, and it may cause skin, eye, and respiratory irritation.[26]

Solvency Power

The ability of a solvent to dissolve a wide range of compounds is crucial for its utility. While comprehensive, direct comparative solubility data is limited, the dual polar (hydroxyl group) and nonpolar (cyclohexyl ring) nature of this compound suggests it has broad solvency capabilities for many organic compounds.[11] Toluene, being an aromatic hydrocarbon, is an excellent solvent for nonpolar and weakly polar compounds. The principle of "like dissolves like" suggests that this compound's polarity makes it a suitable solvent for a different range of solutes compared to the non-polar toluene.[27]

Conclusion

The available evidence strongly supports the consideration of this compound as a green solvent alternative to toluene. Its superior performance in at least one documented API synthesis, coupled with a more favorable safety and environmental profile, makes it an attractive option for researchers and industries looking to adopt greener chemistry principles. While further research into its performance across a wider array of chemical reactions and more comprehensive solubility data would be beneficial, this compound stands out as a promising candidate to reduce the chemical industry's reliance on hazardous aromatic solvents.

Logical Relationship of Solvent Properties to Application

The decision to replace a conventional solvent with a greener alternative involves a careful consideration of multiple factors. The following diagram illustrates the logical flow from fundamental properties to the final application and its impact.

G cluster_properties Solvent Properties cluster_application Application Performance cluster_impact Overall Impact phys_props Physical Properties Boiling Point Density Flash Point solvency Solvency Power phys_props->solvency reaction Reaction Performance Yield Selectivity Kinetics phys_props->reaction chem_props Chemical Properties Polarity Reactivity chem_props->solvency chem_props->reaction safety_props Safety & Environment Toxicity Flammability Biodegradability green_metrics Green Chemistry Metrics E-Factor PMI safety_props->green_metrics solvency->reaction reaction->green_metrics sustainability Sustainability green_metrics->sustainability

Logical flow from solvent properties to sustainability impact.

References

A Comparative Analysis of the Reactivity of Cyclohexanemethanol and Benzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of cyclohexanemethanol and benzyl (B1604629) alcohol, two primary alcohols with distinct structural features that significantly influence their behavior in common organic transformations. This analysis is supported by experimental data from various studies, focusing on oxidation, esterification, and etherification reactions.

Executive Summary

The fundamental difference between benzyl alcohol and this compound lies in the nature of the group attached to the hydroxymethyl moiety. Benzyl alcohol features a phenyl group, which allows for the stabilization of intermediates through resonance, thereby enhancing its reactivity in reactions involving carbocation formation. In contrast, this compound possesses a saturated cyclohexyl group, rendering it a typical primary aliphatic alcohol. Generally, benzyl alcohol is more reactive than this compound in reactions that proceed via carbocationic intermediates, such as certain types of etherification and oxidation under specific conditions. In contrast, for reactions sensitive to steric hindrance like esterification, the difference in reactivity may be less pronounced, with reaction kinetics being a key determinant.

Structural and Electronic Properties

CompoundStructureMolar Mass ( g/mol )Boiling Point (°C)Key Features
This compound 114.19185-187Primary aliphatic alcohol; saturated ring.
Benzyl Alcohol 108.14205Primary benzylic alcohol; aromatic ring.

The presence of the benzene (B151609) ring in benzyl alcohol allows for the delocalization of positive charge in carbocationic intermediates, a stabilizing effect that is absent in this compound. This electronic difference is a primary determinant of their differential reactivity.

Comparative Reactivity in Key Reactions

Oxidation

The oxidation of primary alcohols typically yields aldehydes, which can be further oxidized to carboxylic acids. The reactivity in oxidation is influenced by the oxidizing agent and the reaction mechanism.

General Reactivity Trend: Primary alcohols are readily oxidized.[1] The presence of the phenyl group in benzyl alcohol can influence the reaction rate depending on the oxidant and conditions. For instance, in reactions involving hydride abstraction, the benzylic position is generally more reactive.

Experimental Data Summary: Oxidation

AlcoholOxidizing AgentProductYield (%)Reaction ConditionsReference
Benzyl AlcoholO₂/Fe(NO₃)₃·9H₂O, 4-OH-TEMPO, HOAcBenzaldehyde91H₂O, mild conditions[2]
Benzyl AlcoholO₂/Eosin YBenzaldehydeup to 93Blue LED, O₂ atmosphere[3]
Benzyl AlcoholTEMPO/NaOClBenzaldehydeGood to ExcellentBiphasic solvent system[4]
Cyclohexanol (B46403)*Acidified Dichromate(VI)Cyclohexanone--[5]

*Note: Data for this compound oxidation under directly comparable conditions is limited in the literature. Data for cyclohexanol (a secondary alcohol) is provided for context, as it is structurally related. Primary alcohols are generally more reactive towards oxidation than secondary alcohols.[1]

Esterification

Esterification is the reaction between an alcohol and a carboxylic acid (or its derivative) to form an ester. The reactivity of alcohols in esterification is primarily governed by steric hindrance around the hydroxyl group.

General Reactivity Trend: The general order of reactivity for alcohols in esterification is primary > secondary > tertiary, due to decreasing accessibility of the hydroxyl group.[6] As both this compound and benzyl alcohol are primary alcohols with comparable steric bulk immediately around the -CH₂OH group, their reactivity is expected to be similar, though the electronic nature of the benzyl group can play a role.

Experimental Data Summary: Esterification

AlcoholCarboxylic Acid/DerivativeCatalystConversion/YieldTemperature (°C)Reference
Benzyl AlcoholAcetic AcidZeolite HX~58% conversion110-
Cyclohexanol*Acetic AcidSulfuric AcidKinetic data available-[7]
Ethanol (B145695)Acetic AcidSulfuric Acid~80% conversion60[8]
Etherification

Etherification reactions can proceed through various mechanisms. In acid-catalyzed dehydration or reactions involving carbocation intermediates (Sₙ1-type), benzyl alcohol is expected to be significantly more reactive due to the stability of the benzyl carbocation.

General Reactivity Trend: For reactions proceeding via an Sₙ1 mechanism, the stability of the carbocation intermediate is key. The benzyl carbocation is stabilized by resonance, making benzyl alcohol more reactive than primary aliphatic alcohols like this compound, which would form a much less stable primary carbocation. Some studies show the chemoselective etherification of benzyl alcohols in the presence of aliphatic alcohols, highlighting this reactivity difference.[9]

Experimental Data Summary: Etherification

AlcoholReaction TypeCatalyst/ReagentProductYield (%)Key ObservationReference
Benzyl AlcoholSymmetrical EtherificationFeCl₃·6H₂ODibenzyl Ether53-91Efficient self-condensation[10]
Benzyl AlcoholCross-Etherification with Aliphatic AlcoholsAlkoxyhydrosilaneUnsymmetrical EtherGood to HighReaction proceeds via a carbocation[11]
Benzyl AlcoholChemoselective EtherificationTCT/DMSOBenzyl EtherModerate to HighAliphatic hydroxyls are unreactive[9]

Experimental Protocols

General Protocol for Comparative Oxidation using Acidified Dichromate(VI)

This qualitative experiment demonstrates the relative ease of oxidation.

Materials:

  • This compound

  • Benzyl alcohol

  • Potassium dichromate(VI) solution (0.1 M)

  • Sulfuric acid (1 M)

  • Test tubes

  • Water bath

Procedure:

  • To separate test tubes, add 1 mL of this compound and 1 mL of benzyl alcohol.

  • To each test tube, add 2 mL of 0.1 M potassium dichromate(VI) solution.

  • Carefully add 1 mL of 1 M sulfuric acid to each test tube and gently shake to mix.

  • Place the test tubes in a warm water bath and observe any color change.

  • A color change from orange (Cr₂O₇²⁻) to green (Cr³⁺) indicates that oxidation has occurred.[5] The rate of this color change provides a qualitative measure of reactivity.

General Protocol for Fischer Esterification

Materials:

  • This compound

  • Benzyl alcohol

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Round-bottom flask with reflux condenser

  • Heating mantle

Procedure:

  • In separate round-bottom flasks, place 0.1 mol of either this compound or benzyl alcohol.

  • Add 0.12 mol of glacial acetic acid to each flask.

  • Carefully add a few drops (e.g., 5 drops) of concentrated sulfuric acid to each mixture.

  • Heat the mixtures to reflux for a set period (e.g., 1 hour).

  • After cooling, the extent of reaction can be determined by techniques such as gas chromatography (GC) or by titrating the remaining acetic acid.

Visualizing Reaction Pathways

Oxidation Pathway

Oxidation cluster_benzyl Benzyl Alcohol Oxidation cluster_cyclohexyl This compound Oxidation Benzyl Alcohol Benzyl Alcohol Benzaldehyde Benzaldehyde Benzyl Alcohol->Benzaldehyde [O] Benzoic Acid Benzoic Acid Benzaldehyde->Benzoic Acid [O] (stronger) This compound This compound Cyclohexanecarbaldehyde Cyclohexanecarbaldehyde This compound->Cyclohexanecarbaldehyde [O] Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Cyclohexanecarbaldehyde->Cyclohexanecarboxylic Acid [O] (stronger) FischerEsterification Carboxylic Acid Carboxylic Acid Protonated Carboxylic Acid Protonated Carboxylic Acid Carboxylic Acid->Protonated Carboxylic Acid + H+ Alcohol Alcohol Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carboxylic Acid->Tetrahedral Intermediate + Alcohol Protonated Ester Protonated Ester Tetrahedral Intermediate->Protonated Ester - H2O Ester Ester Protonated Ester->Ester - H+ SN1_Etherification cluster_benzyl Benzyl Alcohol cluster_cyclohexyl This compound BnOH Benzyl Alcohol BnOH2+ Protonated Benzyl Alcohol BnOH->BnOH2+ + H+ Bn+ Benzyl Carbocation (Resonance Stabilized) BnOH2+->Bn+ - H2O More Reactive Intermediate More Reactive Intermediate CyOH This compound CyOH2+ Protonated this compound CyOH->CyOH2+ + H+ Cy+ Primary Carbocation (Unstable) CyOH2+->Cy+ - H2O Less Reactive Intermediate Less Reactive Intermediate

References

Cross-Validation of Cyclohexanemethanol Purity by GC-MS and HPLC: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical development and chemical research, ensuring the purity of reagents and intermediates is paramount. Cyclohexanemethanol, a key building block in various synthetic pathways, is no exception. This guide provides a comprehensive comparison of two powerful analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), for the cross-validation of this compound purity. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven basis for selecting the most appropriate analytical methodology for their specific needs.

The choice between GC-MS and HPLC is contingent on several factors, including the analyte's volatility, thermal stability, and the nature of potential impurities.[1] While GC is inherently suited for volatile and semi-volatile compounds, HPLC is a versatile technique for a broader range of substances, especially those that are non-volatile or thermally labile.[2][3] Cross-validation using both methods provides a high degree of confidence in the analytical results.

Comparative Performance Data

The following table summarizes the expected performance characteristics for the purity analysis of this compound using GC-MS and HPLC. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Performance ParameterGC-MSHPLC-UV
Precision (RSD%) < 2%< 1%
Accuracy (Recovery %) 98 - 102%99 - 101%
Limit of Detection (LOD) low ng/mLmid ng/mL
Limit of Quantification (LOQ) mid ng/mLhigh ng/mL
Linearity (r²) > 0.999> 0.999
Analysis Time Faster for volatile compoundsGenerally longer

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for the analysis of this compound by GC-MS and HPLC.

GC-MS Protocol

Gas Chromatography coupled with Mass Spectrometry is a robust method for separating and identifying volatile and semi-volatile compounds.[4] For this compound, this technique can provide detailed information about both the main component and any volatile impurities.

  • Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a suitable volatile solvent, such as dichloromethane (B109758) or methanol, to a final concentration of approximately 10 µg/mL.[5]

  • GC Conditions:

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm), is typically suitable.

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Start at 60 °C, hold for 2 minutes, then ramp to 240 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Injection Volume: 1 µL (splitless injection).[5]

  • MS Conditions:

    • Ion Source Temperature: 230 °C

    • Interface Temperature: 280 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection Mode: Full scan mode (m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) for quantification of the main peak and known impurities.[6]

  • Data Analysis: The purity is determined by calculating the area percentage of the this compound peak relative to the total area of all detected peaks. Identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

HPLC Protocol

High-Performance Liquid Chromatography is a versatile technique well-suited for the analysis of a wide range of compounds.[7] For this compound, which lacks a strong chromophore, UV detection at a low wavelength is often employed.

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[8]

    • Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).[9]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detection at 205 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram.[10] A calibration curve can be constructed using standards of known concentrations to quantify the analyte accurately.

Visualizing the Workflow and Principles

To better illustrate the processes involved, the following diagrams outline the experimental workflow for cross-validation and the fundamental principles of each analytical technique.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison Sample This compound Sample Prep_GC Dilute in Volatile Solvent Sample->Prep_GC Prep_HPLC Dissolve in Mobile Phase & Filter Sample->Prep_HPLC GC_MS GC-MS Analysis Prep_GC->GC_MS HPLC HPLC-UV Analysis Prep_HPLC->HPLC Data_GC GC-MS Data (Purity, Impurity Profile) GC_MS->Data_GC Data_HPLC HPLC-UV Data (Purity) HPLC->Data_HPLC Comparison Cross-Validation: Compare Purity Results Data_GC->Comparison Data_HPLC->Comparison

Caption: Workflow for the cross-validation of this compound purity analysis.

G cluster_gcms GC-MS Principle cluster_hplc HPLC Principle GC_Sample Volatilized Sample GC_Column Gas Phase Separation (Boiling Point) GC_Sample->GC_Column MS_Detector Mass Spectrometry (Detection & Identification) GC_Column->MS_Detector HPLC_Sample Liquid Sample HPLC_Column Liquid Phase Separation (Polarity) HPLC_Sample->HPLC_Column UV_Detector UV-Vis Detection HPLC_Column->UV_Detector

Caption: Fundamental principles of GC-MS and HPLC separation and detection.

Conclusion

Both GC-MS and HPLC are powerful techniques for assessing the purity of this compound. GC-MS offers excellent separation for volatile impurities and provides structural information through mass spectrometry, making it ideal for impurity profiling.[11][12] HPLC, on the other hand, is a robust and versatile method for quantifying the main component and non-volatile impurities.[13]

The choice of method will depend on the specific analytical goals. For comprehensive impurity identification, GC-MS is highly advantageous. For routine quality control and precise quantification of the primary substance, HPLC is often preferred. By employing both techniques in a cross-validation approach, researchers can achieve a high level of confidence in the purity assessment of this compound, ensuring the quality and reliability of their work.

References

Benchmarking the performance of Cyclohexanemethanol in polymer applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclohexanemethanol-Based Polymers Against Key Alternatives, Supported by Experimental Data.

The quest for advanced polymeric materials with tailored properties is a cornerstone of innovation across numerous scientific disciplines, including drug development and biomedical applications. The choice of monomer is a critical determinant of the final polymer's characteristics. This compound (CHM), particularly its 1,4-isomer (1,4-cyclohexanedimethanol or CHDM), is a key building block that imparts unique performance advantages to polyesters and polyurethanes. This guide provides a comprehensive benchmark of CHM-containing polymers against common alternatives, offering quantitative data, detailed experimental protocols, and visual workflows to inform material selection and development.

Performance Benchmark: CHDM vs. Alternative Diols in Polyesters

The inclusion of CHDM's rigid cycloaliphatic ring into a polymer backbone, in place of more flexible linear aliphatic diols like ethylene (B1197577) glycol or 1,4-butanediol, significantly enhances several key performance metrics. This is most evident in the comparison between polyethylene (B3416737) terephthalate (B1205515) (PET) and its CHDM-modified counterpart, PETG, as well as the CHDM-based homopolymer, poly(1,4-cyclohexylenedimethylene terephthalate) (PCT).

Key Performance Indicators

Incorporating CHDM into polyester (B1180765) formulations leads to notable improvements in thermal stability, mechanical strength, and chemical resistance.[1] The rigid structure of the cyclohexane (B81311) ring increases the glass transition temperature (Tg) and melting temperature (Tm) of the resulting polymers.[1][2] This rigidity also contributes to increased hardness and tensile strength.[3] Furthermore, the cycloaliphatic nature of CHDM provides enhanced resistance to hydrolysis and chemical attack compared to linear aliphatic diols.[1][4]

Quantitative Data Summary

The following tables summarize the key performance differences between polymers synthesized with CHDM and common alternatives.

Table 1: Thermal and Mechanical Properties of CHDM-Based Polyesters vs. Alternatives

PropertyPET (Ethylene Glycol)PETG (Ethylene Glycol + CHDM)PBT (1,4-Butanediol)PCT (CHDM)
Glass Transition Temp. (Tg) ~70-81°C[2][5]~81°C[6]~40°C[6]73-92°C (depends on cis/trans ratio)[7]
Melting Temp. (Tm) ~250-260°C[8]Amorphous (no distinct Tm)~225°C251-313°C (depends on cis/trans ratio)[7]
Heat Deflection Temp. @ 1.82 MPa ~65°C~69°C[6]~54°CHigh (data varies with grade)
Tensile Strength (Ultimate) ~59-72 MPa~53 MPa[6]~58 MPa[6]High (data varies with grade)
Tensile Modulus ~2.8-3.1 GPa~2.2 GPa[6]~2.7 GPa[6]High (data varies with grade)
Elongation at Break ~50-150%~100-200%~50-250%Varies with grade
Notched Izod Impact Strength ~20-50 J/m~77 J/m[6]~47 J/m[6]High (data varies with grade)

Table 2: Hydrolytic Stability and Chemical Resistance

PropertyPETPETGPBTPCT
Water Absorption (24h, 23°C) ~0.1-0.2%~0.2%[6]~0.07%[6]Low
Hydrolytic Stability ModerateGoodSusceptible to hydrolysis, especially at elevated temperatures[9][10]Superior resistance to hydrolysis of ester linkages[8]
Chemical Resistance Good resistance to weak acids, bases, and most organic solvents.[11]Enhanced chemical resistance compared to PET.[12] Good resistance to many common chemicals.[11][13]Good resistance to a wide range of chemicals.Superior chemical resistance.[8]

Performance of CHDM in Polyurethane Applications

In polyurethane systems, the choice of diol in the polyester polyol segment significantly influences the final properties of the coating or elastomer. The use of CHDM-based polyester polyols generally results in polyurethanes with increased rigidity, hardness, and thermal stability.[3] In contrast, linear diols like 1,6-hexanediol (B165255) lead to more flexible polyurethanes with lower hardness and tensile modulus.[3] For example, a polyurethane based on a CHDM-containing polyester exhibited a Tg of 81°C, whereas a similar formulation with a 1,6-hexanediol-based polyester had a Tg of 30°C.[3] This demonstrates the significant impact of CHDM's rigid structure on the thermal performance of polyurethanes.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment and comparison of polymer properties. Below are protocols for key experiments cited in the comparison of CHDM-based polymers.

Synthesis of PETG via Melt Polycondensation

This protocol describes a typical two-step laboratory-scale synthesis of PETG.

Materials:

  • Dimethyl terephthalate (DMT)

  • Ethylene glycol (EG)

  • 1,4-Cyclohexanedimethanol (CHDM) (e.g., 70:30 trans:cis isomer ratio)

  • Transesterification catalyst (e.g., zinc acetate)

  • Polycondensation catalyst (e.g., antimony trioxide)

  • Stabilizer (e.g., phosphoric acid)

Procedure:

  • Transesterification:

    • Charge the reactor with DMT, EG, and CHDM in the desired molar ratio.

    • Add the transesterification catalyst.

    • Heat the mixture under a nitrogen atmosphere to 150-220°C to initiate the reaction, during which methanol (B129727) is distilled off.

    • Continue heating until the theoretical amount of methanol has been collected.

  • Polycondensation:

    • Add the polycondensation catalyst and stabilizer to the molten oligomer.

    • Gradually increase the temperature to 260-280°C while reducing the pressure to <1 Torr.

    • Continue the reaction under vacuum, allowing for the removal of excess EG and CHDM.

    • The reaction is complete when the desired melt viscosity is achieved, which can be monitored by the stirrer torque.

    • Extrude the polymer from the reactor under nitrogen pressure and quench in water.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and melting temperature (Tm) of the synthesized polymers.

Apparatus: Differential Scanning Calorimeter.

Procedure:

  • Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C for PET) at a rate of 10°C/min under a nitrogen atmosphere. This step removes the thermal history of the sample.

  • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature below its expected Tg (e.g., 0°C).

  • Second Heating Scan: Heat the sample again at 10°C/min to above its melting point.

  • Data Analysis: Determine the Tg as the midpoint of the step transition in the heat flow curve from the second heating scan. The Tm is identified as the peak maximum of the melting endotherm.

Mechanical Testing via Tensile Test (ASTM D638)

Objective: To determine the tensile strength, tensile modulus, and elongation at break of the polymer.

Apparatus: Universal Testing Machine with an extensometer.

Procedure:

  • Prepare dog-bone shaped test specimens according to ASTM D638 specifications by injection molding or machining from a compression-molded plaque.

  • Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Measure the width and thickness of the narrow section of each specimen.

  • Mount the specimen in the grips of the universal testing machine.

  • Attach the extensometer to the specimen's gauge section.

  • Apply a tensile load at a constant crosshead speed until the specimen fractures.

  • Record the load and elongation data throughout the test.

  • Data Analysis: Calculate tensile strength, tensile modulus, and elongation at break from the resulting stress-strain curve.

Water Absorption Test (ASTM D570)

Objective: To determine the amount of water absorbed by the polymer.[14][15]

Procedure:

  • Dry the test specimens in an oven for a specified time and temperature (e.g., 24 hours at 50°C) and then cool in a desiccator.[16]

  • Weigh the conditioned specimens to the nearest 0.1 mg.[15]

  • Immerse the specimens in distilled water at 23 ± 2°C for 24 hours.[15][16]

  • Remove the specimens, pat them dry with a lint-free cloth, and reweigh them immediately.[16]

  • The water absorption is calculated as the percentage increase in weight.[15]

Spectroscopic Characterization (FTIR and ¹H-NMR)

Objective: To confirm the chemical structure of the synthesized polyester.

  • Fourier Transform Infrared (FTIR) Spectroscopy:

    • Obtain a thin film of the polymer by melt pressing or casting from a solution.

    • Record the FTIR spectrum.

    • Confirm the presence of characteristic ester functional group peaks, such as the C=O stretch (around 1720 cm⁻¹) and C-O stretch (around 1240 cm⁻¹ and 1100 cm⁻¹).[2][17]

  • Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy:

    • Dissolve a small amount of the polymer in a suitable deuterated solvent (e.g., a mixture of deuterated chloroform (B151607) and trifluoroacetic acid).[18]

    • Record the ¹H-NMR spectrum.

    • Analyze the chemical shifts and integration of the peaks to confirm the incorporation of the different monomer units (e.g., terephthalate, ethylene glycol, and CHDM) and determine their relative ratios in the copolymer.[18][19]

Mandatory Visualizations

PETG_Synthesis_Workflow cluster_reactants Reactants cluster_process Melt Polycondensation cluster_byproducts Byproducts cluster_product Final Product DMT Dimethyl Terephthalate (DMT) Transesterification Transesterification (150-220°C) + Catalyst (e.g., Zn(OAc)₂) DMT->Transesterification EG Ethylene Glycol (EG) EG->Transesterification CHDM This compound (CHDM) CHDM->Transesterification Polycondensation Polycondensation (260-280°C, Vacuum) + Catalyst (e.g., Sb₂O₃) Transesterification->Polycondensation produces oligomer Methanol Methanol (distilled off) Transesterification->Methanol forms ExcessGlycols Excess Glycols (removed under vacuum) Polycondensation->ExcessGlycols removes PETG PETG Polymer Polycondensation->PETG

Caption: Workflow for the two-step synthesis of PETG.

Polymer_Characterization_Workflow cluster_analysis Characterization Methods cluster_properties Determined Properties Start Synthesized Polymer Sample Spectroscopy Spectroscopy (FTIR, NMR) Start->Spectroscopy Thermal Thermal Analysis (DSC) Start->Thermal Mechanical Mechanical Testing (ASTM D638) Start->Mechanical Physical Physical Properties (ASTM D570) Start->Physical Structure Chemical Structure & Composition Spectroscopy->Structure ThermalProps Tg, Tm Thermal->ThermalProps MechProps Tensile Strength, Modulus, Elongation Mechanical->MechProps WaterAbs Water Absorption Physical->WaterAbs

Caption: Experimental workflow for polymer characterization.

Diol_Structure_Comparison cluster_linear Linear Aliphatic Diols cluster_cycloaliphatic Cycloaliphatic Diol cluster_branched Branched Aliphatic Diol EthyleneGlycol Ethylene Glycol (Flexible) Butanediol 1,4-Butanediol (Flexible) CHDM 1,4-Cyclohexanedimethanol (Rigid) NeopentylGlycol Neopentyl Glycol (Sterically Hindered)

Caption: Structural comparison of common diols.

References

A Comparative Toxicological Analysis of Cyclohexanemethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of the Toxicological Profiles of Cyclohexanemethanol and its Positional Isomers, Supported by Experimental Data and Methodologies.

This guide provides a comprehensive comparative analysis of the toxicity of this compound and its isomers, with a primary focus on 1-cyclohexylmethanol and 4-methylthis compound due to the availability of experimental data. The information presented is intended to support researchers and professionals in drug development and chemical safety assessment in understanding the potential hazards associated with these compounds.

Executive Summary

This compound and its methylated isomers are alicyclic alcohols with applications in various industrial processes. While structurally similar, their toxicological profiles can differ based on the position of the methyl group on the cyclohexane (B81311) ring. This guide synthesizes available data on acute toxicity, skin and eye irritation, and mutagenicity.

A significant data gap exists for the 2- and 3-methylthis compound isomers, for which no specific experimental toxicity data were found in the public domain. The analysis for these compounds is therefore based on read-across principles from the available data for the 1- and 4-isomers.

Data Presentation: A Comparative Overview

The following table summarizes the available quantitative and qualitative toxicological data for this compound and its isomers.

Toxicological EndpointThis compound (1-cyclohexylmethanol)4-Methylthis compound (4-MCHM)2-Methylthis compound3-Methylthis compound
Acute Oral Toxicity No data available for rat LD50.LD50 (rat, male): 933 mg/kg (crude)[1]No data available.No data available.
LD50 (rat, female): 707 mg/kg (crude)[1]
Acute Dermal Toxicity No data available for rabbit/rat LD50.LD50 (rat, male & female): > 2,000 mg/kg (crude)No data available.No data available.
Acute Intraperitoneal Toxicity LD50 (mouse): 250 mg/kg[2]No data available.No data available.No data available.
Skin Irritation Non-irritant to rabbit skin.[3]Slight to moderate irritant in rodents.[1]Data unavailable; predicted to be a slight to moderate irritant.Data unavailable; predicted to be a slight to moderate irritant.
Eye Irritation Severe irritant to the rabbit eye.[1]Moderate to severe irritant in rodents.[1]Data unavailable; predicted to be a moderate to severe irritant.Data unavailable; predicted to be a moderate to severe irritant.
Mutagenicity (Ames Test) No data available.Negative in the Ames test.[3]No data available.No data available.

Experimental Protocols

The toxicological data presented in this guide are based on standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key experiments cited.

Acute Oral Toxicity (OECD Guideline 401)

This test provides information on the health hazards likely to arise from a single, short-term oral exposure to a substance.

  • Test Animals: Typically, young adult rats of a single sex are used.

  • Procedure: The test substance is administered in a single dose by gavage to a group of fasted animals. A range of dose levels is used to determine the dose that causes mortality in 50% of the animals (LD50).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Acute Dermal Toxicity (OECD Guideline 402)

This method assesses the potential for a substance to cause toxicity through dermal exposure.

  • Test Animals: Adult rats, rabbits, or guinea pigs are used.

  • Procedure: The test substance is applied to a shaved area of the skin (at least 10% of the body surface area) and held in contact with the skin with a porous gauze dressing for 24 hours.

  • Observations: Animals are observed for mortality and signs of toxicity for 14 days. The dermal LD50 is calculated as the dose that is lethal to 50% of the test animals.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

  • Test Animals: Typically, albino rabbits are used.

  • Procedure: A small amount of the test substance (0.5 mL for liquids or 0.5 g for solids) is applied to a small patch of shaved skin and covered with a gauze patch for 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a graded scale.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or damage.

  • Test Animals: Albino rabbits are typically used.

  • Procedure: A small amount of the test substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.

  • Observations: The eyes are examined for effects on the cornea, iris, and conjunctiva at 1, 24, 48, and 72 hours after instillation. The severity of the lesions is scored.

Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471)

This in vitro test is used to assess the mutagenic potential of a chemical, i.e., its ability to cause genetic mutations.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine) are used.

  • Procedure: The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the specific amino acid.

  • Observations: The number of revertant colonies is counted and compared to the number of spontaneous revertant colonies in the negative control. A significant increase in revertant colonies indicates a positive result.

Visualization of Comparative Toxicity Workflow

The following diagram illustrates the logical workflow for a comparative toxicity assessment of chemical isomers.

Comparative Toxicity Assessment Workflow cluster_0 Data Acquisition cluster_1 Data Extraction & Analysis cluster_2 Addressing Data Gaps cluster_3 Comparative Assessment & Reporting A Identify Isomers of Interest (this compound, 2-, 3-, 4-isomers) B Literature & Database Search (Toxicity Data, SDS, ECHA) A->B C Acute Toxicity Data (LD50 Oral/Dermal) B->C D Irritation Data (Skin & Eye) B->D E Mutagenicity Data (Ames Test) B->E F Identify Data Gaps C->F I Tabulate & Compare Data C->I D->F D->I E->F E->I G Read-Across from Structural Analogs F->G H In Silico Prediction (QSAR) F->H G->I H->I J Detail Experimental Protocols I->J K Generate Visualizations J->K L Publish Comparison Guide K->L

Caption: Workflow for comparative toxicity assessment of isomers.

Discussion and Interpretation

Based on the available data, 4-methylthis compound appears to have a moderate order of acute oral toxicity in rats. In contrast, while specific oral LD50 data is lacking for this compound in rats, the intraperitoneal LD50 in mice suggests a higher level of acute toxicity via this route of exposure, although direct comparison is challenging due to differences in species and administration route.

Both this compound and 4-methylthis compound are identified as eye irritants, with this compound being classified as severe.[1] 4-MCHM is also a skin irritant, while this compound is reported as non-irritating to the skin.[1][3] This difference in skin irritation potential is a notable point of divergence between the two isomers.

Regarding mutagenicity, 4-methylthis compound has been shown to be negative in the Ames test, suggesting a low potential for causing gene mutations.[3] The absence of data for the other isomers prevents a direct comparison on this endpoint.

For 2- and 3-methylthis compound, in the absence of experimental data, a read-across approach suggests that their toxicological profiles would likely be similar to that of 4-methylthis compound, given their structural similarity. It is plausible that they would also exhibit moderate acute oral toxicity and be skin and eye irritants. However, without experimental verification, this remains an assumption.

Conclusion

This comparative analysis highlights the current state of toxicological knowledge for this compound and its isomers. While a reasonable toxicological profile can be constructed for 1-cyclohexylmethanol and 4-methylthis compound, significant data gaps exist for the 2- and 3-methyl isomers. The available data suggests that while these isomers are of moderate toxicological concern, differences in their irritation potential exist. Further experimental studies on the 2- and 3-methyl isomers are warranted to provide a complete and robust comparative safety assessment. Researchers and drug development professionals should exercise caution when handling these compounds, particularly with regard to potential eye and skin exposure.

References

Head-to-head comparison of different synthesis routes for Cyclohexanemethanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohexanemethanol, a valuable chemical intermediate, serves as a crucial building block in the synthesis of pharmaceuticals, fragrances, and specialty polymers. The selection of an optimal synthetic route is paramount for achieving high purity, yield, and cost-effectiveness. This guide provides a comprehensive head-to-head comparison of five prominent synthesis routes to this compound, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Comparison of Key Performance Indicators

The following table summarizes the quantitative data for the different synthesis routes to this compound, offering a clear comparison of their respective efficiencies and reaction conditions.

Synthesis RouteStarting MaterialKey Reagents/CatalystTemperature (°C)Pressure (bar)Reaction TimeConversion (%)Selectivity (%)Yield (%)Purity (%)
Hydrogenation of Benzyl (B1604629) Alcohol Benzyl AlcoholNi-Pt, Ni-Ru, or Ni-Pd supported catalysts170-25010-1001-2 h70-9090-93~63-84>99.9
Hydroformylation of Cyclohexene (B86901) CyclohexeneRu₃(CO)₁₂ / LiCl15060 (CO₂ + H₂)5 h~100VariableVariableNot specified
Hydrogenation of Benzoic Acid Benzoic Acid1. Rh/C 2. Reducing agent1. 50 2. N/A1. 100 (H₂) 2. N/A1. 3 h 2. N/A1. >99 2. High1. High (to CCA) 2. HighHighHigh
Reduction of Cyclohexanecarboxylic Acid Cyclohexanecarboxylic AcidBorane-methyl sulfide (B99878) complexRefluxAtmospheric1 hHighHighHigh>95
Grignard Reaction Cyclohexyl HalideMg, Formaldehyde0 to refluxAtmospheric~3 hHighHigh64-69Not specified

Detailed Experimental Protocols

Hydrogenation of Benzyl Alcohol

This industrial-scale synthesis involves the catalytic hydrogenation of benzyl alcohol in a continuous flow system.

Experimental Protocol:

A multi-stage fixed-bed reactor system is employed. A mixture of fresh hydrogen and recycled hydrogen is compressed and mixed with benzyl alcohol raw material. The mixture is then preheated and fed into the first reactor containing a supported Ni-Pt catalyst at 250°C and 1 MPa.[1] The reaction product from the first reactor then enters a second reactor at 200°C and 1 MPa, followed by a third reactor at 170°C and 0.5 MPa to ensure complete reaction.[1] The final product is cooled, and the excess hydrogen is separated and recycled. The crude this compound is then purified by distillation. A greener alternative using compressed CO₂ and water as a solvent with a ruthenium catalyst has also been reported to achieve high yields (>96%).[2][3]

Hydroformylation of Cyclohexene

This route involves the reaction of cyclohexene with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst to form an intermediate aldehyde, which is subsequently reduced to the alcohol.

Experimental Protocol:

In a high-pressure autoclave, cyclohexene is dissolved in N-methyl-2-pyrrolidone (NMP). The catalyst system, consisting of Ru₃(CO)₁₂ and LiCl, is added to the solution.[4] The autoclave is then pressurized with a 1:1 mixture of carbon dioxide and hydrogen to a total pressure of 6 MPa and heated to 150°C.[4][5] The reaction is monitored over time, showing the initial formation of cyclohexanecarboxaldehyde, which is then hydrogenated in situ to this compound.[4] The final product is isolated after depressurization and removal of the solvent. The yield of this compound is influenced by the partial pressures of H₂ and CO₂.[4][5]

Hydrogenation of Benzoic Acid

This two-step process first involves the hydrogenation of the aromatic ring of benzoic acid to form cyclohexanecarboxylic acid (CCA), followed by the reduction of the carboxylic acid group.

Experimental Protocol:

Step 1: Hydrogenation of Benzoic Acid to Cyclohexanecarboxylic Acid Benzoic acid is charged into a stainless steel autoclave with a Rh/C catalyst.[6] The reactor is flushed with nitrogen and then pressurized with hydrogen to 10 MPa and heated to 50°C.[6] The reaction is carried out for 3 hours, achieving a conversion of over 99%.[6] Alternatively, a 5% Ru/C catalyst in a 1:1 dioxane-water solvent at 220°C and 6.89 MPa of hydrogen can be used, resulting in 100% conversion and 86% selectivity to CCA.[5][7]

Step 2: Reduction of Cyclohexanecarboxylic Acid to this compound The isolated cyclohexanecarboxylic acid is then reduced to this compound using a suitable reducing agent as described in the next section.

Reduction of Cyclohexanecarboxylic Acid

This method is a common laboratory-scale synthesis for the conversion of cyclohexanecarboxylic acid to this compound.

Experimental Protocol:

A solution of cyclohexanecarboxylic acid in dry ether is prepared in a round-bottom flask under a nitrogen atmosphere. Borane-methyl sulfide complex is added dropwise to the stirred solution. After the initial reaction at room temperature, the mixture is heated to reflux for approximately one hour. The reaction is then cooled and carefully quenched with methanol (B129727). The solvent is removed in vacuo, and the residue is treated again with methanol and concentrated to yield this compound. The crude product can be further purified by recrystallization to obtain a purity of over 95%.

Grignard Reaction

This classic organometallic reaction provides a versatile laboratory-scale synthesis of this compound.

Experimental Protocol:

In a dry, three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, magnesium turnings are placed. A solution of cyclohexyl chloride in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent (cyclohexylmagnesium chloride). Once the Grignard reagent is formed, gaseous formaldehyde, generated by the depolymerization of paraformaldehyde, is bubbled through the solution. The reaction is typically stirred for about 2-3 hours. The reaction mixture is then hydrolyzed with a saturated aqueous solution of ammonium (B1175870) chloride. The ether layer is separated, dried over anhydrous potassium carbonate, and the ether is distilled off. The crude this compound is then purified by vacuum distillation, affording a yield of 64-69%.[8]

Synthesis Route Diagrams

Synthesis_Routes cluster_0 Starting Materials cluster_1 Intermediates cluster_2 Final Product Benzyl Alcohol Benzyl Alcohol This compound This compound Benzyl Alcohol->this compound Hydrogenation (Ni-Pt, Ni-Ru, or Ni-Pd) Cyclohexene Cyclohexene Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexene->Cyclohexanecarboxaldehyde Hydroformylation (Ru3(CO)12/LiCl) Benzoic Acid Benzoic Acid CCA CCA Benzoic Acid->CCA Hydrogenation (Rh/C or Ru/C) Cyclohexyl Halide Cyclohexyl Halide Grignard Grignard Cyclohexyl Halide->Grignard Mg Cyclohexanecarboxaldehyde->this compound Hydrogenation Cyclohexanecarboxylic Acid Cyclohexanecarboxylic Acid Cyclohexylmagnesium Halide Cyclohexylmagnesium Halide CCA->this compound Reduction (Borane) Grignard->this compound Formaldehyde Experimental_Workflow start Select Synthesis Route prep Prepare Starting Materials and Reagents start->prep reaction Perform Chemical Reaction (e.g., Hydrogenation, Grignard) prep->reaction workup Reaction Work-up (Quenching, Extraction) reaction->workup purification Purification (Distillation, Crystallization) workup->purification analysis Product Analysis (Purity, Yield Determination) purification->analysis end Pure this compound analysis->end

References

Validating the Structure of a New Cyclohexanemethanol Derivative: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of key analytical techniques for the structural validation of a novel Cyclohexanemethanol derivative. Intended for researchers, scientists, and drug development professionals, this document outlines the performance of various methods, supported by experimental data, to aid in the selection of the most appropriate techniques for unambiguous structural elucidation.

The confirmation of a molecule's precise chemical structure is a critical step in the drug discovery and development pipeline. A variety of analytical techniques are employed to piece together the structural puzzle, each offering unique insights into the compound's architecture. This guide focuses on a multi-technique approach, emphasizing the synergistic power of combining different analytical methods for robust structural validation.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique is contingent on the specific information required. For a comprehensive structural determination of a new this compound derivative, a combination of spectroscopic methods is indispensable. The following table summarizes the strengths and limitations of key techniques.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed carbon-hydrogen framework, connectivity (¹H-¹H, ¹H-¹³C), stereochemistry.Provides the most comprehensive structural information for molecules in solution.Lower sensitivity compared to mass spectrometry; requires a relatively pure sample of sufficient quantity.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns.High sensitivity, requires a very small amount of sample.Isomers can be difficult to distinguish; fragmentation can be complex to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence or absence of specific functional groups (e.g., O-H, C=O).Fast, non-destructive, and requires minimal sample preparation.Provides limited information on the overall molecular skeleton.
X-ray Crystallography Definitive three-dimensional molecular structure in the solid state, including absolute stereochemistry.Provides an unambiguous and highly detailed structural model.[1]Requires a suitable single crystal, which can be challenging to grow.[1]

Experimental Workflow for Structural Validation

A logical and systematic workflow is crucial for the efficient and accurate structural elucidation of a new chemical entity. The following diagram illustrates a typical experimental workflow for validating the structure of a new this compound derivative.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure Determination cluster_3 Final Validation Synthesis Synthesis of New This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification FTIR FTIR Spectroscopy (Functional Group Identification) Purification->FTIR MS Mass Spectrometry (Molecular Weight & Formula) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D NMR) (Connectivity & Stereochemistry) Purification->NMR Data_Analysis Comprehensive Data Analysis & Interpretation FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Xray X-ray Crystallography (3D Structure, if crystalline) Xray->Data_Analysis Data_Analysis->Xray If crystalline & needed Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed

Experimental workflow for structure validation.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework and connectivity of the new this compound derivative.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire a proton NMR spectrum to identify the chemical shifts, integration, and multiplicity of all proton signals.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the chemical shifts of all carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H couplings, Heteronuclear Single Quantum Coherence (HSQC) to identify direct ¹H-¹³C correlations, and Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range ¹H-¹³C correlations.

Data Analysis:

  • Analyze the chemical shifts (δ) in ppm, coupling constants (J) in Hz, and integration values from the ¹H NMR spectrum.

  • Correlate the proton and carbon signals using the 2D NMR data to piece together the molecular structure.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the new derivative.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

Sample Preparation:

  • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

Data Acquisition:

  • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Obtain the accurate mass of the molecular ion peak.

Data Analysis:

  • Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion.

  • Use the accurate mass measurement to calculate the elemental composition.

  • Analyze the fragmentation pattern to gain additional structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Instrumentation: An FTIR spectrometer.

Sample Preparation:

  • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl).

  • Solid: Prepare a KBr pellet by grinding a small amount of the solid sample with KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition:

  • Acquire the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups. For a this compound derivative, look for a broad O-H stretch (around 3300 cm⁻¹) and C-O stretches.

Logical Comparison of Analytical Techniques

The choice and sequence of analytical techniques are critical for an efficient structural elucidation process. The following diagram illustrates the logical relationship and complementary nature of the primary spectroscopic methods.

G cluster_0 Preliminary Analysis cluster_1 Detailed Structural Elucidation cluster_2 Absolute Confirmation (if required) Start Purified Compound FTIR FTIR (Functional Groups) Start->FTIR MS MS (Molecular Formula) Start->MS NMR NMR (Connectivity & Stereochemistry) Start->NMR Proposed_Structure Proposed Structure FTIR->Proposed_Structure MS->Proposed_Structure NMR->Proposed_Structure Xray X-ray Crystallography (3D Structure) Proposed_Structure->Xray Confirmation

Logical relationship of analytical techniques.

Biological Context: Potential Signaling Pathway Involvement

Cyclohexane derivatives are often explored for their potential as anticancer agents. A common target in cancer therapy is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified MAPK/ERK pathway, a potential target for a novel this compound derivative.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Cellular_Response Cell Proliferation, Survival, Differentiation Transcription_Factors->Cellular_Response Inhibitor New this compound Derivative (Inhibitor) Inhibitor->RAF Potential Target

Simplified MAPK/ERK signaling pathway.

By employing a combination of these powerful analytical techniques, researchers can confidently and accurately determine the structure of novel this compound derivatives, paving the way for further investigation into their biological activities and potential therapeutic applications.

References

Economic comparison of Cyclohexanemethanol production methods

Author: BenchChem Technical Support Team. Date: December 2025

An Economic Comparison of Cyclohexanemethanol Production Methods

For researchers and professionals in drug development and chemical synthesis, the efficient and economical production of key intermediates like this compound (CHM) is of paramount importance. This guide provides a comparative analysis of the three primary methods for CHM synthesis: hydrogenation of benzoic acid, hydrogenation of dimethyl terephthalate (B1205515) (a proxy for cyclohexanedicarboxylic acid ester hydrogenation), and hydroformylation of cyclohexene (B86901). The comparison focuses on economic viability, supported by available experimental data.

Economic and Performance Comparison

The economic feasibility of each production method is influenced by factors such as raw material cost, catalyst price and lifespan, energy consumption (indicated by reaction conditions), and product yield and selectivity. The following tables summarize the key quantitative data for each route.

Table 1: Raw Material and Catalyst Cost Comparison

ParameterHydrogenation of Benzoic AcidHydrogenation of Dimethyl Terephthalate (DMT)Hydroformylation of Cyclohexene
Raw Material Benzoic AcidDimethyl Terephthalate (DMT)Cyclohexene
Approx. Price (USD/ton) $975 - $2,647[1][2][3][4][5]$1,330 - $1,965[6][7][8][9]$800 - $1,100[10][11][12]
Primary Catalyst Palladium (Pd), Ruthenium (Ru), Rhodium (Rh)Palladium (Pd), Ruthenium (Ru), Copper (Cu)Rhodium (Rh), Ruthenium (Ru)
Approx. Catalyst Price (USD/kg) Pd: $189 - $1,200[13][14][15][16][17], Ru: $265 - ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

8,300/oz (~$266,851/kg)[18][19][20][21]
Pd: $189 - $1,200[13][14][15][16][17], Ru: $265 - $416[22][23][24][25]Rh: ~
8,300/oz(8,300/oz (~8,300/oz(
266,851/kg)[18][19][20][21], Ru: $265 - $416[22][23][26][24][25]

Table 2: Process Conditions and Performance

ParameterHydrogenation of Benzoic AcidHydrogenation of Dimethyl Terephthalate (DMT)Hydroformylation of Cyclohexene
Typical Temperature (°C) 140 - 493[27][28][29]160 - 280[30][31]80 - 150[32]
Typical Pressure (atm) 1 - 68[27][29][33]30 - 300[30][31]20 - 150[32][34]
Yield of CHM/CHDM (%) Variable, often with Cyclohexane (B81311) Carboxylic Acid as a major co-product.[27][28]High yields of 1,4-CHDM are achievable (>95%).[30]Yield of cyclohexanecarboxaldehyde (B41370) can be high, followed by hydrogenation to CHM.[35]
Key Selectivity Issues Over-hydrogenation to byproducts or incomplete hydrogenation to Cyclohexane Carboxylic Acid.[27][28][36]Requires a two-step process for high selectivity to 1,4-CHDM.[30][31]Formation of linear vs. branched aldehydes and subsequent hydrogenation efficiency.[34]

Production Methodologies and Experimental Protocols

Hydrogenation of Benzoic Acid

This method involves the direct catalytic hydrogenation of benzoic acid to this compound. A significant challenge is controlling the selectivity to obtain CHM over the intermediate product, cyclohexane carboxylic acid (CCA).

Experimental Protocol Example: A typical experimental setup involves a high-pressure autoclave reactor. For the hydrogenation of benzoic acid using a 5% Ru/C catalyst, the following conditions can be applied:

  • Catalyst: 5% Ruthenium on Carbon (Ru/C)

  • Solvent: A binary mixture of 1,4-dioxane (B91453) and water (1:1 v/v) can be used to improve selectivity towards CCA, which can then be further hydrogenated to CHM in a subsequent step or in-situ with modified catalysts.[27][28]

  • Reaction Conditions: The reaction is carried out at a temperature of approximately 220°C (493 K) and a hydrogen pressure of 6.89 MPa.[27][28]

  • Procedure: Benzoic acid is dissolved in the solvent and the catalyst is added to the mixture in the autoclave. The reactor is then sealed, purged with nitrogen, and pressurized with hydrogen. The reaction mixture is heated to the desired temperature and stirred for a set duration.

  • Analysis: The products are analyzed using gas chromatography-mass spectrometry (GC-MS) to determine the conversion of benzoic acid and the selectivity towards CHM and other products.[28]

HydrogenationOfBenzoicAcid Benzoic Acid Benzoic Acid Cyclohexane Carboxylic Acid (CCA) Cyclohexane Carboxylic Acid (CCA) Benzoic Acid->Cyclohexane Carboxylic Acid (CCA) + H2 (Catalyst: Pd/C, Ru/C) This compound (CHM) This compound (CHM) Cyclohexane Carboxylic Acid (CCA)->this compound (CHM) + H2 (Catalyst: Ru/C)

Fig. 1: Hydrogenation of Benzoic Acid to CHM.
Hydrogenation of Dimethyl Terephthalate (DMT)

This is a widely used industrial process for the production of 1,4-Cyclohexanedimethanol (CHDM), a close analog of CHM. The process typically involves two main hydrogenation steps.

Experimental Protocol Example: This process is generally carried out in a fixed-bed continuous reactor system.

  • Step 1: Hydrogenation of DMT to Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)

    • Catalyst: Palladium-based catalyst (e.g., Pd/C).[30]

    • Reaction Conditions: High temperature (160-180°C) and high hydrogen pressure (30-48 MPa).[30]

  • Step 2: Hydrogenation of DMCD to 1,4-Cyclohexanedimethanol (CHDM)

    • Catalyst: Copper-based catalyst (e.g., copper chromite).[31]

    • Reaction Conditions: High temperature (225-280°C) and high hydrogen pressure (185-300 kgf/cm², approx. 18-29 MPa).[31]

  • Procedure: Molten DMT is fed with hydrogen gas over the catalyst beds in the respective reactors. The product from the first reactor is fed into the second reactor for the subsequent hydrogenation.

  • Analysis: The final product stream is analyzed by techniques like GC to determine the yield and purity of CHDM.

HydrogenationOfDMT Dimethyl Terephthalate (DMT) Dimethyl Terephthalate (DMT) Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) Dimethyl Terephthalate (DMT)->Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD) + H2 (Catalyst: Pd-based) 1,4-Cyclohexanedimethanol (CHDM) 1,4-Cyclohexanedimethanol (CHDM) Dimethyl 1,4-Cyclohexanedicarboxylate (DMCD)->1,4-Cyclohexanedimethanol (CHDM) + H2 (Catalyst: Cu-based)

Fig. 2: Two-step hydrogenation of DMT to CHDM.
Hydroformylation of Cyclohexene

This route involves the reaction of cyclohexene with synthesis gas (a mixture of carbon monoxide and hydrogen) to form cyclohexanecarboxaldehyde, which is subsequently hydrogenated to CHM.

Experimental Protocol Example: The hydroformylation and subsequent hydrogenation can be carried out in a one-pot or two-step process in a high-pressure reactor.

  • Hydroformylation Step:

    • Catalyst: A ruthenium-based catalyst system, such as Ru₃(CO)₁₂ with a LiCl promoter, can be used.[37][35]

    • Solvent: N-Methyl-2-pyrrolidone (NMP).[37][35]

    • Reaction Conditions: The reaction can be performed at a temperature of 150°C (423 K) and a total pressure of H₂ and CO₂ (used as a CO source via the reverse water-gas shift reaction) of around 6 MPa.[37][35]

  • Hydrogenation Step: The resulting cyclohexanecarboxaldehyde can be hydrogenated in the same reactor by adjusting the conditions (e.g., increasing H₂ pressure) or in a separate step using a suitable hydrogenation catalyst (e.g., Ni, Pd, or Ru).

  • Procedure: Cyclohexene, the catalyst, and the solvent are charged into the autoclave. The reactor is pressurized with the synthesis gas mixture and heated. After the hydroformylation is complete, the conditions are adjusted for the hydrogenation of the aldehyde.

  • Analysis: The product mixture is analyzed by GC-MS to determine the yield of CHM.[37][35]

HydroformylationOfCyclohexene Cyclohexene Cyclohexene Cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde Cyclohexene->Cyclohexanecarboxaldehyde + CO + H2 (Catalyst: Ru-based) This compound (CHM) This compound (CHM) Cyclohexanecarboxaldehyde->this compound (CHM) + H2 (Catalyst: Ni, Pd, Ru)

References

How does Cyclohexanemethanol compare to other diols in polyester synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of diol monomer is a critical determinant of a polyester's final characteristics. This guide provides an in-depth comparison of 1,4-Cyclohexanedimethanol (CHDM) with other common diols used in polyester (B1180765) synthesis, supported by experimental data to inform material selection for applications ranging from advanced materials to biomedical devices.

The incorporation of CHDM, a cycloaliphatic diol, into a polyester backbone imparts a unique combination of properties not always achievable with linear aliphatic or other cyclic diols. The rigid and bulky cyclohexane (B81311) ring of CHDM significantly influences the thermal, mechanical, and chemical resistance of the resulting polymer. This guide will explore these differences through a detailed comparison with commonly used diols such as ethylene (B1197577) glycol, 1,4-butanediol, isosorbide, and 2,2,4,4-tetramethyl-1,3-cyclobutanediol (B147498) (CBDO).

Comparative Performance of Diols in Polyester Synthesis

The selection of a diol monomer has a profound impact on the performance of the final polyester. The structure of the diol, whether it is linear, branched, or cyclic, directly affects key properties such as glass transition temperature (Tg), melting temperature (Tm), tensile strength, and chemical resistance.

Thermal Properties

The introduction of a cyclic structure into the polyester backbone generally increases the glass transition temperature (Tg) by restricting chain mobility. CHDM, with its rigid cyclohexane ring, is particularly effective at increasing the Tg of polyesters compared to their linear aliphatic counterparts.[1] The stereochemistry of CHDM (cis/trans isomer ratio) also plays a crucial role, with a higher trans-isomer content leading to higher melting points and glass transition temperatures.[2]

DiolPolyester SystemGlass Transition Temperature (Tg) (°C)Melting Temperature (Tm) (°C)
1,4-Cyclohexanedimethanol (CHDM) Poly(1,4-cyclohexylenedimethylene terephthalate) (PCT)~90~295
Ethylene GlycolPoly(ethylene terephthalate) (PET)~81~260
1,4-ButanediolPoly(butylene terephthalate) (PBT)~22-45~225
IsosorbidePoly(isosorbide terephthalate)~160-180Amorphous
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)Copolyester with Terephthalic Acid>110Amorphous

Note: The values presented are approximate and can vary significantly based on the specific polyester composition, molecular weight, and measurement conditions.

Mechanical Properties

The mechanical properties of polyesters are also heavily influenced by the diol structure. The rigidity of the CHDM ring enhances the hardness and tensile strength of the resulting polyester.[1] In contrast, linear aliphatic diols generally impart greater flexibility.

DiolPolyester SystemTensile Strength (MPa)Elongation at Break (%)
1,4-Cyclohexanedimethanol (CHDM) Copolyester with Terephthalic Acid and Ethylene Glycol (PETG)~50~150
Ethylene GlycolPoly(ethylene terephthalate) (PET)~55>50
1,4-ButanediolPoly(butylene terephthalate) (PBT)~55>50
IsosorbideCopolyester with Terephthalic Acid~60-70<10
2,2,4,4-Tetramethyl-1,3-cyclobutanediol (CBDO)Copolyester with Terephthalic Acid~50-60>100

Note: The values presented are approximate and can vary significantly based on the specific polyester composition, molecular weight, and measurement conditions.

Other Key Properties

Beyond thermal and mechanical performance, the choice of diol can affect other critical properties:

  • Chemical and Hydrolytic Resistance: The cycloaliphatic nature of CHDM provides excellent resistance to hydrolysis and various chemicals, a significant advantage over polyesters made from some linear diols.[1]

  • Clarity and Processability: CHDM can reduce the crystallinity of PET, leading to improved processability and enhanced clarity in copolyesters like PETG.[3]

  • Biocompatibility and Biodegradability: Aliphatic polyesters incorporating CHDM are being investigated for biomedical applications due to their potential for biocompatibility and tunable biodegradability.[1]

Experimental Protocols

The following section details a generalized experimental protocol for the synthesis of polyesters using a two-step melt polycondensation method. This is a common and robust method for producing high-molecular-weight polyesters.

Two-Step Melt Polycondensation

This process involves an initial esterification or transesterification step followed by a polycondensation step under high vacuum and temperature.

Materials:

  • Diacid or its dimethyl ester (e.g., Dimethyl Terephthalate - DMT)

  • Diol (e.g., CHDM, Ethylene Glycol, etc.) in a molar excess (typically 1.2-2.0:1 diol to diacid/diester ratio)

  • Catalyst (e.g., Antimony(III) oxide, Titanium(IV) isopropoxide)

  • Stabilizer (e.g., Phosphoric acid)

Equipment:

  • Reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation column with a condenser and collection flask.

  • Heating mantle and temperature controller.

  • Vacuum pump.

Procedure:

  • Esterification/Transesterification:

    • The diacid/diester and diol are charged into the reaction vessel.

    • The catalyst is added.

    • The mixture is heated to 150-220°C under a nitrogen atmosphere with constant stirring.

    • The byproduct of the reaction (water for a diacid, methanol (B129727) for a diester) is distilled off and collected. This stage is typically continued until about 95% of the theoretical amount of byproduct is collected.

  • Polycondensation:

    • The stabilizer is added to the reaction mixture to deactivate the esterification catalyst and prevent side reactions.

    • The temperature is gradually increased to 250-300°C.

    • A vacuum is slowly applied to the system (typically <1 Torr) to facilitate the removal of the excess diol and drive the polymerization reaction to completion.

    • The reaction is monitored by the increase in the viscosity of the melt, which can be observed by the torque on the stirrer.

    • Once the desired viscosity is achieved, the reaction is stopped by breaking the vacuum with nitrogen and cooling the reactor. The resulting polymer can then be extruded and pelletized.

Characterization:

The synthesized polyesters can be characterized using a variety of techniques to determine their properties:

  • Molecular Weight: Gel Permeation Chromatography (GPC) is used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to measure the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) is used to assess thermal stability.

  • Mechanical Properties: Tensile testing is performed on molded specimens to determine tensile strength, Young's modulus, and elongation at break.

  • Chemical Structure: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Fourier-Transform Infrared (FTIR) spectroscopy are used to confirm the chemical structure of the polyester.

Visualizing the Synthesis and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in Graphviz DOT language.

Polyester_Synthesis_Workflow cluster_esterification Step 1: Esterification/Transesterification cluster_polycondensation Step 2: Polycondensation Monomers Diacid/Diester + Diol Catalyst_Add Add Catalyst Monomers->Catalyst_Add Heating_N2 Heat (150-220°C) under Nitrogen Catalyst_Add->Heating_N2 Byproduct_Removal Distill off Water/Methanol Heating_N2->Byproduct_Removal Stabilizer_Add Add Stabilizer Byproduct_Removal->Stabilizer_Add Heating_Vac Heat (250-300°C) under Vacuum Stabilizer_Add->Heating_Vac Viscosity_Increase Monitor Viscosity Increase Heating_Vac->Viscosity_Increase Polymer_Extrusion Extrude and Pelletize Polyester Viscosity_Increase->Polymer_Extrusion

Caption: A typical two-step melt polycondensation workflow for polyester synthesis.

Diol_Structure_Property_Relationship cluster_diol_type Diol Structure cluster_properties Resulting Polyester Properties Linear Linear Aliphatic (e.g., Ethylene Glycol) Flexibility Increased Flexibility Lower Tg Linear->Flexibility Cyclic_Rigid Cyclic Aliphatic (Rigid) (e.g., CHDM, CBDO) Rigidity Increased Rigidity Higher Tg Improved Chemical Resistance Cyclic_Rigid->Rigidity Amorphous Reduced Crystallinity Improved Clarity Cyclic_Rigid->Amorphous Cyclic_Flexible Cyclic (Flexible) Cyclic_Flexible->Flexibility

Caption: Relationship between diol structure and key polyester properties.

References

Safety Operating Guide

Proper Disposal Procedures for Cyclohexanemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper handling and disposal of Cyclohexanemethanol, ensuring personnel safety and environmental compliance in a research and development setting.

Immediate Safety and Hazard Information

This compound is a combustible liquid and requires careful handling to prevent ignition.[1][2] It may cause skin irritation.[3] Adherence to proper personal protective equipment (PPE) protocols is mandatory when handling this chemical.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[4][5]
Hand Protection Use chemically resistant, impervious gloves (e.g., nitrile or butyl rubber). Inspect gloves before use.[6]
Body Protection Wear a flame-retardant lab coat or impervious clothing.[4]
Respiratory Use in a well-ventilated area or under a chemical fume hood.[6] If exposure limits are exceeded, use a full-face respirator.[4]

1.2 First-Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If symptoms persist, consult a physician.[5]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1][5]
Eye Contact Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Consult a physician.[1][5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a poison center or doctor.[1][6]

Spill Response Protocol

In the event of a spill, immediate and correct action is necessary to prevent the situation from escalating.

  • Eliminate Ignition Sources : Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2]

  • Ensure Ventilation : Provide adequate ventilation to the area.[5]

  • Personal Protection : Wear the appropriate PPE as detailed in Table 1 before addressing the spill.

  • Containment : Prevent further spillage or leakage if it is safe to do so.[4] Cover drains to prevent the product from entering them.[5]

  • Absorption : Take up the spill with a liquid-absorbent, non-combustible material (e.g., Chemizorb®, dry sand, or earth).[2]

  • Collection : Collect the absorbed material and spillage into a suitable, labeled container for disposal.[1][4][5]

  • Decontamination : Clean the affected area thoroughly to remove any residual contamination.[2]

This compound Disposal Plan: Step-by-Step Protocol

Proper disposal is crucial and must be carried out in compliance with all federal, state, and local regulations.[2][7] Never dispose of this compound down the drain or into sewer systems.[4][8]

Experimental Protocol: Hazardous Waste Disposal

  • Waste Identification and Segregation :

    • Identify the waste stream as "Hazardous Chemical Waste." Specifically, it is a non-halogenated organic solvent waste.[8][9]

    • Do not mix this compound waste with other waste streams, particularly incompatible materials like strong oxidizing agents, halogenated solvents, or strong acids.[1][6][9] Keeping waste streams separate can prevent dangerous reactions and may reduce disposal costs.[8]

  • Container Selection :

    • Use a designated, chemically-resistant waste container (e.g., high-density polyethylene (B3416737) or glass) that is sturdy and leak-proof.[6][10]

    • Ensure the container has a secure, tightly fitting cap.[1][8]

  • Labeling :

    • As soon as the first drop of waste is added, the container must be clearly labeled.[9]

    • The label must include the words "Hazardous Waste."[6][9]

    • Identify the full chemical name of the contents: "this compound."[6]

    • Include the date when waste was first added to the container.[6]

  • Accumulation and Storage :

    • Keep the waste container closed at all times, except when actively adding waste.[6][9][10]

    • Store the container in a designated "Satellite Accumulation Area" within the laboratory where the waste is generated.[9][11]

    • The storage area must be cool, well-ventilated, and away from heat, sparks, and other ignition sources.[1]

    • Ensure secondary containment is in place to capture any potential leaks or spills.[10]

  • Request for Disposal :

    • Once the container is full (do not overfill; leave at least 10% headspace), or if the accumulation time limit set by your institution is reached, arrange for disposal.[6]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup and transport.[5][6][12]

    • The material will likely be disposed of via controlled incineration with flue gas scrubbing or by removal to a licensed chemical destruction plant.[4]

Quantitative Data

The physical properties of this compound are important for its classification as a hazardous material.

Table 2: Physical and Hazard Properties of this compound

PropertyValue
Physical State Liquid
Appearance Clear, Colorless
Boiling Point 181 - 183 °C @ 760 mmHg[1]
Flash Point 71 °C / 159.8 °F[1]
Classification Combustible Liquid (Category 4)[1]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

G start Waste Generated: This compound container Select appropriate, leak-proof container start->container label Label container: 'Hazardous Waste - this compound' + Date container->label storage Store in cool, ventilated Satellite Accumulation Area with secondary containment label->storage add_waste Add waste to container, keeping it closed when not in use storage->add_waste check_full Is container full? check_full->add_waste No ehs_pickup Arrange for pickup by EHS or licensed waste contractor check_full->ehs_pickup Yes add_waste->check_full incineration Final Disposal: Controlled Incineration or Chemical Destruction Plant ehs_pickup->incineration

Caption: Workflow for this compound Waste Management.

References

Navigating the Safe Handling of Cyclohexanemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Cyclohexanemethanol (CAS No. 100-49-2), a combustible liquid commonly used in laboratory settings. Adherence to these procedural guidelines is critical for minimizing risks and ensuring operational safety.

Personal Protective Equipment (PPE): Your First Line of Defense

When handling this compound, a comprehensive personal protective equipment strategy is non-negotiable. The following table summarizes the required PPE for various aspects of protection.

Protection Area Required PPE Specifications & Notes
Eye/Face Protection Safety GogglesMust be tightly fitting and conform to EN 166 (EU) or NIOSH (US) standards.[1]
Skin Protection Chemical-resistant GlovesImpervious gloves are required.[1][2] Nitrile gloves are commonly recommended for handling chemicals in a laboratory setting.
Protective ClothingWear fire/flame resistant and impervious clothing.[1] A lab coat should be worn.
Respiratory Protection Full-face RespiratorRecommended if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1]

Quantitative Safety Data

While specific occupational exposure limits (OELs) for this compound from bodies such as OSHA, NIOSH, or ACGIH have not been established, the following physical and chemical properties are crucial for safe handling and storage.

Property Value Source
Flash Point 71 °C / 159.8 °F[2][3]
Boiling Point 181 °C / 357.8 °F[3]
Physical State Liquid[1]
Appearance Clear, Colorless[3]
Odor Alcohol-like[3]

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound is essential to maintain a safe laboratory environment. The following workflow outlines the key steps from receiving the chemical to its final disposal.

cluster_receiving Receiving & Storage cluster_handling Handling & Use cluster_disposal Waste Management & Disposal Receipt Receive Shipment Inspect Inspect Container for Damage Receipt->Inspect Visually Check Store Store in a Cool, Dry, Well-Ventilated Area Inspect->Store If Intact DonPPE Don Appropriate PPE Store->DonPPE Prepare for Use Workstation Work in a Well-Ventilated Area (e.g., Fume Hood) DonPPE->Workstation Dispense Dispense and Use Chemical Workstation->Dispense DoffPPE Doff and Decontaminate PPE Dispense->DoffPPE Collect Collect Waste in a Labeled, Sealed Container Dispense->Collect After Use StoreWaste Store Waste in a Designated Area Collect->StoreWaste Dispose Dispose According to Local, State, and Federal Regulations StoreWaste->Dispose Follow Protocol

Safe handling workflow for this compound.

Experimental Protocols: Step-by-Step Guidance

Handling and Use Protocol:

  • Preparation: Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Personal Protective Equipment (PPE): Put on all required PPE as detailed in the table above: safety goggles, chemical-resistant gloves, and a lab coat.

  • Dispensing: Carefully dispense the required amount of this compound, avoiding splashing.

  • Post-Handling: After use, securely close the container.

  • Decontamination: Remove and decontaminate reusable PPE. Dispose of single-use PPE in a designated waste container.

  • Hygiene: Wash hands thoroughly with soap and water after handling the chemical.

Disposal Protocol:

  • Waste Collection: Collect all this compound waste, including contaminated materials, in a clearly labeled and sealed container.

  • Regulatory Compliance: The disposal of chemical waste is strictly regulated. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures.[2] Disposal must be in accordance with all applicable local, state, and federal regulations.[2]

  • Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and manage the chemical waste.

First Aid Measures: Immediate Response to Exposure

In the event of exposure to this compound, immediate action is crucial.

Exposure Route First Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

By adhering to these safety protocols and operational plans, laboratory professionals can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the pursuit of scientific advancement.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanemethanol
Reactant of Route 2
Cyclohexanemethanol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.